molecular formula C7H5IO2 B7722350 2-Iodobenzoic acid CAS No. 1321-07-9

2-Iodobenzoic acid

Número de catálogo: B7722350
Número CAS: 1321-07-9
Peso molecular: 248.02 g/mol
Clave InChI: CJNZAXGUTKBIHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-iodobenzoic acid is an iodobenzoic acid with a single iodo substituent placed at the 2-position. It is an iodobenzoic acid and a 2-halobenzoic acid. It is a conjugate acid of a 2-iodobenzoate.
RN given refers to unlabeled parent cpd;  structure in Merck Index, 9th ed, #4891

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2532-17-4 (mono-hydrochloride salt)
Record name 2-Iodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058976
Record name Benzoic acid, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10883
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000198 [mmHg]
Record name 2-Iodobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10883
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

88-67-5, 1321-07-9
Record name 2-Iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-IODOBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Iodobenzoic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-IODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Iodobenzoic acid fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodobenzoic Acid: Core Properties, Synthesis, and Applications in Drug Development

Introduction

This compound (also known as o-iodobenzoic acid) is an organoiodine compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] With the chemical formula C₇H₅IO₂, its structure consists of a benzene ring substituted with a carboxylic acid and an iodine atom at the ortho (2-) position.[1][2] This unique arrangement imparts significant reactivity, making it an invaluable precursor for a wide range of complex molecules and indispensable reagents.[3][4]

Primarily, this compound is celebrated as the foundational starting material for the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).[1][5][6] These reagents are prized for their ability to perform mild and selective oxidations, offering a green alternative to heavy metal-based oxidants.[6][7] Beyond this, its utility extends to Suzuki coupling reactions and the construction of heterocyclic systems like indoles, which are prevalent scaffolds in many pharmaceutical agents.[1][8] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol with mechanistic insights, and its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid.[3][4][5] It is stable under normal conditions but can be sensitive to light and should be stored accordingly.[9] While sparingly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).[10][11]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₇H₅IO₂[5]
Molar Mass 248.02 g/mol
Appearance White to off-white solid/powder[1][4][12]
Melting Point 160-164 °C[4][9][12]
Density ~2.25 g/cm³[5][9]
pKa 2.85 (at 25 °C)[9][11]
IUPAC Name This compound[2]
CAS Number 88-67-5[1][11]
Solubility Profile

Understanding the solubility is critical for reaction setup, purification, and formulation.

SolventSolubilitySource(s)
Water Sparingly soluble[10]
Ethanol Soluble[10]
Acetone Readily dissolves[10]
Methanol Soluble[10][13]
Diethyl Ether Soluble[10][11]
Dimethyl Sulfoxide (DMSO) Soluble (100 mg/mL)[10][11]
Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. Key spectral data for this compound are presented below.

SpectroscopyKey Peaks / ShiftsSource(s)
¹H NMR (DMSO-d₆) Aromatic protons typically appear in the δ 7.0-8.0 ppm range. The carboxylic acid proton is a broad singlet at higher ppm.[14]
IR (ATR) C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (broad) ~2500-3300 cm⁻¹, C-I stretch in the fingerprint region.[2]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 248.[2]

Synthesis and Purification

The most common and reliable method for synthesizing this compound, frequently performed in academic and industrial labs, is the Sandmeyer reaction, which begins with the diazotization of anthranilic acid.[1][5][15]

Reaction Mechanism

The synthesis is a two-step process:

  • Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt.[1][16] Maintaining a low temperature is critical, as diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[15]

  • Iodide Substitution: The diazonium salt solution is then added to a solution of potassium iodide. The diazonium group, an excellent leaving group, is displaced by the highly nucleophilic iodide anion (I⁻), liberating nitrogen gas and forming this compound.[1][16]

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a robust methodology for the synthesis of this compound.

Materials:

  • Anthranilic acid (10.0 g)

  • Concentrated Hydrochloric Acid (25 mL)

  • Sodium Nitrite (NaNO₂) (5.3 g)

  • Potassium Iodide (KI) (12.5 g)

  • Sodium Bisulfite (NaHSO₃)

  • Ethanol (95%)

  • Water

  • Activated Charcoal

Procedure:

  • Preparation of Anthranilic Acid Solution: In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water. Add 25 mL of concentrated hydrochloric acid and stir until the anthranilic acid fully dissolves.[15][16]

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[15] In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool this solution in the ice bath. Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature remains between 0 and 5 °C.[15] After the addition is complete, continue stirring for 15 minutes at this temperature.

  • Iodide Reaction: In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.[15] Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed as a reddish-brown precipitate forms.[15][16]

  • Workup: Allow the mixture to stand at room temperature for 5-10 minutes, then heat it in a water bath (~95 °C) for about 15 minutes to complete the reaction and decompose any remaining diazonium salt.[16] Cool the mixture in an ice bath.

  • Isolation and Washing: Collect the crude product by vacuum filtration and wash it with cold water.[15] To remove any excess elemental iodine (which gives the brown color), wash the crude product with a small amount of cold sodium bisulfite solution until the color fades, followed by another wash with cold water.[15][16]

Purification: Recrystallization

Recrystallization is the most effective method for purifying the crude product.

  • Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[15][16]

  • If the solution is colored, add a small amount of activated charcoal and heat briefly to boiling.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Add hot water to the filtrate until the solution becomes persistently turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry.[16]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Anthranilic Acid in HCl/H₂O B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂(aq) dropwise (Diazotization) B->C D 4. Add diazonium salt solution to KI(aq) C->D E 5. Heat to complete reaction D->E F 6. Cool in ice bath E->F G 7. Vacuum Filtration F->G H 8. Wash with NaHSO₃(aq) and cold H₂O G->H I Crude this compound H->I J 9. Dissolve in hot EtOH I->J K 10. Add hot H₂O until turbid J->K L 11. Cool to crystallize K->L M 12. Vacuum Filtration & Dry L->M N Pure Product M->N

Caption: Workflow for the synthesis and purification of this compound.

Key Reactions and Applications in Drug Development

The reactivity of the carbon-iodine bond and the ortho-carboxylic acid group makes this compound a versatile building block.[3][17]

Precursor to Hypervalent Iodine Reagents

The most prominent application of this compound is as the precursor to the powerful and selective oxidizing agents IBX and DMP.[1][6][18] This transformation is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to aldehydes and ketones without the use of toxic heavy metals.[6][19]

Synthesis of 2-Iodoxybenzoic Acid (IBX): A modern, safer method uses Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant.[6][19]

  • Protocol: this compound is suspended in water, and Oxone® is added. The mixture is heated to ~70 °C for several hours.[6][19] Upon cooling, IBX crystallizes out of the solution and can be collected in high yield and purity.[19]

Synthesis of Dess-Martin Periodinane (DMP): DMP, known for its excellent solubility in common organic solvents, is synthesized by the acetylation of IBX with acetic anhydride.[6][20]

G A This compound B 2-Iodoxybenzoic Acid (IBX) A->B Oxidation (e.g., Oxone®) C Dess-Martin Periodinane (DMP) B->C Acetylation (Acetic Anhydride)

Caption: Synthesis pathway from this compound to IBX and DMP.

Role in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[4][8][21]

  • Anti-Inflammatory Agents: Derivatives serve as precursors for various non-steroidal anti-inflammatory drugs (NSAIDs).[3] The synthesis of these molecules often involves coupling reactions where the iodine atom is substituted. NSAIDs typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3]

  • Imaging Agents: Its role in synthesizing radioiodinated esters and amides is vital for developing tumor and organ imaging agents, particularly for adrenal imaging.[21] The ability to selectively introduce an iodine atom (which can be a radioisotope) is a key advantage.

  • Neuroprotective Agents: It has been used in the development of novel N-hydroxypyridone derivatives that show potential as anti-ischemic stroke agents.[21] These compounds exhibit good blood-brain barrier permeability and antioxidant properties.[21]

G cluster_precursor Core Building Block cluster_reagents Key Synthetic Reagents cluster_apis Active Pharmaceutical Ingredients (APIs) cluster_targets Biological Targets / Pathways A This compound B IBX / DMP (Oxidizing Agents) A->B C Coupling Substrates (e.g., Suzuki Reaction) A->C D NSAIDs (Anti-inflammatory) B->D C->D E Radioiodinated Molecules (Imaging Agents) C->E F Neuroprotective Compounds C->F G COX Enzymes D->G H Adrenal Glands E->H

Caption: Logical relationships in drug development starting from this compound.

Safety and Handling

This compound presents moderate hazards and requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[22][23][24] It may also cause respiratory irritation.[22][23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[22][25] Use a dust mask or handle in a well-ventilated area to avoid inhaling the powder.[22]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25][26] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a dark place, as the compound can be light-sensitive.[9][27]

References

physical and chemical properties of 2-Iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodobenzoic Acid

Introduction

This compound (ortho-iodobenzoic acid) is an aromatic carboxylic acid that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a sterically demanding iodine atom adjacent to a carboxylic acid group on a benzene ring, imparts a fascinating profile of physical properties and chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core characteristics of this compound. We will delve into its physical attributes, chemical behavior, and pivotal role as a versatile building block in modern organic synthesis, particularly in the creation of powerful oxidizing agents and complex molecular scaffolds.

Physical Properties of this compound

The physical state and solubility of a compound are foundational to its application in any experimental setting. This compound is typically encountered as a white to off-white or slightly yellow crystalline powder.[1][2] Its coloration can be influenced by the presence of impurities or slight decomposition upon exposure to light, underscoring its light-sensitive nature.[1][3][4]

The structural features of this compound—specifically the polar carboxylic acid group and the large, polarizable iodine atom—govern its solubility. The carboxylic acid moiety allows for hydrogen bonding, which contributes to its slight solubility in polar solvents like water.[1][5] However, the overall nonpolar character of the benzene ring and the bulky iodine atom limits its aqueous solubility, rendering it only sparingly soluble in water.[3][5] Conversely, it exhibits good solubility in various organic solvents, including ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).[4][5][6][7] The solubility in polar organic solvents is enhanced by both the polar carboxylic acid group and the ability of the iodine to participate in halogen bonding and other non-covalent interactions. This solubility profile is a critical consideration for its use in reactions and for its purification.

A summary of its key physical properties is presented in the table below:

PropertyValueReferences
Molecular Formula C₇H₅IO₂[6]
Molecular Weight 248.02 g/mol [4][8]
Appearance White to off-white/light yellow crystalline powder[1][2][9]
Melting Point 160-164 °C[2][3][9]
Boiling Point 313.9 ± 25.0 °C (Predicted)[4][9]
Density ~2.25 g/cm³[9][10]
pKa 2.85 (at 25 °C)[3][4][6]
Water Solubility Sparingly soluble[3][5]
Organic Solvent Solubility Soluble in ethanol, acetone, methanol, DMSO[4][5][7]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing carboxylic acid group and the ortho-iodine substituent.

Acidity and Stability

With a pKa of approximately 2.85, this compound is a moderately strong organic acid.[3][4][6] It is generally stable under standard laboratory conditions but should be stored in a dark place under an inert atmosphere due to its sensitivity to light.[3][4][9] It is incompatible with strong oxidizing agents and strong bases.[3][9][11]

Reactivity and Synthetic Utility

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of both the carboxylic acid group and the carbon-iodine bond.

  • Reactions of the Carboxylic Acid Group : Like other carboxylic acids, this compound readily undergoes reactions such as esterification and amide formation. For instance, it can be converted to its corresponding esters, such as methyl 2-iodobenzoate, through acid-catalyzed esterification with an alcohol.[12] This reactivity is fundamental to its use as a building block for more complex molecules.[13]

  • The Carbon-Iodine Bond and Coupling Reactions : The C-I bond in this compound is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[6][9] This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures and other complex architectures.[1]

  • Precursor to Hypervalent Iodine Reagents : Perhaps the most significant application of this compound is its role as a precursor to hypervalent iodine reagents.[9][14] These compounds, in which the iodine atom exists in a higher oxidation state, are highly valuable as mild and selective oxidizing agents in modern organic synthesis.[14]

The oxidation of this compound yields 2-iodoxybenzoic acid (IBX), a powerful and versatile oxidant.[14][15] IBX, in turn, can be acetylated to produce the Dess-Martin periodinane (DMP), another widely used oxidizing agent.[6][9] The synthesis of these reagents from this compound has revolutionized many oxidative transformations in organic chemistry, offering an alternative to heavy metal-based oxidants.[14]

G cluster_0 Synthesis of Hypervalent Iodine Reagents cluster_1 Application in Alcohol Oxidation A This compound B 2-Iodoxybenzoic Acid (IBX) A->B Oxidation (e.g., with Oxone®) C Dess-Martin Periodinane (DMP) B->C Acetylation (Acetic Anhydride) D Primary/Secondary Alcohol E Aldehyde/Ketone D->E Oxidation with IBX or DMP

Caption: Synthetic pathway from this compound to IBX and DMP and their application.

Experimental Protocols

Purification of this compound

For many synthetic applications, the purity of this compound is paramount. Recrystallization is a common and effective method for its purification.

  • Protocol :

    • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.[6][16]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Sublimation under vacuum at around 100°C is another effective purification technique.[6][16]

Synthesis of 2-Iodoxybenzoic Acid (IBX) from this compound

This protocol describes a modern and safer synthesis of IBX using Oxone®.

  • Rationale : This method avoids the use of potentially hazardous reagents like potassium bromate.[14] Oxone® is a stable and inexpensive oxidant.[15] The reaction is typically performed in water, a green solvent.

  • Protocol :

    • In a flask equipped with a magnetic stirrer, suspend this compound in water.

    • Add Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) to the suspension.[15]

    • Heat the white suspension to approximately 70°C and stir vigorously for about three hours.[14]

    • Cool the reaction mixture in an ice bath.

    • Collect the precipitated white solid (IBX) by vacuum filtration.

    • Wash the solid sequentially with water and then diethyl ether to facilitate drying.[14]

    • Dry the product under vacuum to obtain IBX.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a sample by dissolving 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[12]

    • Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and the ¹³C NMR will show signals for the carboxyl carbon and the aromatic carbons, including the carbon bearing the iodine atom.[8][17]

  • Infrared (IR) Spectroscopy :

    • Acquire an IR spectrum of the solid sample, typically using an ATR-FTIR spectrometer.

    • The spectrum will exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and characteristic peaks for the aromatic ring.[18][19]

  • Mass Spectrometry (MS) :

    • Obtain a mass spectrum using a suitable ionization technique, such as electron ionization (EI).

    • The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[8][20]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin irritation and serious eye damage.[11][21][22][23] It may also cause respiratory irritation.[11][22]

  • Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear protective gloves, safety goggles or a face shield, and a lab coat.[11][21]

  • Handling : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11][22] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11][21]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][11] Keep away from light, strong oxidizing agents, and strong bases.[3][9][11]

Conclusion

This compound is a compound of significant utility in the chemical sciences. Its well-defined physical properties, combined with its versatile chemical reactivity, make it an invaluable starting material and intermediate in organic synthesis. Its pivotal role in the preparation of hypervalent iodine reagents like IBX and DMP has solidified its importance, providing chemists with mild and selective tools for a wide range of oxidative transformations. A thorough understanding of its properties, handling, and reactivity is crucial for its safe and effective use in research and development, particularly in the fields of pharmaceuticals and materials science.

References

An In-depth Technical Guide to 2-Iodobenzoic Acid: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodobenzoic Acid

This compound, also known as o-iodobenzoic acid, is an aromatic carboxylic acid of significant interest in modern organic and medicinal chemistry. While structurally simple, its unique arrangement of a carboxylic acid and an iodine atom on adjacent carbons of a benzene ring imparts a rich and versatile reactivity profile. It is most renowned as the indispensable precursor to a class of powerful and environmentally benign hypervalent iodine reagents, including 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which have revolutionized oxidative chemistry.[1][2][3] Beyond this critical role, this compound serves as a valuable building block in the synthesis of complex organic molecules, finding applications in pharmaceutical development, materials science, and as a biochemical probe.[4][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and core applications, grounded in established scientific principles and methodologies.

Part 1: Core Molecular Structure and Identity

The foundation of this compound's utility lies in its precise molecular architecture. Understanding its fundamental identifiers and structural representations is the first step for any researcher utilizing this compound.

Chemical Formula and Key Identifiers

The compound is unequivocally defined by its molecular formula and a set of standardized chemical identifiers, which are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueReference
Molecular Formula C₇H₅IO₂[6][7][8]
Molecular Weight 248.02 g/mol [6]
IUPAC Name This compound[6]
CAS Number 88-67-5[7]
EC Number 201-850-7[9]
PubChem CID 6941[6]
Structural Representation and Conformation

This compound consists of a benzene ring co-substituted with a carboxylic acid (-COOH) group and an iodine atom at the C2 (or ortho) position.[6][10] This ortho-substitution is key to its reactivity, particularly in the formation of cyclic hypervalent iodine reagents where the carboxyl group can act as an endogenous ligand.[11]

  • 2D Structure:

    alt text

    (Image Source: PubChem CID 6941)

  • Computational Identifiers:

    • SMILES: C1=CC=C(C(=C1)C(=O)O)I[6][12]

    • InChI: InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)[6][13]

The steric hindrance between the bulky iodine atom and the adjacent carboxylic acid group can influence the molecule's conformation, particularly the dihedral angle of the carboxyl group relative to the benzene ring. This has implications for crystal packing and intermolecular interactions, such as hydrogen bonding.[6]

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties and spectroscopic signatures of this compound is essential for its proper handling, purification, and characterization.

Physicochemical Properties

The compound's physical state and solubility dictate the choice of solvents and reaction conditions.

PropertyValueReference(s)
Appearance White to light brown/yellow crystalline powder[4][6][14]
Melting Point 160-164 °C[1][4]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents.[14][15]
Density ~2.25 g/cm³[1]
pKa The acidity is influenced by the electron-withdrawing iodine atom.
Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an irrefutable confirmation of the molecular structure and is the primary method for assessing purity. The data presented below serve as a benchmark for researchers.

TechniqueKey Observances and Interpretation
¹H NMR In a solvent like DMSO-d₆, a broad singlet for the acidic proton (-COOH) appears far downfield (>13 ppm). The four aromatic protons exhibit a complex multiplet pattern between ~7.2 and 8.0 ppm due to the ortho-substitution.[16][17]
¹³C NMR Seven distinct carbon signals are expected. The carboxyl carbon (-COOH) resonates around 167 ppm. The ipso-carbon attached to the iodine (C-I) is found at a characteristic upfield shift (~95 ppm) due to the heavy atom effect, while the other aromatic carbons appear between ~128 and 141 ppm.[18][19]
Infrared (IR) A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak for the carbonyl C=O stretch is observed around 1700 cm⁻¹.[20]
Mass Spec. (MS) In electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 248. The spectrum will also feature characteristic fragmentation patterns, including the loss of -OH (m/z = 231) and -COOH (m/z = 203).[7]

Part 3: Synthesis, Reactivity, and Core Applications

The true value of this compound is realized in its synthesis and subsequent chemical transformations.

Primary Synthesis: The Sandmeyer Reaction

The most reliable and widely practiced synthesis of this compound is the Sandmeyer reaction, starting from inexpensive anthranilic acid.[1][2][21] This two-step, one-pot procedure is a staple in university and industrial labs.

Causality in Experimental Design: The choice of a low-temperature diazotization is critical. Diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[21] Maintaining the temperature between 0-5 °C ensures the stability of the diazonium intermediate in solution, preventing its premature decomposition into undesired byproducts like salicylic acid.[21]

  • Diazotization: In a suitable beaker, suspend anthranilic acid (1.0 eq) in water and add concentrated hydrochloric acid (~2.5 eq). Stir the mixture until the acid dissolves, forming the hydrochloride salt. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq) in cold water. Add this solution dropwise to the cold anthranilic acid solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is nearly complete after stirring for an additional 15 minutes.

  • Iodide Reaction: Prepare a solution of potassium iodide (KI, ~1.2 eq) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas evolution) and the formation of a dark precipitate will be observed.[22]

  • Workup: Allow the mixture to warm to room temperature and stir for 15-20 minutes to ensure the reaction is complete. Collect the crude solid product by vacuum filtration.

  • Decolorization: To remove residual iodine, wash the crude product with a cold, dilute solution of sodium bisulfite (NaHSO₃) until the dark color disappears, followed by a final wash with cold water.[21]

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodination cluster_2 Step 3: Purification Anthranilic_Acid Anthranilic Acid in HCl(aq) NaNO2 Add NaNO₂ (aq) dropwise Diazonium_Salt Aryl Diazonium Salt (in situ) NaNO2->Diazonium_Salt Forms KI_Solution KI (aq) Diazonium_Salt->KI_Solution Add to KI Solution Crude_Product Crude this compound (Precipitate) KI_Solution->Crude_Product Forms Filtration Vacuum Filtration Crude_Product->Filtration Washing Wash with NaHSO₃ & Cold Water Filtration->Washing Pure_Product Purified Product Washing->Pure_Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Purification via Recrystallization

Recrystallization is the standard method for obtaining high-purity this compound.[2][21][22]

  • Dissolve the crude, washed product in a minimum amount of hot 95% ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered while hot.

  • Add hot water to the filtrate until the solution just becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, needle-shaped crystals by vacuum filtration and dry them thoroughly.[22]

Key Reactivity: Gateway to Hypervalent Iodine Reagents

The most significant application of this compound is as the starting material for IBX and DMP, two of the most important mild oxidizing agents in modern synthesis.[3]

  • Synthesis of IBX: this compound is oxidized to the iodine(V) state. A modern, safer method uses Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in a heated aqueous solution.[11][23]

  • Synthesis of DMP: DMP is prepared by the acetylation of IBX using acetic anhydride, often with a catalytic amount of acid. This increases the reagent's solubility in common organic solvents.[3][19]

G IBA This compound (Iodine-I) IBX IBX (Iodine-V) IBA->IBX Oxidation (e.g., Oxone®) DMP Dess-Martin Periodinane (Iodine-V) IBX->DMP Acetylation (Acetic Anhydride)

Caption: Synthetic pathway from this compound to IBX and DMP.

Part 4: Relevance in Drug Development and Research

The unique reactivity of this compound and its derivatives makes it a valuable component in the drug discovery and development pipeline.

  • Scaffold for API Synthesis: It serves as a crucial intermediate or building block for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecular targets.[4][5] The carbon-iodine bond is particularly useful for elaboration via transition-metal-catalyzed cross-coupling reactions.[2][10]

  • Imaging Agents: Its structure is amenable to the synthesis of radioiodinated compounds, which are vital as imaging agents for diagnostic techniques in medicine, such as adrenal imaging.[24]

  • Therapeutic Leads: Derivatives of this compound have been explored for novel therapeutic applications. For example, it has been used in the synthesis of N-hydroxypyridone derivatives that show promise as neuroprotective agents against ischemic stroke.[24]

  • Biochemical Probes: The compound's stability and distinct reactivity profile allow it to be used in the study of biological systems, helping to elucidate molecular interactions and mechanisms.[4]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound.

AspectGuidelineReference(s)
Primary Hazards Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye damage (H318). May cause respiratory irritation (H335).[25][26][27]
Handling Use in a well-ventilated fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Wash hands thoroughly after handling.[25][28][29]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents. Keep the container tightly sealed. The compound may be sensitive to light.[9][25][27]
Disposal Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[25][28]

References

o-iodobenzoic acid synthesis and discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of o-Iodobenzoic Acid

Introduction and Strategic Importance

o-Iodobenzoic acid (2-iodobenzoic acid) is an aromatic carboxylic acid of significant interest in organic and medicinal chemistry.[1][2] While a simple substituted benzene derivative, its true value lies in the unique reactivity imparted by the ortho-iodo substituent. This functional group arrangement makes it an indispensable precursor for the synthesis of powerful and selective oxidizing agents, namely 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP).[1][2] These hypervalent iodine reagents have revolutionized the oxidation of alcohols to aldehydes and ketones, offering mild conditions, high yields, and broad functional group tolerance, thereby avoiding the use of toxic heavy metal-based oxidants.[3] Understanding the synthesis of o-iodobenzoic acid is, therefore, fundamental to accessing this modern class of oxidants. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and laboratory-proven methodologies.

Historical Context: The Foundational Discoveries

The synthesis of o-iodobenzoic acid is intrinsically linked to two cornerstone discoveries in 19th-century organic chemistry: the diazotization reaction and the Sandmeyer reaction.

The Griess Diazotization Reaction (1858): The journey began with the work of the German industrial chemist Johann Peter Griess. In 1858, Griess discovered that treating a primary aromatic amine with nitrous acid could convert the amino group into a diazonium salt (-N₂⁺).[4][5][6] This groundbreaking discovery, known as the Griess diazotization reaction, created a new class of versatile synthetic intermediates.[5][7] Aromatic diazonium salts proved to be exceptionally useful because the dinitrogen moiety is an excellent leaving group, facilitating a wide range of substitution reactions that were previously inaccessible.[8]

The Sandmeyer Reaction (1884): Building on Griess's work, Swiss chemist Traugott Sandmeyer made a serendipitous discovery in 1884.[8][9] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene as the major product.[8][10] This led to the development of the Sandmeyer reaction , a substitution reaction that uses copper(I) salts (e.g., CuCl, CuBr) as catalysts to replace the diazonium group with halides or other nucleophiles.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][10] These two reactions collectively provided a robust and general pathway to synthesize a vast array of substituted aromatic compounds, including o-iodobenzoic acid from its corresponding amine, anthranilic acid.

Synthesis of o-Iodobenzoic Acid: Methodologies and Mechanisms

The most common and reliable method for preparing o-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid).[1][2] An alternative, though less common, route from phthalic anhydride has also been reported.[11]

Primary Synthesis Route: The Sandmeyer Reaction of Anthranilic Acid

This synthesis is a staple in many university organic chemistry labs and is a robust method for gram-scale preparations.[1][2] It is a two-step process performed sequentially in a single pot.[10]

Step 1: Diazotization of Anthranilic Acid The first step is the conversion of the primary amino group of anthranilic acid into a diazonium salt. This is achieved by treating an acidic solution of anthranilic acid with sodium nitrite (NaNO₂), which generates nitrous acid (in situ).[12] The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely.[13][14]

Step 2: Iodide Displacement The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is released as nitrogen gas (N₂).[12] Unlike Sandmeyer reactions for chlorides and bromides, the introduction of iodine does not typically require a copper(I) catalyst.[9] The highly nucleophilic nature of the iodide anion is sufficient to effect the substitution.[1]

Overall Reaction Scheme: NH₂(COOH)C₆H₄ + NaNO₂ + 2HCl → N₂⁺Cl⁻(COOH)C₆H₄ + NaCl + 2H₂O N₂⁺Cl⁻(COOH)C₆H₄ + KI → I(COOH)C₆H₄ + N₂ + KCl

Detailed Reaction Mechanism

The Sandmeyer reaction follows a free radical mechanism involving a single electron transfer (SET) from the copper(I) catalyst (if used) or, in the case of iodination, potentially from the iodide ion itself to the diazonium salt.

Sandmeyer_Mechanism cluster_diazotization Part 1: Diazotization cluster_substitution Part 2: Iodide Substitution A Anthranilic Acid (2-Aminobenzoic Acid) B Protonated Amine A->B + H⁺ D N-Nitrosamine B->D + NO⁺ C Nitrosonium Ion (NO⁺) E Diazohydroxide D->E Tautomerization F Benzenediazonium Salt o-carboxy E->F + H⁺, - H₂O G Benzenediazonium Salt I Aryl Radical G->I + I⁻ (electron transfer) - N₂ H Iodide Ion (I⁻) J o-Iodobenzoic Acid I->J + I• (from I₂ or I⁻ oxidation)

Caption: Mechanism of o-Iodobenzoic Acid Synthesis.

Self-Validating Experimental Protocol

This protocol is designed for reliability and includes checkpoints to validate the progress of the reaction.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Anthranilic Acid 137.14 6.8 g 0.05 mol Starting material
Hydrochloric Acid (conc.) 36.46 ~12 mL ~0.14 mol To form hydrochloride salt and acidic medium
Sodium Nitrite (NaNO₂) 69.00 3.6 g 0.052 mol Diazotizing agent
Potassium Iodide (KI) 166.00 8.5 g 0.051 mol Iodide source
Sodium Thiosulfate 158.11 ~0.5 g - To quench excess iodine
Ethanol (95%) 46.07 ~35 mL - Recrystallization solvent

| Water (Deionized) | 18.02 | As needed | - | Solvent |

Procedure:

  • Preparation of Amine Salt Solution: In a 250 mL beaker, combine 6.8 g of anthranilic acid with 50 mL of water. While stirring, add 12 mL of concentrated hydrochloric acid. Gently warm the mixture on a hot plate until all the solid dissolves, forming a clear solution of anthranilic acid hydrochloride.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature for the subsequent steps.

  • Diazotization: In a separate flask, dissolve 3.6 g of sodium nitrite in 25 mL of water and cool the solution in the ice bath. Add the cold sodium nitrite solution dropwise to the stirred anthranilic acid hydrochloride solution over 10-15 minutes. Keep the temperature below 5 °C.

    • Causality Check: Slow, dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, minimizing side reactions and ensuring the stability of the diazonium salt.

    • Validation: A slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates its presence). Avoid a large excess.

  • Iodide Addition: In a separate beaker, dissolve 8.5 g of potassium iodide in 12 mL of water. Add this KI solution to the cold diazonium salt solution. A dark, reddish-brown precipitate may form.

  • Decomposition of Diazonium Salt: Remove the reaction mixture from the ice bath and allow it to stand at room temperature for 5 minutes. Then, gently warm the mixture in a water bath to about 40-45 °C.

    • Observation: A vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced.[15] The reaction is complete when the effervescence ceases.

  • Completion and Isolation: Heat the mixture to ~90 °C for 10 minutes to ensure complete reaction, then cool it in an ice bath to precipitate the crude product.[15]

  • Quenching and Filtration: Add approximately 0.5 g of sodium thiosulfate to the cold mixture to reduce any remaining elemental iodine (I₂) to colorless iodide (I⁻). The dark color of the solution should fade. Collect the tan-colored crude product by vacuum filtration.

  • Purification (Recrystallization): Transfer the moist crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol (~35 mL). Add hot water (~15-20 mL) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

    • Rationale: This mixed-solvent system allows for high recovery. The product is soluble in hot ethanol but less soluble in the ethanol-water mixture at room temperature and even less so when cold.

  • Final Collection and Drying: Collect the purified, needle-like crystals of o-iodobenzoic acid by vacuum filtration, wash with a small amount of cold water, and dry. The expected melting point is 162-164 °C.[2][11] A typical yield is around 70-80%.[15]

Alternative Synthesis Route: From Phthalic Anhydride

An alternative, multi-step synthesis avoids the use of anthranilic acid, starting instead from the inexpensive bulk chemical phthalic anhydride.[11]

Phthalic_Anhydride_Route A Phthalic Anhydride B Phthalic Acid A->B 1. NaOH (aq), reflux 2. H⁺ (neutralize) C Decarboxylated Mercury Intermediate B->C Hg(OAc)₂, AcOH reflux D o-Iodobenzoic Acid C->D I₂, KI (aq) reflux

Caption: Synthesis of o-Iodobenzoic Acid from Phthalic Anhydride.

This method involves:

  • Hydrolysis: Phthalic anhydride is hydrolyzed to phthalic acid using aqueous sodium hydroxide, followed by neutralization.[11]

  • Mercury Substitution: The phthalic acid is treated with mercuric acetate in acetic acid. This results in a decarboxylative mercuration to form a stable organomercury intermediate.[11]

  • Iodination: The organomercury compound is then heated with iodine in a potassium iodide solution. The mercury is replaced by iodine to yield the final product, o-iodobenzoic acid, with a reported total yield of 82.5%.[11]

While this method uses cheaper starting materials, the use of highly toxic mercury salts makes it less favorable from an environmental and safety perspective compared to the Sandmeyer route.

Critical Safety Considerations: Handling Diazonium Salts

The primary hazard in the synthesis of o-iodobenzoic acid is the diazonium salt intermediate.

  • Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially when isolated in a dry, solid state.[13][14] The protocol explicitly avoids isolation by generating and using the salt in situ in a cold aqueous solution.[16]

  • Temperature Control: Strict adherence to low temperatures (0-5 °C) during the diazotization step is paramount to prevent uncontrolled decomposition.[13][14]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to side reactions and potentially decrease the stability of the mixture.[13][14] Any excess should be quenched (e.g., with sulfamic acid) if isolation were intended.

  • Shock Sensitivity: Solid diazonium salts can be sensitive to shock and friction. Never scratch or grind the solid material.[13][14][16] Use plastic or wood spatulas if handling is unavoidable.

  • Gas Evolution: Both the diazotization and the subsequent displacement reaction produce gas (N₂). The reaction vessel must be open or vented to avoid pressure buildup.[13]

Applications in Advanced Synthesis

The primary utility of o-iodobenzoic acid is its role as a precursor to hypervalent iodine(V) and iodine(III) reagents.[3]

Synthesis of 2-Iodoxybenzoic Acid (IBX)

o-Iodobenzoic acid is oxidized to IBX, a highly selective and mild oxidant for converting alcohols to aldehydes and ketones. The oxidation is typically performed using Oxone® (potassium peroxymonosulfate) in water at elevated temperatures (~70 °C).[3]

IBX_Synthesis A o-Iodobenzoic Acid B 2-Iodoxybenzoic Acid (IBX) A->B Oxone® (2KHSO₅·KHSO₄·K₂SO₄) H₂O, ~70 °C

Caption: Oxidation of o-Iodobenzoic Acid to IBX.

Synthesis of Dess-Martin Periodinane (DMP)

IBX itself can be further reacted with acetic anhydride and an acid catalyst (e.g., p-toluenesulfonic acid) to produce Dess-Martin periodinane (DMP), which is a more soluble and often preferred alternative to IBX for alcohol oxidations.[2]

Conclusion

o-Iodobenzoic acid, while a structurally simple molecule, represents a critical gateway to advanced and environmentally benign oxidation chemistry. Its synthesis, rooted in the classic diazotization and Sandmeyer reactions, is a robust and well-understood process. A thorough understanding of the reaction mechanism, adherence to a validated protocol, and strict observance of safety procedures related to diazonium salt intermediates are essential for its successful and safe preparation. The continued importance of IBX and DMP in pharmaceutical development and complex molecule synthesis ensures that the synthesis of their common precursor, o-iodobenzoic acid, remains a fundamentally important transformation for the modern organic chemist.

References

Section 1: Hazard Identification and Proactive Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-Iodobenzoic Acid

As a cornerstone reagent in modern synthetic chemistry, particularly in the formation of hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), this compound is a familiar presence in research and drug development laboratories.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and nuanced understanding of its safe management. This guide, intended for researchers, scientists, and drug development professionals, moves beyond mere procedural lists to instill a deep, causality-driven approach to safety, ensuring that every protocol is a self-validating system of protection.

A foundational principle of laboratory safety is the thorough understanding of a substance's intrinsic hazards before it is even brought into the controlled workspace. This compound (CAS No: 88-67-5), a light brown or white solid, presents a multi-faceted risk profile that must be appreciated in its entirety.[3]

GHS Classification and Associated Risks

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with this compound. It is crucial not just to recognize these classifications but to understand their practical implications in a laboratory setting.

Hazard Class Category GHS Hazard Statement Implication and Rationale
Acute Toxicity, Oral4H302: Harmful if swallowedIngestion of even relatively small quantities can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4][5][6][7]
Skin Corrosion/Irritation2H315: Causes skin irritationDirect contact with the solid or its dust can cause inflammation, redness, and discomfort. The causality lies in its acidic nature and potential reactivity with biological tissues, necessitating the consistent use of appropriate gloves.[4][5][6][7]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageThis is the most severe classification for this compound, indicating a high risk of irreversible damage upon contact. The fine, dusty nature of the solid increases the likelihood of airborne particles reaching the eyes, making robust eye protection non-negotiable.[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of dust can irritate the mucous membranes and lining of the respiratory tract, leading to symptoms like coughing and shortness of breath. This is a direct consequence of the compound's irritant properties and highlights the need for effective ventilation and, where necessary, respiratory protection.[4][5][6][7]

The signal word "Danger" is applied to this compound, reflecting the severity of the potential for serious eye damage.[1][6]

The Logic of Proactive Exposure Control

Understanding these hazards logically dictates a handling philosophy centered on minimizing all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation. Every procedural step described in the following sections is designed as a barrier to these exposure pathways.

Section 2: A Self-Validating System for Safe Handling and Personal Protection

A truly safe protocol is one where safety measures are integrated, logical, and self-reinforcing. The following workflow for handling this compound is designed around this principle.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure should always be through engineering controls, which are designed to remove the hazard at its source.

  • Ventilation: All weighing and manipulation of solid this compound must be performed in a properly functioning chemical fume hood or at a bench with dedicated local exhaust ventilation.[4][5][6] This is the most effective way to prevent the inhalation of airborne dust particles.[4][5]

  • Workspace Designation: Designate a specific area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the critical final barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified in Section 1.

PPE Component Specification Causality and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield, in conjunction with safety glasses or goggles, is strongly recommended, especially when handling larger quantities or when there is a significant risk of dust generation.[4]Addresses the H318 "Causes serious eye damage" hazard. The particulate nature of the solid necessitates full protection from splashes and airborne dust.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn at all times.[4] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[4]Addresses the H315 "Causes skin irritation" hazard by preventing direct contact with the skin.
Respiratory Protection Generally not required if work is conducted within a certified chemical fume hood.[4] If a risk assessment indicates potential for airborne concentrations to exceed exposure limits (e.g., during large-scale transfers or spills outside of a fume hood), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][4]Addresses the H335 "May cause respiratory irritation" hazard by filtering out airborne particulates.[1][4]
Protective Clothing A standard laboratory coat is mandatory. Consider a chemically resistant apron for larger-scale work.[5]Prevents contamination of personal clothing and minimizes skin contact in the event of a spill.
Hygiene Practices: Preventing Inadvertent Exposure

Rigorous hygiene is a critical, often underestimated, control measure.

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[4][5]

  • Do not eat, drink, or smoke in any area where this compound is handled or stored.[5][8]

  • Contaminated clothing should be removed immediately and washed separately before reuse.[5]

Section 3: Storage and Incompatibility—Maintaining Chemical Stability

The safe storage of this compound is paramount to maintaining its integrity and preventing hazardous reactions. The compound is stable under recommended storage conditions.[4][9]

Core Storage Protocol
  • Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.[4][5][10]

  • Location: Store in a cool, dry, and well-ventilated area.[4][5][10]

  • Environment: Protect from direct sunlight and sources of ignition.[8]

Chemical Incompatibilities

To prevent dangerous reactions, this compound must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: As an acid, it will undergo a strong exothermic neutralization reaction.[9]

  • Strong Acids: While less reactive than with bases, it's good practice to segregate from other strong acids.[8]

The logical workflow for receiving and storing the chemical is visualized below.

StorageWorkflow cluster_receiving Receiving Protocol cluster_storage Storage Protocol Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Visually Check Log Log into Inventory Inspect->Log If Intact Segregate Segregate from Incompatibles (Bases, Oxidizers) Log->Segregate Transfer to Storage Store Store in Cool, Dry, Well-Ventilated Area Seal Ensure Container is Tightly Sealed Store->Seal

Caption: Workflow for receiving and storing this compound.

Section 4: Managing Spills and Emergencies with Precision

Preparedness is key to mitigating the impact of accidental releases or exposures.

Accidental Release Measures
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[4] Ensure adequate ventilation.

  • Personal Protection: Before addressing the spill, don the appropriate PPE as detailed in Section 2.2, including respiratory protection if necessary.[4][5]

  • Containment & Cleanup:

    • Avoid generating dust.[4]

    • Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[4][10] Do not use methods that create dust clouds, such as dry sweeping with a coarse brush. A vacuum cleaner equipped with a HEPA filter may be appropriate for larger spills.

    • Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4]

First Aid: Immediate and Informed Response

Immediate action is critical in the event of personal exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like emergency eyewash stations and safety showers.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. [5][6][10] This is a medical emergency due to the risk of serious eye damage.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[6][10] If skin irritation occurs, seek medical advice.[5]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If the person feels unwell (e.g., experiences respiratory distress), call a poison center or physician.[5][6][10]
Ingestion Rinse the mouth thoroughly with water.[5][6] Call a poison control center or physician immediately.[6][10] Do not induce vomiting.
Firefighting Measures

While this compound is a combustible solid, it does not ignite easily.[11]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]

  • Hazardous Combustion Products: During a fire, toxic and corrosive fumes may be released, including carbon oxides (CO, CO2) and hydrogen iodide.[4][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4][5][12]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.[4]

  • Dispose of the waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[10]

References

Methodological & Application

Application Note: A Detailed Protocol for the Diazotization of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazotization of anthranilic acid to form benzenediazonium-2-carboxylate is a cornerstone reaction in synthetic organic chemistry. This zwitterionic intermediate serves as a primary precursor to benzyne, a highly reactive and synthetically valuable species. This application note provides a comprehensive guide for researchers, covering the underlying reaction mechanisms, critical safety protocols, and two distinct, field-proven experimental procedures for both aqueous and aprotic conditions. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the process, ensuring both successful synthesis and operational safety.

Introduction: The Synthetic Utility of Benzenediazonium-2-carboxylate

The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis. When applied to 2-aminobenzoic acid (anthranilic acid), the reaction yields an internal salt, benzenediazonium-2-carboxylate.[1] This molecule is of particular interest not for its stability—it is, in fact, dangerously unstable in solid form—but for its role as a clean and efficient source of benzyne.[2][3] Upon mild heating, benzenediazonium-2-carboxylate readily decomposes, losing molecular nitrogen and carbon dioxide to generate the highly reactive benzyne intermediate.[2][3] This transient species can be trapped in situ by various reagents, most notably in Diels-Alder cycloadditions, to construct complex polycyclic frameworks.[1][3]

Reaction Mechanism and Theoretical Basis

Understanding the reaction pathway is critical for controlling the reaction and ensuring safety. The process can be divided into two key stages: the formation of the diazonium salt and its subsequent decomposition.

Mechanism of Diazotization

The diazotization reaction begins with the in situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the key electrophile: the nitrosonium ion (N≡O⁺).[4] The lone pair of the primary amine on anthranilic acid then attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule result in the formation of the benzenediazonium-2-carboxylate zwitterion.[4]

Diazotization Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazotization of Anthranilic Acid NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO + H⁺ H+ H⁺ (from acid) Nitrosonium N≡O⁺ (Nitrosonium Ion) HONO->Nitrosonium + H⁺, -H₂O AnthranilicAcid Anthranilic Acid Nitrosamine N-Nitrosamine Intermediate AnthranilicAcid->Nitrosamine + N≡O⁺ DiazoHydroxide Diazohydroxide Nitrosamine->DiazoHydroxide Proton Transfer DiazoniumSalt Benzenediazonium-2-carboxylate DiazoHydroxide->DiazoniumSalt + H⁺, -H₂O

Caption: Mechanism of Anthranilic Acid Diazotization.

Decomposition to Benzyne

Benzenediazonium-2-carboxylate is a thermally labile compound.[5] The zwitterionic structure facilitates a concerted elimination of nitrogen gas and carbon dioxide, two very stable small molecules, which provides a strong thermodynamic driving force for the formation of the high-energy benzyne intermediate.[3] This decomposition is often performed in the presence of a trapping agent, such as anthracene or furan, to immediately consume the benzyne as it is formed.[6][7]

Benzyne Generation and Trapping DiazoniumSalt Benzenediazonium- 2-carboxylate Benzyne Benzyne (Reactive Intermediate) DiazoniumSalt->Benzyne Heat (Δ) - N₂, - CO₂ Product Cycloaddition Product (e.g., Triptycene) Benzyne->Product Trap Trapping Agent (e.g., Anthracene) Trap->Product [4+2] Cycloaddition

Caption: Workflow for Benzyne Generation and Trapping.

Critical Safety Protocols: Handling Diazonium Salts

WARNING: Benzenediazonium-2-carboxylate and its hydrochloride salt are dangerously explosive in the solid, dry state.[3][8][9][10] Detonation can be initiated by friction, shock, or heat.[8][11] A fatal accident has been reported from touching the material with a metal spatula.[8] Adherence to the following safety rules is mandatory.

  • Never Isolate Dry Solids: Do not isolate the diazonium salt as a dry solid unless absolutely necessary for specific applications and only on a very small scale (<0.75 mmol) with appropriate shielding.[11][12][13] The material should be kept wet with solvent and used immediately as a slurry.[12]

  • Temperature Control is Paramount: The diazotization reaction is highly exothermic. Maintain the reaction temperature strictly between 0–5 °C using an ice-salt bath to prevent premature decomposition of the diazonium salt and minimize side reactions.[8][11][14]

  • Use Proper Equipment: Use plastic or Teflon-coated spatulas and plastic funnels when handling the wet solid.[8][11] Metal contact can initiate detonation.[5][8] Ensure the reaction is conducted in a well-ventilated fume hood behind a blast shield.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite.[8][11] An excess of nitrous acid can lead to unwanted side reactions and rapid decomposition, releasing toxic NOx gases.[8]

  • Test for Excess Nitrite: Before proceeding, test the reaction mixture for the presence of excess nitrous acid using starch-potassium iodide paper (a positive test turns blue-black).[8][11] If present, the excess can be quenched by the cautious addition of a small amount of sulfamic acid or urea.

  • Reagent Handling: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[15][16][17] Avoid contact with skin and eyes, and prevent mixing with combustible materials.[16] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[17]

Experimental Protocols

Two primary methods for the diazotization of anthranilic acid are presented below, tailored for different synthetic goals.

Protocol 1: Aqueous Diazotization for Subsequent Coupling Reactions

This classic method is suitable for preparing an aqueous solution of the diazonium salt, which can be used immediately for reactions such as azo dye synthesis or Sandmeyer reactions.[18][19]

Materials and Equipment:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized water

  • Mechanical stirrer, dropping funnel, 1 L round-bottomed flask

  • Ice-salt bath

  • Starch-iodide test paper

Procedure:

  • In a 1 L round-bottomed flask equipped with a mechanical stirrer, create a suspension by combining 50.0 g (0.365 mol) of anthranilic acid with 150 mL of water and 92 mL of concentrated HCl.[14]

  • Cool the flask in an ice-salt bath, ensuring the internal temperature of the suspension drops to 0–5 °C.[14]

  • Separately, prepare a solution of 26.3 g (0.38 mol) of sodium nitrite in 350 mL of water.[14]

  • While vigorously stirring the anthranilic acid suspension, add the sodium nitrite solution dropwise from a dropping funnel over approximately 30 minutes.[14] Critically, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 0–5 °C.

  • Test for a slight excess of nitrous acid using starch-iodide paper.

  • The resulting clear diazonium salt solution should be kept cold and used immediately for the next synthetic step.[14] Do not attempt to isolate the solid from this aqueous solution.

Protocol 2: Aprotic Diazotization for Benzyne Generation

This method is designed to generate benzenediazonium-2-carboxylate as a precipitate in an aprotic solvent, ideal for subsequent thermal decomposition to benzyne.[6][12]

Materials and Equipment:

  • Anthranilic acid (practical grade)

  • Tetrahydrofuran (THF)

  • Isoamyl nitrite

  • Trichloroacetic acid (catalyst)

  • Magnetic stirrer, beaker, thermometer

  • Ice-water bath

  • Plastic Buchner funnel and spatula

Procedure:

  • In a 600 mL beaker equipped with a magnetic stirrer and thermometer, dissolve 34.2 g (0.25 mol) of anthranilic acid and 0.3 g of trichloroacetic acid in 250 mL of tetrahydrofuran (THF).[12]

  • Cool the solution in an ice-water bath.

  • While stirring, add 55 mL (0.41 mol) of isoamyl nitrite over 1–2 minutes.[12]

  • An exothermic reaction will occur. Maintain the reaction temperature between 18–25 °C by adjusting the cooling bath. Continue stirring for an additional 1 to 1.5 hours.[12] A precipitate of benzenediazonium-2-carboxylate will form.

  • Cool the mixture to 10 °C and collect the solid product by suction filtration using a plastic Buchner funnel and a plastic spatula.[12]

  • Wash the precipitate with ice-cold THF until the washings are colorless.

  • CRITICAL: Do not allow the product to dry.[12] The solvent-wet solid should be used immediately. It can be transferred as a slurry in the solvent intended for the subsequent reaction (e.g., 1,2-dichloroethane for benzyne generation).[12]

Summary of Protocol Parameters

ParameterProtocol 1: Aqueous MethodProtocol 2: Aprotic Method
Primary Reagents Anthranilic acid, NaNO₂, HClAnthranilic acid, Isoamyl nitrite
Solvent WaterTetrahydrofuran (THF)
Acid/Catalyst Concentrated HCl (reagent)Trichloroacetic acid (catalyst)[12]
Temperature 0–5 °C[14]18–25 °C[12]
Reaction Time ~40 minutes1–1.5 hours[12]
Product Form Aqueous SolutionSolvent-wet Precipitate[12]
Primary Use Azo coupling, Sandmeyer reactionsIn situ benzyne generation[2][7]

Conclusion

The diazotization of anthranilic acid is a powerful and accessible reaction for advanced organic synthesis. The choice between aqueous and aprotic protocols is dictated by the desired downstream application. While the procedures are straightforward, the inherent instability of the diazonium salt product necessitates an uncompromising commitment to safety. By understanding the mechanistic principles and adhering strictly to the handling protocols outlined in this note, researchers can safely and effectively leverage this reaction to access the versatile chemistry of benzyne and other diazonium salt derivatives.

References

Application Note & Protocol: Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of IBX in Modern Organic Synthesis

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a powerful, versatile, and environmentally conscious oxidizing agent in modern organic synthesis.[1][2] Although known for over a century, its synthetic utility was historically hampered by its insolubility in common organic solvents and the hazardous nature of early synthetic preparations.[3][4] The development of a safer and more practical synthesis using Oxone has led to a resurgence in its use.[4][5]

IBX is particularly valued for its mild reaction conditions and high selectivity, most notably in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often without over-oxidation to carboxylic acids.[6][7] Unlike many heavy-metal-based oxidants, IBX offers a greener profile.[8] Its applications are extensive, ranging from the formation of α,β-unsaturated carbonyl compounds to the oxidative cleavage of glycols under specific conditions.[9][10]

This document provides a detailed, field-proven protocol for the synthesis of IBX from 2-iodobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying causality for experimental choices, critical safety information, and troubleshooting advice to ensure a successful and safe synthesis.

Reaction Mechanism and Stoichiometry

The synthesis of IBX from this compound is an oxidation reaction where the iodine atom is converted from an oxidation state of +1 to +5. The most widely adopted and safest method employs Oxone (a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as the primary oxidant in an aqueous medium.[4][6]

The reaction proceeds in a stepwise manner. The iodine atom in this compound first acts as a nucleophile, attacking the electrophilic oxygen of the peroxymonosulfate in Oxone.[11] This leads to the formation of the trivalent iodine intermediate, 2-iodosobenzoic acid (IBA).[11][12] A subsequent, analogous oxidation of IBA yields the final pentavalent product, 2-iodoxybenzoic acid (IBX), which precipitates from the aqueous solution.[9][11]

G cluster_main Chemical Transformation Pathway A This compound (Iodine: +1) B 2-Iodosobenzoic Acid (IBA) (Intermediate, Iodine: +3) A->B  Oxone, H₂O (First Oxidation) C 2-Iodoxybenzoic Acid (IBX) (Product, Iodine: +5) B->C  Oxone, H₂O (Second Oxidation)

Caption: Oxidation pathway from this compound to IBX.

Critical Safety Protocols: Handling IBX

WARNING: IBX is a high-energy material and is sensitive to impact and heat. It can decompose explosively at temperatures above 200°C.[4][9][13] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves.

  • Engineering Controls: Conduct the synthesis and handling of dry IBX behind a blast shield in a well-ventilated fume hood.

  • Thermal Hazards: Do not heat dry IBX. When heating the reaction mixture, use a water or oil bath for precise temperature control and to avoid localized hot spots. Do not exceed the recommended reaction temperature.[12]

  • Mechanical Shock: Avoid grinding, scraping, or subjecting dry IBX to impact. Use a plastic or rubber spatula for handling the solid. While the literature often specifies mechanical stirring for large-scale reactions, for small-scale preparations (a few grams), a magnetic stir bar is generally acceptable, provided the stirring speed is controlled to avoid forceful impacts with the flask walls.[14]

  • Storage: Commercial IBX is often stabilized with benzoic and isophthalic acids.[9] Laboratory-prepared IBX is unstabilized and should be stored in a cool, dry place, away from heat and sources of ignition. Do not store large quantities.

Experimental Protocol: Synthesis of IBX

This protocol is adapted from the highly reliable and widely cited method developed by Frigerio, Santagostino, and Sputore.[4]

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material.
Oxone® (potassium peroxymonosulfate)ReagentSigma-AldrichOxidizing agent.
Deionized WaterN/AIn-houseUsed as the reaction solvent.
AcetoneACS GradeFisher ScientificUsed for washing the final product.
Round-bottom flaskN/AN/AAppropriate size for the reaction scale.
Magnetic stirrer & stir barN/AN/AFor agitation.
Heating mantle / Oil bathN/AN/AFor controlled heating.
ThermometerN/AN/ATo monitor reaction temperature.
Sintered glass funnelMedium porosityN/AFor filtration.
Vacuum flaskN/AN/AFor vacuum filtration.
Ice bathN/AN/AFor cooling the reaction mixture.
Step-by-Step Synthesis Procedure
  • Setup: In a 2 L flask, prepare a solution of Oxone (181.0 g, 0.29 mol, 1.3 equivalents) in deionized water (650 mL).[14]

  • Addition of Starting Material: To the stirring Oxone solution, add this compound (50.0 g, 0.20 mol, 1.0 equivalent) all at once. The mixture will initially form a thick slurry.[14]

  • Heating: Warm the reaction mixture to 70–73°C using a regulated water or oil bath.[14][15] It is critical to maintain the temperature within this range; higher temperatures can lead to decomposition and lower yields.[12]

  • Reaction: Maintain stirring at 70–73°C for 3 hours. During this time, the thick initial slurry will transform into a fine, easily stirrable suspension of a white solid.[9][14]

  • Cooling & Precipitation: After 3 hours, cool the suspension to 5°C using an ice bath. Continue to stir the mixture slowly at this temperature for an additional 1.5 hours to ensure complete precipitation of the product.[14][15]

  • Filtration: Collect the white crystalline solid by vacuum filtration through a medium porosity sintered-glass funnel.

  • Washing: Wash the filter cake thoroughly and sequentially with deionized water (e.g., 5 x 100 mL) to remove residual salts, followed by acetone (e.g., 2 x 100 mL) to remove organic impurities and aid in drying.[12][14] Note: Purification by recrystallization is not advised as IBX decomposes at elevated temperatures in solution.[9][12]

  • Drying: Dry the purified white solid under vacuum at room temperature to a constant weight. The typical yield is 44-46 g (79-81%).[4][15]

Experimental Workflow Diagram

G start Start: Prepare Oxone Solution add_sm Add this compound start->add_sm heat Heat to 70-73°C (3 hours) add_sm->heat cool Cool to 5°C in Ice Bath (1.5 hours) heat->cool filter Filter Product cool->filter wash_h2o Wash with Deionized Water filter->wash_h2o wash_ac Wash with Acetone wash_h2o->wash_ac dry Dry Under Vacuum wash_ac->dry end_node End: Purified IBX dry->end_node

Caption: Step-by-step workflow for the synthesis of IBX.

Characterization and Quality Control

The synthesized IBX should be a fine, white crystalline solid. The quality of the product is critical for its performance in subsequent oxidation reactions.

ParameterSpecificationMethod
Appearance White crystalline solidVisual Inspection
Yield 79–81%Gravimetric
Purity ≥95% (typically 95-99%)[4][9]1H NMR, Elemental Analysis
Solubility Insoluble in most organic solvents; soluble in DMSO[6]Solubility Test

The primary impurities are typically unreacted this compound and the intermediate 2-iodosobenzoic acid (IBA).[12][15] Purity can be enhanced by ensuring the reaction runs to completion at the specified temperature and time.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of IBX 1. Incomplete Oxidation: Reaction time was too short or the temperature was below 70°C.[12]2. Decomposition: Temperature exceeded 75°C, or heating was prolonged unnecessarily.[12]1. Ensure the reaction is maintained at 70-73°C for the full 3 hours.2. Use a calibrated thermometer and a well-controlled heating bath.
Product Contaminated with 2-Iodosobenzoic Acid (IBA) Incomplete Oxidation: The reaction did not fully proceed to the pentavalent iodine state, often due to lower temperatures or insufficient time.[12]Increase the reaction temperature to the recommended 70-73°C and/or extend the reaction time slightly. Ensure the correct stoichiometry of Oxone is used.[12]
Product Contaminated with this compound Incomplete Reaction: Insufficient oxidant, time, or temperature.Ensure an adequate molar excess (1.3-1.8 eq.) of Oxone is used. After filtration, wash the crude product thoroughly with water to remove the more soluble starting material.[12]
Final product is a sticky or oily solid 1. Presence of Impurities: Contamination with starting material or IBA can inhibit crystallization.2. Residual Solvent: Incomplete drying.1. Ensure thorough washing with both water and acetone to remove all soluble impurities.[12]2. Dry the product under vacuum until a constant weight is achieved.

References

Application Note: A Comprehensive Guide to the Synthesis of Dess-Martin Periodinane (DMP) from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Modern Oxidant

Dess-Martin periodinane (DMP), or 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, stands as a premier oxidizing agent in modern organic synthesis.[1][2] Its prominence stems from its remarkable ability to convert primary and secondary alcohols into their corresponding aldehydes and ketones under exceptionally mild conditions.[1][2][3] For chemists navigating the complexities of multi-step synthesis, particularly with sensitive and highly functionalized substrates, DMP offers significant advantages over traditional chromium- and DMSO-based oxidants. These benefits include shorter reaction times, higher yields, simplified workup procedures, and a high degree of chemoselectivity, preserving delicate functional groups that might not withstand harsher reagents.[1][4][5]

This guide provides a detailed, field-proven technical overview of the preparation of DMP from its common precursor, 2-iodobenzoic acid. The synthesis is a robust, two-step process that first involves the formation of a hypervalent iodine(V) intermediate, 2-iodoxybenzoic acid (IBX), which is subsequently acetylated to yield the final DMP product.[6] We will explore the mechanistic underpinnings, present detailed experimental protocols, and address critical safety and handling considerations.

Synthesis Overview and Reaction Mechanism

The conversion of this compound to Dess-Martin periodinane is a foundational process in hypervalent iodine chemistry. It elevates the iodine atom from an oxidation state of +1 to +5, creating the reactive center responsible for its oxidative power.

Step 1: Oxidation to 2-Iodoxybenzoic Acid (IBX) The initial and most critical step is the oxidation of the iodine center in this compound. This is typically achieved using a strong oxidizing agent in an acidic aqueous medium. Historically, potassium bromate (KBrO₃) in sulfuric acid was used.[1] More contemporary, "user-friendly" methods employ Oxone (potassium peroxymonosulfate), which is considered a safer and more environmentally benign option.[1][4][7] The product, 2-Iodoxybenzoic acid (IBX), is a stable but poorly soluble solid that precipitates from the reaction mixture.

Step 2: Acetylation of IBX to Dess-Martin Periodinane (DMP) The intermediate IBX is then converted to the more soluble and reactive DMP. This is accomplished by heating IBX in a mixture of acetic anhydride and acetic acid.[8][9] The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can significantly accelerate the reaction, reducing the required time from many hours to just a couple.[1][6][10] The acetate ligands attached to the iodine atom in DMP enhance its solubility in common organic solvents like dichloromethane (DCM) and chloroform, a key property that distinguishes it from the largely insoluble IBX.[9]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acetylation IBA This compound IBX 2-Iodoxybenzoic Acid (IBX) IBA->IBX Oxidation Oxidant Oxidizing Agent (e.g., Oxone or KBrO₃/H₂SO₄) Oxidant->IBX IBX_2 IBX Ac2O Acetic Anhydride & Acetic Acid (cat. p-TsOH) DMP Dess-Martin Periodinane (DMP) Ac2O->DMP IBX_2->DMP Acetylation

Caption: Overall two-step synthesis of DMP from this compound.

Materials and Equipment

Chemicals
ReagentFormulaCAS No.Recommended Purity
This compoundC₇H₅IO₂88-67-5≥98%
Potassium BromateKBrO₃7758-01-2≥99%
Sulfuric AcidH₂SO₄7664-93-995-98% (Concentrated)
Oxone® (Potassium Peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄70693-62-8Reagent Grade
Acetic Anhydride(CH₃CO)₂O108-24-7≥99% (Anhydrous)
Acetic AcidCH₃COOH64-19-7Glacial (Anhydrous)
p-Toluenesulfonic Acid MonohydrateC₇H₈O₃S·H₂O6192-52-5≥98.5%
Absolute EthanolC₂H₅OH64-17-5Anhydrous
Diethyl Ether(C₂H₅)₂O60-29-7Anhydrous
Deionized WaterH₂O7732-18-5N/A
Equipment
  • Three-necked round-bottom flasks (1 L, 2 L)

  • Mechanical or magnetic stirrer with stir bars

  • Condenser

  • Immersion thermometer or thermocouple

  • Heating mantle or oil bath

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Blast shield

Detailed Experimental Protocols

CRITICAL SAFETY NOTE: The intermediate IBX and the final product DMP are known to be heat and shock-sensitive and may decompose explosively.[4][11] These procedures must be performed behind a blast shield in a well-ventilated chemical fume hood.[10]

Protocol A: Synthesis via Potassium Bromate Oxidation

This protocol is adapted from the robust procedure published in Organic Syntheses.[8] The key to safety and success in this method is the order of addition—adding the this compound to the hot oxidant solution allows for better temperature control and avoids the formation of difficult-to-stir slurries.[8][10]

Part 1: Preparation of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)

  • Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, condenser, and immersion thermometer, charge potassium bromate (80.0 g, 0.48 mol) and 2.0 M sulfuric acid (750 mL).

    • Causality: Using a higher concentration of sulfuric acid (~2.0 M) is crucial for the complete conversion to IBX. Lower concentrations may lead to the formation of byproducts.[8]

  • Reaction Initiation: Heat the clear solution to 60°C using an oil bath. Once at temperature, add finely powdered this compound (80.0 g, 0.323 mol) in ~10 g portions over 40 minutes.

    • Causality: Portion-wise addition prevents thermal runaway. Bromine vapor will evolve (a red-orange color will be observed), which should be vented through a scrubber containing sodium thiosulfate solution.[8] A white solid (IBX) will begin to precipitate.

  • Reaction Completion: After the addition is complete, maintain the internal temperature at 65°C for 2.5 hours with vigorous stirring.

  • Isolation: Cool the reaction mixture to 2-3°C in an ice-water bath to maximize precipitation. Collect the white solid via vacuum filtration.

  • Washing: Wash the filter cake thoroughly and successively with cold deionized water (500 mL), absolute ethanol (2 x 80 mL), and finally cold deionized water again (500 mL).

    • Causality: The water washes remove residual acid and salts. The ethanol wash removes certain organic impurities. It is critical that the final product is not contaminated with ethanol, as this will destroy the DMP in the next step.[8]

  • The moist solid IBX (approx. 88 g, ~98% theoretical yield) is used directly in the next step.

Part 2: Preparation of Dess-Martin Periodinane (DMP)

  • Setup: In a 1-L three-necked flask equipped with a magnetic stirrer and immersion thermometer, charge the moist IBX from the previous step, glacial acetic acid (150 mL), and acetic anhydride (300 mL).[8]

  • Inert Atmosphere: Flush the flask with dry argon or nitrogen and maintain a positive pressure of inert gas throughout the reaction.

    • Causality: DMP is sensitive to moisture, which causes hydrolysis.[7][12] An inert atmosphere is essential for a high-purity product.

  • Reaction: Begin stirring and heat the mixture to 80°C. A clear, light-brown solution should form. Hold at this temperature for 2 hours.

  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. Then, cool the flask in an ice-water bath to 0°C to induce crystallization.

  • Isolation and Washing: Collect the resulting white crystalline solid by vacuum filtration, preferably under an inert atmosphere to minimize exposure to humidity.[8] Wash the filter cake with several portions of cold, anhydrous diethyl ether (5 x 50 mL).

    • Causality: The ether wash removes residual acetic acid and acetic anhydride and helps to dry the product.

  • Drying: Dry the product under high vacuum for several hours to yield pure DMP as a white crystalline solid (Typical yield: 80-85%).

Protocol B: Synthesis via Oxone® Oxidation (User-Friendly Method)

This method avoids the use of potassium bromate and is often preferred for its operational simplicity and improved safety profile.[1][4]

Part 1: Preparation of 2-Iodoxybenzoic Acid (IBX)

  • Setup: To a stirred suspension of Oxone® (91 g, 0.147 mol) in deionized water (325 mL) in a round-bottom flask, add this compound (25 g, 0.100 mol) in one portion.[7]

  • Reaction: Heat the white suspension to 70°C and stir vigorously at this temperature for 3 hours. Do not exceed this temperature. Monitor the reaction by taking an aliquot for ¹H NMR analysis in DMSO-d₆ to confirm the disappearance of the starting material.[7]

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 90 minutes.

  • Washing: Filter the white suspension through a Büchner funnel. Wash the collected white powder with cold water (6 x 75 mL) and then cold acetone (2 x 50 mL).[7][13]

  • Drying: Dry the powder under high vacuum overnight to afford pure IBX as a white solid.

Part 2: Preparation of Dess-Martin Periodinane (DMP)

  • Setup: Charge a three-necked flask with the dried IBX from the previous step. Purge the flask with nitrogen.

  • Reagent Addition: Add acetic anhydride (e.g., 400 mL for 98 g of IBX) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 400 mg for 98 g of IBX).[10][13]

    • Causality: The p-TsOH catalyst dramatically accelerates the acetylation, allowing the reaction to complete in about 2 hours at 80°C.[1][6]

  • Reaction: Stir the mixture at 80°C for 2 hours. The suspension should dissolve to form a clear solution.

  • Crystallization: Cool the solution to 4°C (refrigerator or ice bath), which will cause the DMP to precipitate as a white solid.

  • Isolation and Washing: Filter the white precipitate, wash it with anhydrous diethyl ether (2 x 100 mL), and dry under high vacuum to yield pure DMP.[13]

Characterization of Product

Proper characterization is essential to confirm the identity and purity of the synthesized Dess-Martin periodinane.

PropertyDescription
Appearance White, crystalline powder or solid chunks.[1][4]
Melting Point 130–133 °C (decomposes).[4]
Solubility Soluble in DCM, chloroform; sparingly soluble in ether.[9]
Spectroscopic Data

The purity of DMP can be readily assessed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (300 MHz, CDCl₃) [8][13]¹³C NMR (75 MHz, CDCl₃) [8][13]
δ 8.29 (d, 2H)δ 175.8, 174.1, 166.2
δ 8.09 (t, 1H)δ 142.3, 135.9, 133.9, 131.8
δ 7.91 (t, 1H)δ 126.6, 126.0
δ 2.32 (s, 3H)δ 20.5, 20.4
δ 1.99 (s, 6H)

Critical Safety Precautions and Handling

Adherence to safety protocols is non-negotiable when working with hypervalent iodine reagents.

  • Explosion Hazard: Both IBX and DMP are potentially explosive upon impact or when heated above their decomposition temperature.[4][11] Always use a blast shield. Avoid scratching the solid material with a metal spatula.

  • Corrosive Reagents: The synthesis involves strong acids (H₂SO₄) and corrosive anhydrides (acetic anhydride). Handle these reagents with extreme care, using appropriate personal protective equipment (PPE).[7]

  • Personal Protective Equipment (PPE): Wear chemical splash-resistant safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[14][15][16]

  • Ventilation: All operations must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors or dust.[14][17]

  • Storage: Store the final DMP product in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7] For long-term storage, keep it in a freezer at or below -20°C.[14][15] Store away from combustible materials and reducing agents.[16]

  • Spill & Waste Disposal: In case of a spill, prevent dust generation. Absorb with an inert material and place it into a suitable container for disposal.[14] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield of IBX (Step 1) 1. Incomplete oxidation due to insufficient heating or time.2. Incorrect concentration of sulfuric acid (Protocol A).3. Inactive batch of Oxone® (Protocol B).1. Ensure the internal reaction temperature is maintained for the specified duration.2. Use ~2.0 M H₂SO₄; lower concentrations are less effective.[8]3. Use a fresh, active batch of Oxone®.
Reaction mixture becomes an un-stirrable paste (Protocol A) Adding the potassium bromate to the this compound solution, which creates a thick precipitate.Reverse the addition: add the this compound powder in portions to the KBrO₃/H₂SO₄ solution. Use a mechanical stirrer for better agitation.[8][10]
Low yield or oily product for DMP (Step 2) 1. Presence of moisture during the reaction or workup, leading to hydrolysis.2. Incomplete reaction.1. Ensure all glassware is oven-dried. Use anhydrous reagents. Conduct filtration and transfers under an inert atmosphere if the ambient humidity is high.[7][8]2. Confirm reaction completion by TLC or NMR before proceeding to workup.
Product darkens or decomposes during heating Overheating the reaction mixture.Carefully monitor the internal temperature with a thermometer or thermocouple. Do not exceed the recommended temperatures.

References

Application Notes and Protocols: 2-Iodobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodobenzoic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of substrates, this compound and its derivatives represent a particularly valuable class of building blocks. Their prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials stems from the strategic placement of the carboxylic acid and iodo groups. The ortho-relationship of these functionalities allows for the construction of sterically hindered biaryl systems, which are key structural motifs in many biologically active molecules.[1]

The carbon-iodine bond's inherent reactivity, being weaker than corresponding C-Br and C-Cl bonds, makes this compound an excellent electrophilic partner, often enabling milder reaction conditions and lower catalyst loadings.[3][4] This guide provides an in-depth exploration of the mechanistic nuances, practical challenges, and optimized protocols for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Deep Dive: The Catalytic Cycle and the Role of the Ortho-Carboxylate Group

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step.[7] The high reactivity of the C-I bond facilitates this step compared to other aryl halides.[3]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organoboron reagent (boronic acid) is transferred to the palladium(II) complex. This step is critically mediated by a base.[8][9][10] The base activates the boronic acid by converting it into a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[8][9][11]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium center couple to form the biaryl product, regenerating the catalytically active Pd(0) species.[5][6]

The ortho-carboxylate group in this compound introduces specific steric and electronic effects. While it can present steric challenges that necessitate careful ligand selection, it can also potentially participate in the reaction mechanism, distinguishing it from simpler aryl iodides.[12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Biphenyl-2-carboxylic Acid (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of a Suzuki-Miyaura coupling involving this compound hinges on the careful selection and optimization of several key parameters.

1. Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount for overcoming the steric hindrance of the ortho-substituent.[13][14] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results.[6][7]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[12] Pd(OAc)₂ is an air-stable and cost-effective option.[15]

  • Ligands: Biaryl phosphine ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are industry standards for challenging couplings.[6][7][12] These ligands promote the crucial oxidative addition and reductive elimination steps. N-Heterocyclic Carbenes (NHCs) also serve as highly effective ligands.[7][16]

2. The Critical Role of the Base: The base is not merely a proton scavenger; it is essential for the transmetalation step.[8][9][10] The strength and nature of the base can significantly influence reaction rates and yields.

  • Common Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[7][12][17] For sterically demanding couplings, stronger bases like K₃PO₄ are often preferred.[7]

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic borate anion, which facilitates the transfer of the aryl group to the palladium center.[9][10]

3. Solvent Systems: Aprotic polar solvents are typically employed, often in combination with water.

  • Typical Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices.[12][16] The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active borate species.[2] A common ratio is a 4:1 mixture of the organic solvent to water.[17]

Troubleshooting Common Challenges

Despite its robustness, several side reactions can plague Suzuki-Miyaura couplings with this compound.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[7] This is particularly problematic with electron-rich or heteroaromatic boronic acids.

    • Solution: Use anhydrous solvents, carefully select the base (weaker bases like K₂CO₃ or non-aqueous bases like CsF may be better), and consider using boronic esters (e.g., pinacol esters), which are more stable.[7]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[2]

    • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen. Using a Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can minimize this.

  • Protodehalogenation: The starting this compound can be reduced to benzoic acid.[16]

    • Solution: This can be promoted by certain bases or protic solvents. Using anhydrous, aprotic solvents and non-nucleophilic bases like K₃PO₄ can mitigate this issue.[16]

  • Catalyst Poisoning/Deactivation: The free carboxylic acid group can potentially coordinate to the palladium center, inhibiting its catalytic activity.[17]

    • Solution: Protecting the carboxylic acid as an ester (e.g., methyl 2-iodobenzoate) is a common and effective strategy. The ester can be hydrolyzed post-coupling if the free acid is the desired product.[17]

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Detailed Experimental Protocol

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a protected this compound (methyl 2-iodobenzoate) with an arylboronic acid. Optimization for specific substrates may be required.

Materials:

  • Methyl 2-iodobenzoate (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyl 2-iodobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 mmol).[12][17]

    • Scientist's Note: Adding the solid reagents under an inert atmosphere is crucial to prevent catalyst oxidation and side reactions. The use of a pre-catalyst like Pd(OAc)₂ with a specific ligand like SPhos is a robust system for challenging couplings.[12][15]

  • Solvent Addition and Degassing:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15]

    • Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.[17]

    • Scientist's Note: Thorough degassing is critical to prevent oxidative degradation of the Pd(0) catalyst, which can lead to the formation of palladium black and homocoupling byproducts.[2][16]

  • Reaction Execution:

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[12][17]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed.[4][18]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[12][18]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][17]

  • Purification:

    • The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl-2-carboxylate product.[4][12]

  • (Optional) Hydrolysis to Carboxylic Acid:

    • If the free carboxylic acid is the target molecule, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of 2-iodobenzoate derivatives, illustrating the impact of different catalyst systems.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Methyl 2-iodobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10096
Methyl 2-iodobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O10094
Methyl 2-iodobenzoate3,5-Dimethylphenylboronic acidPdCl₂(dppf) (2)-CsFTHF7085
This compound4-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂OReflux>90

Table adapted from representative literature data. Specific yields are substrate-dependent.[4][12]

References

Application Note: Experimental Setup for Sonogash-ira Coupling with 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup and protocol for the Sonogashira cross-coupling reaction, focusing on the use of 2-iodobenzoic acid as an aryl halide substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides researchers, scientists, and drug development professionals with a robust framework, from mechanistic principles to step-by-step execution, optimization strategies, and safety considerations. Special attention is given to the challenges and nuances associated with substrates containing acidic functional groups, such as the carboxylic acid moiety in this compound.

Introduction and Scientific Background

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for synthesizing arylalkynes and conjugated enynes.[1] The reaction's power lies in its ability to construct complex molecular architectures under relatively mild conditions, tolerating a wide array of functional groups.[1][2] This makes it particularly valuable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][3] this compound serves as an excellent model substrate for this guide due to its high reactivity as an aryl iodide and the presence of a carboxylic acid group, which introduces important considerations regarding basicity and solubility.[1][4] While the acidic proton could potentially interfere with the reaction, the use of an amine base deprotonates the carboxylic acid in situ to form a carboxylate salt, which is generally compatible with the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[5][6]

  • The Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[7]

  • The Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[1][7]

  • Transmetalation : This is often the rate-determining step. The acetylide ligand is transferred from the copper to the palladium(II) complex, regenerating the copper(I) catalyst.[5]

  • Reductive Elimination : The final step involves the cis-to-trans isomerization followed by reductive elimination from the palladium complex to form the desired C(sp²)-C(sp) bond, yielding the final product and regenerating the active Pd(0) catalyst.[5]

Scientist's Note: While the copper co-catalyst significantly increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][8] In cases where this side reaction is problematic, "copper-free" Sonogashira protocols have been developed, though they may require different ligands or harsher conditions.[1][4] For most standard applications with aryl iodides, the copper-catalyzed version is highly efficient.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-I(L₂) Pd0->Pd_Complex_A Oxidative Addition (Ar-I) Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Complex_B->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->CuI

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for coupling this compound with a generic terminal alkyne, phenylacetylene.

3.1. Materials and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich
Phenylacetylene≥98%Sigma-AldrichShould be freshly distilled if purity is questionable.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst gradeStrem ChemicalsPdCl₂(PPh₃)₂
Copper(I) Iodide (CuI)≥99.5%Acros OrganicsUse a fresh bottle; white/off-white solid. Green/brown color indicates oxidation.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Fisher ScientificShould be distilled over CaH₂ and stored under nitrogen.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD MilliporeUse a solvent from a purification system (e.g., Grubbs) or freshly distilled.
Schlenk Flasks-VWRMust be oven or flame-dried before use.
Magnetic Stirrer/Hotplate-IKA
Inert Gas SystemHigh Purity N₂ or ArAirgasFor maintaining an inert atmosphere.
Syringes and Needles-Becton DickinsonFor transfer of anhydrous solvents and reagents.
3.2. Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous. Consult Safety Data Sheets (SDS) before starting.[9]

  • Preparation of Glassware: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar overnight at 120 °C. Allow it to cool to room temperature under a stream of high-purity nitrogen or argon.

  • Reagent Addition:

    • To the cooled Schlenk flask, add this compound (e.g., 248 mg, 1.0 mmol, 1.0 eq).

    • Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, e.g., 14 mg, 0.02 mmol, 2 mol%).

    • Add Copper(I) Iodide (CuI, e.g., 3.8 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This is critical to prevent catalyst decomposition and Glaser homocoupling.[1][4]

  • Solvent and Reagent Injection:

    • Using a dry syringe, add 10 mL of anhydrous THF to the flask to dissolve the solids.

    • Via syringe, add anhydrous triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 eq). The triethylamine acts as both the base and an acid scavenger.[4]

    • Finally, add phenylacetylene (e.g., 0.13 mL, 1.2 mmol, 1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the aryl iodide.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this substrate, the reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the product's carboxylic acid and any excess triethylamine.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 2-(phenylethynyl)benzoic acid.[10]

Diagram: Experimental Workflow

Workflow A 1. Add Solids (this compound, Pd/Cu Catalysts) to dry Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvents/Reagents (THF, Et₃N, Phenylacetylene) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench & Work-up (Solvent removal, Acidification, Extraction) D->E F 6. Purify Product (Column Chromatography or Recrystallization) E->F G 7. Characterize (NMR, MS, IR) F->G

Caption: General workflow for the Sonogashira coupling of this compound.

Optimization and Troubleshooting

Achieving high yields requires careful control of reaction parameters. The following table provides guidance for optimization and common troubleshooting solutions.

ParameterStandard ConditionOptimization & RemarksTroubleshooting
Palladium Catalyst PdCl₂(PPh₃)₂, 1-3 mol%Other sources like Pd(PPh₃)₄ can be used. For less reactive halides (bromides/chlorides), more advanced catalysts with bulky, electron-rich phosphine ligands may be needed.[5][8]Problem: Black precipitate (Palladium black). Solution: Indicates catalyst decomposition. Ensure strictly anaerobic conditions.[4] Anecdotal evidence suggests THF can sometimes promote this; consider toluene or DMF.[4][11]
Copper(I) Co-catalyst CuI, 1-5 mol%The presence of copper is crucial for high reaction rates with aryl iodides.[12]Problem: Significant alkyne homocoupling (Glaser product). Solution: Ensure oxygen is rigorously excluded. Consider a copper-free protocol or reducing the CuI loading.[1]
Base Triethylamine (Et₃N), 2-3 eq.Diisopropylamine (DIPA) is also commonly used.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially in copper-free systems, but may require different solvents.Problem: Low or no yield. Solution: Ensure the base is anhydrous and in sufficient excess to deprotonate the alkyne and the carboxylic acid, and to neutralize the HI byproduct.[4]
Solvent THF, DMF, TolueneChoice depends on substrate solubility and reaction temperature. Amine bases like Et₃N can sometimes be used as the solvent.[13]Problem: Reagents not dissolving. Solution: Switch to a more polar solvent like DMF, but be aware it may require higher temperatures to be removed during work-up.
Temperature Room TemperatureAryl iodides are highly reactive and typically couple at room temperature.[1][4] Aryl bromides may require heating (50-80 °C), while chlorides need even harsher conditions and specialized catalysts.[4][8]Problem: Reaction is sluggish. Solution: For aryl iodides, check catalyst/reagent quality first. If using a less reactive halide, gentle heating may be necessary.[14]
Product Characterization

Confirming the identity and purity of the final product, 2-(phenylethynyl)benzoic acid, is essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The disappearance of the terminal alkyne proton signal (if present) and the appearance of characteristic aromatic and carboxylic acid signals will confirm the product structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the C≡C triple bond (around 2200-2250 cm⁻¹) and the carboxylic acid C=O and O-H stretches.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Reagent Handling:

    • Palladium Catalysts: Can be toxic and pyrophoric, especially palladium on carbon.[15][16] Handle in an inert atmosphere where possible.[15]

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. They can be oxidized to phosphine oxides, which deactivates the catalyst.[17]

    • Copper(I) Iodide: Toxic. Avoid inhalation and skin contact.

    • Solvents and Bases: Organic solvents (THF) and amine bases (Triethylamine) are flammable and volatile. Handle only in a fume hood.[9]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

References

Application Notes & Protocols: Leveraging 2-Iodobenzoic Acid Derivatives for Advanced Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2] Consequently, the development of efficient, versatile, and robust synthetic methodologies for its construction is of paramount importance to the scientific community. This technical guide details a powerful and highly adaptable strategy for the synthesis of functionalized indoles, commencing from derivatives of 2-iodobenzoic acid. The primary focus is a two-part strategic approach: the efficient conversion of readily available anthranilic acids (2-aminobenzoic acids) into key 2-iodoaniline intermediates, followed by their application in the palladium-catalyzed Larock indole synthesis.[1][3] This document provides in-depth mechanistic insights, field-proven experimental protocols, and critical analysis of reaction parameters to enable researchers, scientists, and drug development professionals to successfully implement this methodology.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a privileged scaffold, forming the core of numerous essential compounds, from the amino acid tryptophan to anti-cancer agents and potent antivirals.[2][4] Its unique electronic properties and structural rigidity make it an ideal framework for molecular recognition and interaction with biological targets. While classical methods like the Fischer and Reissert syntheses have been historically significant, they often suffer from harsh conditions and limited functional group tolerance.[5] Modern synthetic chemistry has gravitated towards transition-metal-catalyzed methods, which offer milder conditions, broader substrate scope, and superior control over regioselectivity.

Among these advanced methods, the Larock indole synthesis, a palladium-catalyzed heteroannulation of a 2-haloaniline and a disubstituted alkyne, stands out for its versatility and efficiency.[3][6] This guide illuminates the practical application of this reaction by starting from a strategic precursor: this compound derivatives. Specifically, we demonstrate how anthranilic acids can be transformed into the requisite 2-iodoanilines, providing a direct and cost-effective entry point into this powerful indole-forming cascade.[1]

Part I: Precursor Synthesis - From Anthranilic Acid to 2-Iodoaniline

The critical first step in this synthetic strategy is the generation of the 2-iodoaniline substrate. While 2-iodoanilines can be purchased, their synthesis from inexpensive and widely available anthranilic acids (2-aminobenzoic acids) offers significant advantages in terms of cost and accessibility of diverse substitution patterns. A highly practical and robust method for this transformation is the transition-metal-free decarboxylative iodination.[1]

Mechanism & Rationale

This procedure leverages inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen sources under base-free conditions.[1] The reaction is typically performed in an autoclave under oxygen pressure, which is essential for the transformation. The process involves the in-situ generation of an electrophilic iodine species that facilitates the displacement of the carboxylic acid group. This method avoids the use of heavy metals and harsh reagents, making it an environmentally conscious choice.

Workflow for Decarboxylative Iodination

G cluster_0 Precursor Synthesis Workflow A 1. Combine Anthranilic Acid, KI, and I₂ in Acetonitrile B 2. Transfer to Autoclave with Glass Liner A->B C 3. Seal and Pressurize with Oxygen (O₂) B->C D 4. Heat and Stir (e.g., 100 °C, 12h) C->D E 5. Cool and Depressurize D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (e.g., Column Chromatography) F->G H Yields Pure 2-Iodoaniline G->H

Caption: Workflow for 2-iodoaniline synthesis.

Experimental Protocol: Decarboxylative Iodination of Anthranilic Acid

This protocol describes a general procedure for the synthesis of 2-iodoanilines from anthranilic acid precursors.[1]

Materials:

  • Substituted Anthranilic Acid (1.0 mmol, 1.0 equiv)

  • Potassium Iodide (KI) (0.6 mmol, 0.6 equiv)

  • Iodine (I₂) (0.5 mmol, 0.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Autoclave with a glass liner and magnetic stirring

  • Oxygen (O₂) source

Procedure:

  • To the glass liner of an autoclave, add the substituted anthranilic acid (1.0 mmol), potassium iodide (0.6 mmol), and iodine (0.5 mmol).

  • Add anhydrous acetonitrile (10 mL) and a magnetic stir bar.

  • Place the glass liner inside the autoclave. Seal the autoclave securely according to the manufacturer's instructions.

  • Safety Precaution: Conduct this step in a well-ventilated fume hood and behind a blast shield. Pressurize the autoclave with oxygen gas to the desired pressure (e.g., 1-10 atm). Adhere strictly to all safety protocols for reactions under pressure.

  • Stir the reaction mixture vigorously and heat to 100 °C in a suitable heating mantle for 12 hours.

  • After the reaction is complete, cool the autoclave to ambient temperature and then carefully vent the excess oxygen pressure.

  • Open the autoclave, remove the glass liner, and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Perform a standard aqueous workup: Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodoaniline.

Part II: The Core Reaction - The Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction has become a cornerstone for the synthesis of 2,3-disubstituted indoles.[3][6] The reaction joins a 2-iodoaniline with a disubstituted alkyne in a single, highly efficient step.

Catalytic Cycle and Mechanism

The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.[3][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 2-iodoaniline to form an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The disubstituted alkyne coordinates to the palladium center. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond, forming a vinylic palladium intermediate.[3]

  • Intramolecular Aminopalladation: The nitrogen atom of the aniline displaces the halide ligand and attacks the vinylic palladium, forming a six-membered palladacycle. This is the key ring-forming step.

  • Reductive Elimination: The cycle concludes with the reductive elimination of the C-N bond, which forms the indole product and regenerates the active Pd(0) catalyst.[3]

G Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Ligand Exchange Vinylic_Pd Vinylic Pd(II) Intermediate PdII_Alkyne->Vinylic_Pd Migratory Insertion Palladacycle Six-Membered Palladacycle Vinylic_Pd->Palladacycle Intramolecular Aminopalladation Palladacycle->Pd0 Reductive Elimination Indole Indole Product Palladacycle->Indole Start 2-Iodoaniline Start->PdII_Aryl Oxidative Addition Alkyne Disubstituted Alkyne Alkyne->PdII_Alkyne

Caption: Catalytic cycle of the Larock indole synthesis.

Causality of Experimental Choices

The success of the Larock synthesis often depends on a careful selection of reagents and conditions.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is commonly used as a pre-catalyst, as it is readily reduced in situ to the active Pd(0) species.[6]

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the HI generated during the catalytic cycle.[3]

  • Chloride Additive (LiCl): The addition of one equivalent of a chloride salt, most commonly LiCl, is often crucial for reproducibility and efficiency.[8] The chloride anion coordinates to the palladium center, facilitating the intramolecular aminopalladation step and preventing side reactions like multiple alkyne insertions.[3][8] However, an excess of LiCl can be detrimental, slowing the reaction.[8]

  • Phosphine Ligands: While the reaction can be run without ligands, the addition of triphenylphosphine (PPh₃) can sometimes stabilize the catalyst. In many cases, however, higher yields are obtained in its absence.[8]

  • Regioselectivity: With unsymmetrical alkynes, the reaction exhibits a notable regioselectivity. The sterically larger substituent on the alkyne preferentially ends up at the C2 position of the indole, adjacent to the nitrogen atom.[8][9]

Table of Typical Reaction Conditions
ParameterTypical ConditionNotes & Rationale
Catalyst Pd(OAc)₂ (5 mol%)Common, stable pre-catalyst. Reduced in situ.[8]
Aniline 2-Iodoaniline (1.0 equiv)O-bromoanilines can be used but are less reactive.[3][9]
Alkyne Disubstituted Alkyne (1.2-3.0 equiv)An excess is used to drive the reaction to completion.[3]
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)Neutralizes acid byproduct.[6]
Additive LiCl (1.0 equiv)Crucial for efficiency and preventing side reactions.[8]
Solvent DMF or NMPHigh-boiling polar aprotic solvents are effective.[1][3]
Temperature 100 °CSufficient thermal energy for all steps of the catalytic cycle.[1]

Part III: Experimental Protocol - Larock Indole Synthesis

This protocol provides a step-by-step methodology for the synthesis of a 2,3-disubstituted indole.[1]

Materials:

  • 2-Iodoaniline derivative (1.0 mmol, 1.0 equiv)

  • Disubstituted alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Lithium Chloride (LiCl) (1.0 mmol, 1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-iodoaniline (1.0 mmol), potassium carbonate (3.0 mmol), and lithium chloride (1.0 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add anhydrous DMF (5 mL), followed by the disubstituted alkyne (1.5 mmol).

  • Add the palladium(II) acetate (0.05 mmol) to the stirring mixture. The flask may be briefly opened for this addition, then purged again with inert gas.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,3-disubstituted indole.

References

The Renaissance of a Classic: 2-Iodoxybenzoic Acid (IBX) Forged In Situ from 2-Iodobenzoic Acid for Catalytic Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Safer, Greener Approach to Hypervalent Iodine Oxidation

For decades, 2-iodoxybenzoic acid (IBX) has been a revered tool in the organic chemist's arsenal, prized for its ability to execute a wide array of selective oxidations, most notably the conversion of alcohols to aldehydes and ketones.[1][2] However, the widespread adoption of stoichiometric IBX has been hampered by its insolubility in many common organic solvents and, more critically, its potential for explosive decomposition upon impact or heating.[2] This has relegated its use, particularly on a larger scale, to a high-risk, specialized procedure.

This guide details a paradigm shift in the application of hypervalent iodine(V) chemistry: the use of commercially available and stable 2-iodobenzoic acid as a catalyst for in situ generation of the active oxidant, IBX. This methodology, which employs a co-oxidant, typically Oxone® (potassium peroxymonosulfate), circumvents the need to handle potentially hazardous solid IBX, offering a safer, more scalable, and environmentally conscious approach to a broad spectrum of oxidative transformations.[3] We will explore the mechanistic underpinnings of this catalytic system, provide detailed protocols for its application, and present a comparative analysis against traditional oxidation methods.

Mechanistic Insights: The Catalytic Cycle

The catalytic utility of this compound is centered on its in situ oxidation to the hypervalent iodine(V) species, IBX, which is the workhorse of the subsequent oxidation of the substrate. The catalytic cycle can be visualized as a two-stage process:

  • Generation of the Active Oxidant: this compound is first oxidized by Oxone® to 2-iodosobenzoic acid (IBA), a trivalent iodine species. Further oxidation of IBA by Oxone® generates the pentavalent IBX. This process typically occurs at elevated temperatures (around 70°C) in an aqueous-organic solvent mixture.[4]

  • Substrate Oxidation and Catalyst Regeneration: The generated IBX then oxidizes the substrate (e.g., an alcohol). In this step, the hypervalent iodine(V) in IBX is reduced back to the trivalent state in the form of IBA. The co-oxidant, Oxone®, then re-oxidizes IBA back to IBX, thus completing the catalytic cycle.

Catalytic_Cycle cluster_generation Active Oxidant Generation cluster_oxidation Substrate Oxidation & Regeneration 2-Iodobenzoic_Acid This compound (I) IBA 2-Iodosobenzoic Acid (IBA) (III) 2-Iodobenzoic_Acid->IBA Oxone® IBX 2-Iodoxybenzoic Acid (IBX) (V) (Active Oxidant) IBA->IBX Oxone® IBX_ox IBX (V) Substrate Substrate (e.g., Alcohol) Product Product (e.g., Aldehyde) Substrate->Product IBX (V) IBA_red IBA (III) IBX_ox->IBA_red Reduction IBA_red->IBX_ox Oxone® (Regeneration)

Figure 1: Catalytic cycle of this compound/Oxone® mediated oxidation.

The mechanism of alcohol oxidation by IBX itself is a nuanced process involving a ligand exchange between the alcohol and a hydroxyl group on the iodine center, followed by a rate-determining "hypervalent twist" and subsequent elimination to furnish the carbonyl compound and IBA.[2]

Application Notes: Scope and Selectivity

The primary application of the catalytic this compound/Oxone® system is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] This method exhibits broad functional group tolerance and high chemoselectivity.

Oxidation of Alcohols
  • Primary Alcohols to Aldehydes: This transformation is highly efficient, with minimal over-oxidation to carboxylic acids when the stoichiometry of Oxone® is carefully controlled.

  • Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to the corresponding ketones in excellent yields.

  • Chemoselectivity: The system displays notable chemoselectivity, for instance, oxidizing secondary alcohols in the presence of primary alcohols.[4]

Beyond simple alcohol oxidation, this catalytic system has been successfully applied to a range of other oxidative transformations:

  • Oxidation of Benzylic C-H Bonds: Benzylic methyl and methylene groups can be oxidized to the corresponding aldehydes and ketones.[4]

  • Oxidation of β-Hydroxyketones: This method provides an efficient route to β-diketones.[2]

  • Oxidative Cleavage of Vicinal Diols: While IBX is known for preserving the C-C bond of vicinal diols, under modified conditions (e.g., elevated temperatures), oxidative cleavage to two carbonyl compounds can be achieved.[2]

Comparative Analysis with Other Oxidation Methods

To provide a clear perspective on the practical utility of the catalytic this compound/Oxone® system, a comparison with other common oxidation methods is presented below.

Oxidation MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Catalytic this compound/Oxone® This compound (cat.), Oxone®Room Temp. to 70°C1-6 hMild conditions, avoids heavy metals, safer than using solid IBX, good functional group tolerance.Requires careful control of Oxone® stoichiometry to avoid over-oxidation of aldehydes.
Swern Oxidation Oxalyl chloride or TFAA, DMSO, Et₃N-78°C1-3 hVery mild, high yields, excellent functional group tolerance.[5][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[6]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temp.1-4 hMild, neutral conditions, high yields, broad functional group tolerance.DMP is expensive and can be shock-sensitive.
Pyridinium Chlorochromate (PCC) Pyridinium chlorochromateRoom Temp.2-6 hSimple to perform, readily available reagent.Chromium-based reagent (toxic), can be acidic, requires careful handling of chromium waste.

Experimental Protocols

General Protocol for the Catalytic Oxidation of a Secondary Alcohol

This protocol is a representative example for the oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol (1.0 mmol)

  • This compound (0.2 mmol, 20 mol%)

  • Oxone® (2.2 mmol, 2.2 equiv)

  • Acetonitrile (MeCN)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol), this compound (0.2 mmol), and a 2:1 mixture of acetonitrile and water (e.g., 6 mL MeCN, 3 mL H₂O).

  • To this stirring suspension, add Oxone® (2.2 mmol) in one portion.

  • Heat the reaction mixture to 70°C and stir vigorously for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to reduce any excess oxidant.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: Experimental workflow for the catalytic oxidation of a secondary alcohol.

Safety and Handling Precautions

While the in situ generation of IBX from this compound is significantly safer than handling solid IBX, appropriate safety measures are still essential.

  • Oxone® Handling: Oxone® is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[7] Handle Oxone® in a well-ventilated area and avoid creating dust.[7]

  • Reaction Quenching: The reaction should be quenched with a reducing agent like sodium thiosulfate to neutralize any unreacted oxidant before work-up. This is particularly important to prevent the formation of potentially hazardous concentrations of oxidants during solvent removal.

  • Waste Disposal: The aqueous waste containing inorganic salts and the reduced iodine species should be disposed of in accordance with local regulations.[7]

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit

The catalytic use of this compound in conjunction with Oxone® represents a significant advancement in the field of oxidative organic synthesis. This method provides a safer, more practical, and environmentally friendly alternative to the use of stoichiometric IBX, without compromising the broad scope and high selectivity that has made hypervalent iodine(V) reagents so valuable. For researchers, scientists, and drug development professionals, this catalytic system offers a reliable and scalable solution for a variety of oxidative transformations, paving the way for more efficient and sustainable chemical synthesis.

References

Application Notes and Protocols for the Quantification of 2-Iodobenzoic Acid Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Conversion Monitoring

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing reaction yields, and maintaining process safety. 2-Iodobenzoic acid is a pivotal starting material and intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals and fine chemicals.[1] Its conversion into desired products, such as the potent oxidizing agents 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), necessitates robust and reliable analytical methods to quantify its consumption and the formation of products.[2] Inaccurate determination of reaction conversion can lead to inefficient processes, impure products, and misleading kinetic data.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound conversion. We will delve into the theoretical underpinnings and practical applications of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented herein are designed to be self-validating, ensuring the trustworthiness and accuracy of your results.

A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the chemical nature of the analyte and product, the complexity of the reaction matrix, required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most effective methods for monitoring this compound conversion.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on boiling point and polarity, with detection by mass.Quantitation based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei.
Typical Limit of Detection (LOD) 0.05 - 0.15 µg/mL.[3]9 - 50 pg/L (for similar iodinated aromatics).[3]Dependent on magnetic field strength and acquisition time; generally less sensitive than chromatographic methods.[3]
Typical Limit of Quantitation (LOQ) 0.1 - 0.5 µg/mL.[3]0.01 - 0.1 ng/mL (for similar iodinated aromatics).[3]Dependent on magnetic field strength and acquisition time.[3]
Sample Preparation Simple dilution and filtration are often sufficient.May require extraction and derivatization to increase volatility.Minimal sample preparation, often just dilution in a deuterated solvent.
Key Advantages Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, providing structural information from mass spectra.Non-destructive, provides detailed structural information, and can be a primary ratio method.
Key Limitations Lower sensitivity compared to GC-MS.Not suitable for non-volatile or thermally unstable compounds without derivatization.Lower sensitivity, higher instrumentation cost, and potential for signal overlap in complex mixtures.

High-Performance Liquid Chromatography (HPLC): A Robust Workhorse

HPLC is a powerful and versatile technique for monitoring the conversion of this compound, particularly due to its suitability for non-volatile and polar compounds. A reversed-phase method is typically the most effective approach.

Causality in HPLC Method Design

The choice of a C18 reversed-phase column is predicated on the non-polar nature of the stationary phase, which effectively retains the aromatic this compound and its potential products through hydrophobic interactions.[1] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analytes, with the organic modifier (acetonitrile) concentration being a critical parameter for optimizing separation. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of this compound.[4] This ensures a consistent retention time and improved peak shape by preventing peak tailing. UV detection at a wavelength where both the reactant and product exhibit significant absorbance, such as 230 nm, allows for sensitive and reliable quantification.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (if necessary) Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Conversion Calibrate->Quantify

Caption: Generalized workflow for quantifying this compound conversion via HPLC.

Detailed HPLC Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for the specific reaction mixture.[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

2. Sample Preparation:

  • At designated time points, withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.[3]

  • If necessary, quench the reaction immediately by adding the aliquot to a known volume of a suitable solvent.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[5]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared reaction samples.

  • The concentration of this compound in the samples is determined from the calibration curve.

  • The percentage conversion is calculated using the following formula: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity

GC-MS offers superior sensitivity and specificity for the analysis of this compound, especially when dealing with low concentrations or complex matrices. However, due to the low volatility of carboxylic acids, a derivatization step is typically required.[6]

The Rationale Behind Derivatization in GC Analysis

Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column.[6][7] Derivatization converts the carboxylic acid into a more volatile and less polar ester, making it amenable to GC analysis.[8][9] Common derivatization methods include alkylation (e.g., esterification) and silylation.[8][10] Esterification, for instance, by reaction with an alcohol in the presence of an acid catalyst, replaces the active hydrogen of the carboxyl group with an alkyl group, thereby increasing volatility.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Extract Solvent Extraction (if needed) Aliquot->Extract Derivatize Derivatization Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on GC Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Conversion Calibrate->Quantify

Caption: A typical workflow for this compound conversion analysis by GC-MS.

Detailed GC-MS Protocol with Derivatization

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

2. Sample Preparation and Derivatization (Esterification Example):

  • Withdraw an aliquot from the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) if the reaction is in an aqueous medium.[3]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • To the dried residue, add an esterification agent (e.g., a solution of 3N HCl in methanol or BF3-methanol).

  • Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, neutralize the excess acid and extract the resulting methyl ester of this compound into an organic solvent like hexane.

  • The sample is now ready for injection into the GC-MS.

3. Quantification:

  • Quantification is typically performed using an internal standard method to improve accuracy and precision.[3]

  • A known amount of an internal standard (a compound with similar chemical properties but a different retention time) is added to both the calibration standards and the samples.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • The concentration of the derivatized this compound in the samples is determined from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach

Quantitative NMR (qNMR) is a powerful technique for reaction monitoring as it is non-destructive and provides a direct measure of the relative amounts of different species in a sample without the need for chromatographic separation.

The Principle of qNMR for Conversion Monitoring

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a characteristic signal of this compound to the integral of a signal from the product, the conversion can be accurately determined. The use of a certified internal standard of known concentration and purity allows for the absolute quantification of the analyte.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Add_Solvent_IS Add Deuterated Solvent & Internal Standard Aliquot->Add_Solvent_IS Acquire_Spectrum Acquire 1H NMR Spectrum Add_Solvent_IS->Acquire_Spectrum Integrate Integrate Signals Acquire_Spectrum->Integrate Calculate Calculate Conversion Integrate->Calculate

Caption: Workflow for monitoring this compound conversion using qNMR.

Detailed qNMR Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated Solvent: A suitable deuterated solvent that dissolves all components of the reaction mixture (e.g., DMSO-d6, CDCl3).[11]

  • Internal Standard: A certified internal standard with a simple spectrum and signals that do not overlap with the analyte or product signals (e.g., maleic anhydride, 1,4-dioxane).[5]

2. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture aliquot into an NMR tube.

  • Add a precise volume or weight of a stock solution of the internal standard in the deuterated solvent.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

4. Data Processing and Quantification:

  • Process the NMR spectrum, including phasing and baseline correction.

  • Integrate the characteristic signals for this compound, the product, and the internal standard.

  • The concentration of this compound can be calculated using the following equation:[3] Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal, and IS refers to the internal standard.

  • The conversion can be determined by comparing the integral of a characteristic signal of this compound to the integral of a signal from the product.[3]

Method Validation: Ensuring Trustworthy Results

For all the described methods, proper validation is essential to ensure the reliability of the data. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Conclusion

The accurate quantification of this compound conversion is paramount for the successful development and optimization of synthetic processes. This guide has provided a detailed overview and practical protocols for three robust analytical techniques: HPLC, GC-MS, and NMR spectroscopy. The choice of method will depend on the specific requirements of the analysis. HPLC offers a balance of simplicity and reliability for routine monitoring. GC-MS provides unparalleled sensitivity for trace-level analysis, albeit with the need for derivatization. qNMR stands out as a non-destructive, primary ratio method that can provide a wealth of structural information. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately monitor the conversion of this compound, leading to more efficient and reproducible chemical syntheses.

References

A Robust HPLC Method for the Purity Determination of 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Iodobenzoic acid, a critical raw material and synthetic intermediate in the pharmaceutical industry.[1] this compound is a key precursor for widely used oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, and it serves as a fundamental building block in cross-coupling reactions for drug synthesis.[2][3] Consequently, ensuring its purity is paramount for reaction efficiency, impurity control, and the quality of the final active pharmaceutical ingredient (API). This guide provides a step-by-step protocol using reversed-phase HPLC with UV detection, explains the scientific rationale behind the method development choices, and outlines a comprehensive validation strategy based on ICH guidelines to ensure trustworthy and reproducible results.

Introduction and Method Rationale

This compound (C₇H₅IO₂) is an organic compound whose utility in medicinal chemistry and organic synthesis is well-established.[2][4] Its primary importance lies in its role as a precursor to hypervalent iodine reagents, which are valued for their mild and selective oxidizing properties.[3] The purity of the starting this compound directly impacts the quality and reactivity of these reagents and the impurity profile of subsequent synthetic steps.

Common impurities in commercially available this compound can include unreacted starting materials from its synthesis (e.g., anthranilic acid), isomeric byproducts (e.g., 3-iodobenzoic and 4-iodobenzoic acid), and degradation products such as salicylic acid, which can form if the synthesis is performed at excessive temperatures.[5]

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][6] A reversed-phase method is optimal for separating this compound from its potential, less polar or more polar, impurities.

Causality Behind Method Choices:

  • Chromatography Mode: Reversed-phase chromatography is selected due to the non-polar aromatic ring and the moderately polar carboxylic acid group of the analyte. A C18 stationary phase provides excellent retention and separation based on hydrophobicity.

  • Mobile Phase: The mobile phase consists of acetonitrile and water, a common combination for reversed-phase HPLC. Critically, the aqueous component is acidified with phosphoric acid.[7] this compound is a carboxylic acid with a pKa of approximately 2.86. Without an acidic modifier, the carboxyl group would be ionized (deprotonated) at the pH of unbuffered water, leading to poor retention and severe peak tailing on a C18 column. By lowering the mobile phase pH to well below the pKa, the carboxyl group remains in its neutral, protonated form (-COOH), which is more hydrophobic and interacts predictably with the stationary phase, resulting in a sharp, symmetrical peak.

  • Detection: The benzene ring in this compound is a strong chromophore, making UV detection an ideal choice. A detection wavelength of 230 nm is selected as it provides a high molar absorptivity for the analyte, ensuring excellent sensitivity for both the main component and potential impurities.[1]

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for the HPLC analysis.

Instrumentation and Materials
Item Specification
HPLC SystemStandard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.[1]
ColumnC18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
Data AcquisitionChromatography Data System (CDS) for instrument control, data acquisition, and processing.
Analytical Balance4 or 5-decimal place readability.
Syringe Filters0.45 µm PVDF or PTFE.
Volumetric GlasswareClass A flasks and pipettes.
Reagents
Acetonitrile (ACN)HPLC Grade or higher.
WaterHPLC Grade or ultrapure (18.2 MΩ·cm).
Phosphoric Acid (H₃PO₄)ACS Grade, ~85%.
This compoundReference Standard (≥99.5% purity) and sample(s) for testing.
Preparation of Solutions

Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile)

  • Measure 500 mL of HPLC grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Add 500 mL of acetonitrile to the bottle.

  • Cap and mix thoroughly.

  • Degas the solution for 15 minutes using sonication or vacuum filtration. This creates a 50:50 (v/v) Water:Acetonitrile mobile phase containing 0.1% phosphoric acid in the aqueous portion.

Standard Solution Preparation (Concentration: ~100 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.

  • Transfer this stock solution to a 250 mL volumetric flask and dilute to the mark with the mobile phase. Mix well. This creates a final standard solution with a nominal concentration of 100 µg/mL.

Sample Solution Preparation (Concentration: ~100 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Solution.

  • Before injection, filter an aliquot of the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase 50:50 (v/v) Water:Acetonitrile with 0.1% H₃PO₄
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 230 nm[1]
Injection Volume 10 µL[1]
Run Time 25 minutes

System Suitability and Data Analysis

Before sample analysis, the system's performance must be verified using System Suitability Testing (SST).

System Suitability Testing (SST)
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (100 µg/mL).

  • Evaluate the results against the following criteria:

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector system.
Analysis Procedure and Purity Calculation
  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Calculate the purity using the area percent (%) method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The workflow for this analysis is summarized in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability (5x Standard Injections) C->D E Analyze Samples (2x Sample Injections) D->E If SST Passes F Integrate Chromatograms E->F G Calculate Purity (Area % Method) F->G H Generate Final Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8] A validated method provides documented evidence of its reliability.[6]

Validation_Logic cluster_parameters Validation Parameters (ICH) cluster_outcome Method Status Specificity Specificity Distinguishes analyte from impurities/degradants Validated Validated Method Specificity->Validated Establishes Linearity Linearity Proportional response to concentration Linearity->Validated Establishes Accuracy Accuracy Closeness of measured value to true value Accuracy->Validated Establishes Precision Precision Repeatability & Intermediate Precision Precision->Validated Establishes Range Range Upper and lower concentrations of reliable measurement Range->Validated Establishes Robustness Robustness Unaffected by small method variations Robustness->Validated Establishes LOQ LOQ / LOD Lowest concentration for quantification/detection LOQ->Validated Establishes Trust Trustworthiness Validated->Trust

Caption: Logical relationship of validation parameters to method trustworthiness.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze a blank (mobile phase), a standard, a sample, and a sample spiked with potential impurities. Perform forced degradation studies (acid, base, peroxide, heat, light).[9]The this compound peak should be free from interference from any other components. Peak purity analysis (via DAD or MS) should confirm homogeneity.
Linearity Prepare and inject standards at five concentration levels, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze a sample of known purity or spike a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). Perform nine determinations in total (3 levels, 3 replicates each).Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD should be ≤ 2.0% for repeatability. The combined %RSD for intermediate precision should also be within acceptable limits.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.S/N ratio should be ~3:1 for LOD and ~10:1 for LOQ.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters must still be met, and the purity result should not significantly change.

References

Application Note: High-Purity Recovery of 2-Iodobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Statement of Purpose

2-Iodobenzoic acid is a pivotal building block in organic synthesis, notably serving as a precursor for hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2] The purity of this starting material is paramount, as contaminants can lead to side reactions, reduced yields, and compromised activity of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of recrystallization for purifying this compound. It moves beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and reproducible purification process. We will explore single-solvent and multi-solvent systems, the critical hot filtration step for removing insoluble impurities, and a systematic approach to troubleshooting common issues.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for developing an effective recrystallization protocol.

PropertyValue / DescriptionSource(s)
Appearance White to off-white or light brown crystalline powder.[4][5][6]
Molecular Formula C₇H₅IO₂[1][6]
Molar Mass 248.02 g/mol [5]
Melting Point 160-164°C (Lit.)[2][6]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, methanol, acetone, ether, and DMSO.[1][4][7][8]

The significant increase in solubility in certain solvents with temperature is the key property exploited in its recrystallization.[4]

The Principle of Recrystallization: A Brief Mechanistic Overview

Recrystallization is a purification technique based on differential solubility.[9] The core principle is that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at low temperatures.[9][10] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble at all temperatures (allowing for removal via hot filtration).

As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of crystals. The slow, controlled nature of this cooling process is crucial; it allows the molecules to selectively arrange themselves into a crystal lattice, a highly ordered structure that naturally excludes the differently shaped impurity molecules.[11] This leaves the impurities behind in the solvent.

Strategic Solvent Selection for this compound

The choice of solvent is the most critical variable in recrystallization.[9] Based on empirical data, several solvent systems are effective for this compound.

  • Single-Solvent Systems: Ethanol or methanol are suitable single solvents. This compound is readily soluble in hot ethanol but significantly less so in cold ethanol.[7]

  • Two-Solvent (Solvent-Pair) Systems: An ethanol/water mixture is a highly effective and commonly cited system for this compound.[12][13] In this method, the crude solid is first dissolved in a minimal amount of the "good" solvent (ethanol), in which it is highly soluble. The "bad" solvent (water), in which the compound is sparingly soluble, is then added dropwise to the hot solution until the saturation point is reached (indicated by persistent cloudiness or turbidity).[12][14]

The selection between these systems depends on the nature of the impurities. The ethanol/water system is particularly advantageous for its fine-tuning capability and high recovery rates.

Experimental Protocols

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound can be a skin and eye irritant.[5] All heating of flammable organic solvents like ethanol must be done using a steam bath or a heating mantle in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for routine purification where impurities are known to be soluble in cold ethanol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 3-4 mL) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate or steam bath while swirling until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol dropwise, maintaining the boil, until a clear solution is obtained. It is critical to use the minimum volume of boiling solvent to ensure the solution is saturated.[11][15]

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any adhering mother liquor containing impurities. Using cold solvent prevents the redissolving of the purified product.[11][16]

  • Drying: Allow air to be drawn through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.

  • Analysis: Determine the mass to calculate the percent recovery and measure the melting point to assess purity.

Protocol B: Two-Solvent Recrystallization from Ethanol/Water

This is a highly effective method for this compound.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of hot 95% ethanol, as described in Protocol A.

  • Inducing Saturation: While keeping the ethanol solution hot, add hot water dropwise until you observe a faint, persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Clarification: Add a drop or two of hot ethanol to just redissolve the precipitate and produce a clear solution.

  • Cooling & Isolation: Follow steps 3 through 8 from Protocol A, using an ice-cold ethanol/water mixture to wash the crystals in step 6.

Workflow Visualization: Standard Recrystallization

G cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B Add boiling chip C Cool Slowly to Room Temperature B->C Clear, saturated solution D Cool in Ice Bath C->D Maximize yield E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Product

Caption: Standard workflow for single-solvent recrystallization.

Managing Insoluble Impurities: The Hot Filtration Protocol

If the crude this compound contains impurities that do not dissolve in the hot solvent (e.g., dust, sand, or insoluble byproducts), a hot filtration step must be incorporated after dissolution but before cooling.

  • Prepare Funnel: Place a stemless or short-stemmed funnel with fluted filter paper over a second, clean Erlenmeyer flask (the receiving flask). Heat this apparatus by pouring a small amount of the hot solvent through it and placing it on the heat source. This prevents premature crystallization of the product in the funnel.[14]

  • Dissolve Solute: Prepare the hot, saturated solution of crude this compound as described in Protocol A or B. If the solution contains visible, insoluble particles, proceed to the next step.

  • Filter Hot Solution: Quickly pour the hot solution through the pre-heated fluted filter paper into the clean receiving flask. The insoluble impurities will be trapped on the filter paper.

  • Rinse: Rinse the original flask with a small amount of hot solvent and pour this rinse through the filter paper to recover any remaining product.

  • Proceed to Crystallization: The filtrate in the receiving flask now contains the dissolved this compound, free from insoluble impurities. Proceed with the cooling, isolation, and drying steps as outlined in Protocol A (steps 3-8).

Workflow Visualization: Recrystallization with Hot Filtration

G cluster_dissolution Dissolution cluster_filtration Purification Step cluster_cooling Crystallization cluster_isolation Isolation & Drying A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration A->B Solution contains insoluble particles C Insoluble Impurities (Discarded) B->C D Hot, Clear Filtrate B->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F Maximize yield G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Product

Caption: Workflow incorporating hot filtration for insoluble impurities.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not supersaturated. 2. Supersaturation. The solution needs a nucleation point to begin crystallization.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow to cool again.[17] 2. Scratch the inner wall of the flask with a glass stirring rod at the solution's surface. Add a "seed crystal" of pure this compound if available.[17][18]
"Oiling Out" (Product separates as a liquid instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. 1. This is not the case for this compound (m.p. ~162°C) and common solvents like ethanol/water. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and ensure very slow cooling.[17][18] 3. Consider pre-purification or using activated charcoal if colored impurities are present.
Very Low Yield/Recovery 1. Too much solvent was used. A significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with too much or warm solvent. 1. Reduce the initial volume of solvent. The mother liquor can be concentrated and cooled again to recover a second crop of crystals.[17] 2. Ensure the filtration apparatus is properly pre-heated. Use a stemless funnel.[14] 3. Use only a minimal amount of ice-cold solvent for washing.[16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification, Mitigation, and Troubleshooting

Welcome to the technical support guide for the synthesis of 2-Iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this critical reagent. This compound is a vital precursor for widely used oxidizing agents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2] The most common and scalable synthetic route is the diazotization of anthranilic acid, followed by a Sandmeyer-type reaction with an iodide salt.[1][2][3] While robust, this synthesis is sensitive to reaction conditions, and even minor deviations can lead to significant byproduct formation, impacting yield and purity.

This guide provides in-depth, field-proven insights into identifying and mitigating common byproducts, structured as a practical troubleshooting resource to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers.

Q1: What is the most critical parameter to control during the synthesis of this compound? A: Unquestionably, temperature control is the most critical factor. The key intermediate, the arenediazonium salt, is thermally unstable and prone to decomposition and side reactions at elevated temperatures.[3] The diazotization step must be maintained between 0-5 °C to ensure the stability of this intermediate and prevent premature decomposition or unwanted reactions with water.

Q2: My crude product is a distinct brown or reddish-purple color. What causes this and is it a problem? A: This coloration is almost always due to the presence of elemental iodine (I₂).[4] It can form from the oxidation of the potassium iodide reagent by excess nitrous acid or other side reactions. While common, it must be removed as it represents a significant impurity. This is typically addressed during the workup procedure by washing the crude product with a reducing agent solution, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), which reduces I₂ to colorless, water-soluble iodide (I⁻) ions.[3][5]

Q3: My yield was very low, and my NMR spectrum shows an additional aromatic product with a phenolic-like proton. What is the likely culprit? A: The most common byproduct that fits this description is salicylic acid (2-hydroxybenzoic acid) .[3] This forms when the diazonium salt intermediate reacts with water (hydrolysis) instead of the iodide ion. This side reaction is highly temperature-dependent and becomes significant if the reaction temperature rises above the recommended 0-5 °C range.[3][4]

Q4: Can I use a different acid besides hydrochloric acid for the diazotization? A: Yes, other strong, non-nucleophilic acids like sulfuric acid can be used.[6][7] The primary role of the acid is to protonate the amino group of anthranilic acid and to generate nitrous acid in situ from sodium nitrite. However, the choice of acid can influence the solubility of intermediates. Hydrochloric acid is most commonly cited and is effective for this transformation.[3][4]

Part 2: Mechanistic Insights: Key Reaction and Byproduct Pathways

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the desired synthetic route and the principal off-target reaction.

SynthesisPathway cluster_main Main Synthetic Route cluster_byproduct Major Byproduct Formation Anthranilic Acid Anthranilic Acid Arenediazonium Salt Arenediazonium Salt Anthranilic Acid->Arenediazonium Salt  NaNO₂, HCl  0-5 °C This compound This compound Arenediazonium Salt->this compound  KI  (I⁻ attack) Salicylic Acid Salicylic Acid (Byproduct) Arenediazonium Salt->Salicylic Acid H₂O T > 5°C (Hydrolysis)

Caption: Desired synthesis vs. major byproduct pathway.

The diagram above illustrates the critical branch point. The stable arenediazonium salt can proceed productively via nucleophilic attack by the iodide ion to form the desired product. However, if the temperature increases, the rate of the competing hydrolysis reaction increases, leading to the formation of salicylic acid and a corresponding decrease in yield.

Part 3: Comprehensive Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Observed Problem Potential Root Cause(s) Recommended Corrective Actions & Pro-Tips
Low Yield 1. Incomplete Diazotization: Insufficient nitrous acid or poor temperature control. 2. Premature Decomposition of Diazonium Salt: Temperature rising above 5 °C. 3. Byproduct Formation: Elevated temperatures leading to salicylic acid formation.[3] 4. Loss During Workup: Product remaining in the mother liquor during recrystallization.1. Use a slight excess (1.1-1.2 eq) of sodium nitrite. After addition, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue/black).[3] 2. Ensure robust cooling (ice-salt bath) and slow, dropwise addition of the cold NaNO₂ solution. 3. Strictly maintain the 0-5 °C range throughout the diazotization and KI addition steps. 4. Ensure the recrystallization solution is fully cooled (ice bath) before filtration to maximize product precipitation.
Crude Product is Dark Brown / Purple Presence of Elemental Iodine (I₂): Oxidation of iodide by residual nitrous acid or other oxidants.During the workup, wash the filtered crude solid with a cold, dilute solution of sodium bisulfite or sodium thiosulfate until the color disappears. This reduces I₂ to colorless I⁻.[3][5][8]
Product is Off-White / Tan and Difficult to Purify Salicylic Acid Contamination: The most common organic byproduct, formed from the reaction of the diazonium salt with water at elevated temperatures.[3]Prevention is key: Strictly maintain low reaction temperatures (0-5 °C). Purification: Salicylic acid is more acidic than this compound. While difficult, careful fractional crystallization may help. The best solution is to re-run the synthesis with proper temperature control.
Reaction Foams Violently During KI Addition Rapid Decomposition of Diazonium Salt: The addition of KI solution can be exothermic, and if added too quickly or to a poorly cooled solution, it can trigger rapid decomposition and nitrogen gas evolution.Add the KI solution slowly and portion-wise to the cold diazonium salt solution. Ensure the reaction vessel has adequate headspace to accommodate gas evolution. Maintain vigorous stirring to dissipate heat.
Unreacted Anthranilic Acid in Final Product Incomplete Diazotization: Insufficient acid or sodium nitrite, or addition of nitrite was too rapid for the reaction to complete at low temperatures.1. Ensure anthranilic acid is fully dissolved in the acidic solution before cooling. 2. Confirm complete diazotization with a starch-iodide paper test before proceeding. 3. Purification: Unreacted anthranilic acid can be removed by dissolving the crude product in a sodium bicarbonate solution, filtering any insoluble material, and then re-precipitating the this compound by adding a strong acid.
Troubleshooting Workflow

The following decision tree provides a logical workflow for post-synthesis troubleshooting.

Troubleshooting start Synthesis Complete Crude Product Isolated q1 Is the yield below 50%? start->q1 q2 Is the product dark brown/purple? q1->q2 No res1 Primary Cause: Premature diazonium salt decomposition or hydrolysis. q1->res1 Yes q3 Does NMR/TLC show a major secondary spot? q2->q3 No res2 Primary Cause: Elemental Iodine (I₂) contamination. q2->res2 Yes res3 Primary Cause: Salicylic acid or unreacted anthranilic acid. q3->res3 Yes sol1 Action: Review temperature control. Verify reagent stoichiometry. Ensure complete diazotization. res1->sol1 sol2 Action: Wash crude solid with cold NaHSO₃ or Na₂S₂O₃ solution. res2->sol2 sol3 Action: For salicylic acid, prevention is key (T < 5°C). For starting material, check diazotization step or perform acid/base extraction. res3->sol3

References

Technical Support Center: Sandmeyer Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Salicylic Acid Formation

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Sandmeyer reaction and encounter challenges with byproduct formation, specifically the generation of salicylic acid when starting from precursors like 2-aminobenzoic acid. As your senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this powerful reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing a Sandmeyer reaction on an aminobenzoic acid derivative and my final product is contaminated with a significant amount of salicylic acid. What is the primary cause of this?

A1: The formation of salicylic acid (or other phenols) is the most common and well-understood side reaction in this process. It arises from the hydrolysis of the intermediate aryl diazonium salt.[1][2] This intermediate is the cornerstone of the Sandmeyer reaction, but it is also thermally unstable.[1][3] In the presence of water (the reaction solvent), the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding phenol—in your case, salicylic acid. This competing reaction is often called "hydroxydediazoniation".[4][5]

The core challenge is to facilitate the desired copper-catalyzed nucleophilic substitution at a rate that significantly outpaces this undesired hydrolysis. Several key parameters dictate which reaction pathway is favored.

Q2: What is the single most critical parameter to control to prevent this unwanted hydrolysis?

A2: Temperature. Unquestionably, rigorous temperature control is the most critical factor. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[3][6] The diazotization step (the formation of the diazonium salt from the aromatic amine) must be conducted at low temperatures, typically between 0–5 °C.[1][3] Maintaining this low temperature is crucial to prevent the diazonium salt from decomposing prematurely into the aryl cation, which is then rapidly trapped by water to form the phenol.[1]

Causality: At 0–5 °C, the rate of decomposition and hydrolysis is significantly suppressed, allowing the diazonium salt to remain in solution long enough to be consumed by the copper(I) catalyst in the subsequent Sandmeyer step.[3] Allowing the temperature to rise, even to 10 °C, can dramatically increase the rate of hydrolysis and lead to poor yields and high levels of phenolic impurities.[1]

Q3: How does the acidity (pH) of the reaction medium impact the stability of the diazonium salt and the formation of byproducts?

A3: The pH of the medium is another vital parameter. The diazotization reaction is carried out in a strong acidic solution (e.g., HCl, HBr) for two primary reasons:

  • Generation of the Electrophile: The acid reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, which is then protonated to form the nitrosonium ion (NO⁺), the key electrophile that reacts with the primary amine.[7]

  • Stabilization of the Diazonium Salt: A sufficient excess of acid is required to keep the reaction medium at a low pH. This acidic environment helps to stabilize the diazonium salt and suppresses side reactions.[8] Specifically, it prevents the diazonium ion from coupling with unreacted starting amine to form undesirable azo compounds.[1]

Maintaining a strongly acidic environment ensures that the concentration of the reactive diazonium salt is maximized while its decomposition pathways are minimized.

Q4: My temperature and pH control are perfect, but I'm still seeing significant salicylic acid formation. Could my copper catalyst be the issue?

A4: Yes, the state and activity of your copper(I) catalyst are paramount. The Sandmeyer reaction relies on a catalytic cycle involving a single-electron transfer (SET) from a copper(I) salt (e.g., CuCl, CuBr) to the diazonium salt.[4][9][10] This generates an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) halide to form the desired aryl halide and regenerate the copper(I) catalyst.[4][11]

Key Considerations for the Catalyst:

  • Oxidation State: You must use a copper(I) salt. Copper(II) salts are generally not effective catalysts for the traditional Sandmeyer reaction.[12] If your Cu(I) salt has been exposed to air and moisture, it may have oxidized to Cu(II), rendering it inactive.

  • Solubility and Activity: The copper(I) salt needs to be in a form that is reactive. Often, CuCl or CuBr is dissolved in a concentrated solution of the corresponding acid (e.g., CuCl in HCl) to form complex ions like [CuCl₂]⁻, which are soluble and highly active.[12]

  • Rate Acceleration: An active catalyst accelerates the rate of the desired substitution.[13] If the catalytic turnover is slow due to an inactive catalyst, the competing hydrolysis reaction, which does not require a catalyst, will become more prominent, leading to increased salicylic acid formation.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice the aryl diazonium salt intermediate faces: the desired Sandmeyer pathway versus the undesired hydrolysis pathway.

Sandmeyer_vs_Hydrolysis cluster_0 Step 1: Diazotization cluster_1 Step 2: Competing Reactions A 2-Aminobenzoic Acid (Starting Material) B Aryl Diazonium Salt (Key Intermediate) A->B NaNO₂, HCl 0-5 °C C Desired Product (e.g., 2-Chlorobenzoic Acid) B->C Sandmeyer Pathway CuCl Catalyst D Undesired Byproduct (Salicylic Acid) B->D Hydrolysis Pathway H₂O, ΔT

Caption: Key reaction pathways for the aryl diazonium salt intermediate.

Troubleshooting Guide & Optimized Protocol

This table summarizes the critical parameters and provides target values for minimizing salicylic acid formation.

ParameterCommon IssueRecommended ActionScientific Rationale
Temperature Exceeding 5 °C during diazotization or addition.Maintain a strict 0–5 °C range using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.[12][14]Suppresses the thermal decomposition of the diazonium salt, which is the primary pathway to hydrolysis.[1][3]
Acidity / pH Insufficient acid.Use a stoichiometric excess of strong mineral acid (e.g., 2.5-3 equivalents relative to the amine).Ensures complete formation of the nitrosonium ion and stabilizes the resulting diazonium salt against premature decomposition and side reactions.[7][8]
Catalyst Activity Using old or partially oxidized Cu(I) salt.Use freshly prepared or purified Cu(I)Cl/Cu(I)Br. Ensure it dissolves completely in the concentrated acid to form the active complex.An active Cu(I) catalyst ensures the rate of the Sandmeyer reaction is much faster than the rate of the competing hydrolysis.[4][13]
Reagent Addition Adding the nitrite solution too quickly.Add the NaNO₂ solution dropwise and slowly, ensuring the temperature never rises above 5 °C.[12][14]Prevents localized heating and accumulation of nitrous acid, which can lead to decomposition and side reactions.
Reaction Time Letting the diazonium salt stand for too long.Add the prepared diazonium salt solution to the copper catalyst solution promptly after its formation.[12]Even at low temperatures, the diazonium salt will slowly decompose over time. Minimizing the time it exists before reacting is crucial.[3]
Optimized Step-by-Step Protocol: Synthesis of 2-Chlorobenzoic Acid

This protocol is a self-validating system designed to minimize byproduct formation.

Part 1: Preparation of the Diazonium Salt Solution (Strictly 0–5 °C)

  • In a beaker, suspend 2-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the amine hydrochloride should form.[12]

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C. [14]

  • After the addition is complete, stir for an additional 15 minutes at 0–5 °C.

  • Validation Check: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instant blue-black color) confirms that all the amine has been converted.[12][15] If the test is negative, add a small amount more of the nitrite solution.

Part 2: The Sandmeyer Reaction

  • In a separate, larger reaction flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.[14]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution.

  • You should observe the evolution of nitrogen gas.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature, then gently heat to 50-60 °C for 30-60 minutes until gas evolution ceases.[14]

  • Cool the reaction mixture and proceed with standard work-up and purification (e.g., extraction and recrystallization).

Troubleshooting Workflow Diagram

If you encounter high levels of salicylic acid, follow this logical workflow.

Troubleshooting_Workflow Start High Salicylic Acid Detected Check_Temp Review Temperature Logs for Diazotization Step Start->Check_Temp Temp_OK Was Temp Consistently < 5°C? Check_Temp->Temp_OK Check_Catalyst Evaluate Cu(I) Catalyst (Age, Color, Solubility) Temp_OK->Check_Catalyst Yes Solution_Temp Root Cause: Temperature Control Failure. Implement ice-salt bath. Temp_OK->Solution_Temp No Catalyst_OK Was Catalyst Fresh and Active? Check_Catalyst->Catalyst_OK Check_Acid Verify Stoichiometry of HCl and NaNO₂ Catalyst_OK->Check_Acid Yes Solution_Catalyst Root Cause: Inactive Catalyst. Use fresh/purified CuCl. Catalyst_OK->Solution_Catalyst No Solution_Stoich Root Cause: Suboptimal Stoichiometry. Recalculate and re-run. Check_Acid->Solution_Stoich

Caption: A logical workflow for troubleshooting salicylic acid formation.

References

troubleshooting low yield in 2-Iodobenzoic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the preparation of 2-Iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis, a cornerstone reaction often used as a precursor for reagents like IBX and Dess-Martin periodinane.[1] This guide moves beyond simple procedural steps to explain the critical chemical principles governing yield and purity, ensuring you can diagnose and resolve issues effectively in your laboratory.

The synthesis of this compound from anthranilic acid is a classic example of a Sandmeyer-type reaction involving the formation of an intermediate diazonium salt.[2][3] While mechanistically straightforward, the success of this synthesis hinges on precise control over reaction conditions, as the key diazonium intermediate is notoriously unstable.[4][5]

Troubleshooting Guide & FAQs

This guide is structured around common problems encountered during the three main phases of the synthesis: Diazotization, Iodide Substitution, and Product Workup/Purification.

Phase 1: Diazotization of Anthranilic Acid

This initial step involves the conversion of the primary amino group of anthranilic acid into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[6]

Question 1: My reaction yield is very low, and I suspect the initial diazotization is incomplete. How can I confirm and fix this?

Answer: Incomplete diazotization is a primary cause of low yield, as unreacted anthranilic acid will not proceed to the final product and can complicate purification.

  • Causality: The formation of the nitrosating agent, nitrous acid (HNO₂), and its subsequent reaction with the amine are highly dependent on temperature and stoichiometry. Insufficient acid prevents the complete formation of HNO₂, while an inadequate amount of sodium nitrite will naturally lead to unreacted starting material.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure a slight molar excess (typically 1.05 to 1.10 equivalents) of sodium nitrite is used. This drives the reaction to completion.

    • Critical Temperature Control: The reaction must be maintained strictly between 0-5 °C.[7] Temperatures above 5 °C cause the unstable nitrous acid to decompose before it can react with the amine. Use an ice-salt bath for robust temperature management.

    • Control the Rate of Addition: Add the cold sodium nitrite solution slowly and dropwise to the acidic solution of anthranilic acid.[2] Rapid addition can create localized "hot spots," leading to decomposition of both the nitrous acid and any diazonium salt already formed.[7]

    • Perform a Starch-Iodide Test: After the sodium nitrite addition is complete, confirm the presence of a slight excess of nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates that nitrous acid is present, confirming the diazotization endpoint has been reached. If the test is negative, add a small additional amount of sodium nitrite solution until a positive test is achieved.

Question 2: The reaction mixture turned brown or black during the sodium nitrite addition, and there was excessive gas evolution. What went wrong?

Answer: This indicates the premature and uncontrolled decomposition of the diazonium salt, a critical issue that severely impacts yield.

  • Causality: Arenediazonium salts are thermally unstable intermediates.[8][9] When the temperature rises above the recommended 0-5 °C range, the diazonium group (-N₂⁺) can be displaced by water, leading to the formation of salicylic acid and vigorous evolution of nitrogen gas.[5][7] At higher temperatures, further decomposition can lead to tarry, dark-colored byproducts.

  • Preventative Measures:

    • Aggressive Cooling: Ensure your reaction vessel is deeply immersed in an efficient ice-salt bath before starting the nitrite addition.

    • Vigorous Stirring: Maintain constant, vigorous stirring to ensure efficient heat dissipation and prevent localized temperature spikes as each drop of nitrite solution is added.[7]

    • Sub-Surface Addition: If your setup allows, adding the nitrite solution below the surface of the reaction mixture can improve dispersion and minimize localized heating.

Below is a workflow diagram illustrating the key decision points during the diazotization stage.

Diazotization_Workflow start Start Diazotization prep_anthranilic Prepare Anthranilic Acid in HCl @ 0-5 °C start->prep_anthranilic add_nitrite Add NaNO₂ Solution Slowly, Dropwise prep_anthranilic->add_nitrite temp_check Temperature > 5 °C? add_nitrite->temp_check starch_test Starch-Iodide Test temp_check->starch_test No fail_temp High Risk of Decomposition! Improve Cooling Immediately temp_check->fail_temp Yes success Diazotization Complete Proceed to Iodination starch_test->success Positive fail_test Incomplete Reaction Add More NaNO₂ starch_test->fail_test Negative fail_temp->add_nitrite After re-cooling fail_test->add_nitrite Add dropwise Reaction_Pathway anthranilic Anthranilic Acid diazonium Arenediazonium Salt (Intermediate) anthranilic->diazonium NaNO₂ / HCl 0-5 °C product This compound (Desired Product) diazonium->product + KI (I⁻) Controlled Temp side_product Salicylic Acid (Byproduct) diazonium->side_product + H₂O Temp > 5 °C

References

Technical Support Center: Preventing Premature Decomposition of Diazonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the premature decomposition of diazonium salts, a common yet critical challenge in organic synthesis. The stability of these versatile intermediates is paramount for successful downstream applications, including the synthesis of azo dyes, pharmaceuticals, and other fine chemicals.[1][2][] This resource is designed to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Decomposition Issues

This section addresses specific problems you may encounter during the preparation and use of diazonium salts. Each issue is followed by probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Rapid Gas Evolution (Nitrogen) and/or Color Change Upon Formation

You've just completed the diazotization of your primary aromatic amine, but you immediately observe vigorous bubbling and a change in the solution's color, often to a dark, tarry appearance.

Probable Cause Scientific Explanation Recommended Solution
Elevated Temperature The diazonium group is notoriously thermally labile. Most arenediazonium salts are unstable at temperatures above 5 °C and will readily decompose to form a highly reactive aryl cation and nitrogen gas.[1][4][5] This cation can then react with water to form phenols or engage in other side reactions, leading to the observed color change.[6]Maintain Strict Temperature Control: The diazotization reaction should be carried out in an ice-water bath to maintain a temperature between 0-5 °C.[1][4][5][7] Ensure that the sodium nitrite solution is also pre-chilled before its slow, dropwise addition to the acidic amine solution.[4]
Insufficient Acidity (Incorrect pH) The reaction medium must be sufficiently acidic (typically pH 1-2) to prevent the newly formed diazonium salt from coupling with the unreacted primary aromatic amine, which can lead to the formation of diazoamino compounds (triazenes).[2][8] Additionally, under less acidic conditions, the diazonium salt can be converted to a more unstable diazohydroxide, which rapidly decomposes.Ensure Excess Mineral Acid: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to maintain a low pH throughout the reaction.[2][9] This ensures the primary amine is fully protonated and prevents unwanted side reactions.
Localized "Hot Spots" The reaction between the amine and nitrous acid is exothermic.[10] Adding the sodium nitrite solution too quickly can create localized areas of higher temperature, initiating decomposition even if the bulk solution temperature appears to be within range.Slow, Controlled Addition: Add the sodium nitrite solution dropwise with vigorous stirring to ensure efficient heat dissipation and maintain a uniform temperature throughout the reaction mixture.[4]
Issue 2: Low Yield of the Desired Product in a Subsequent Reaction (e.g., Sandmeyer or Azo Coupling)

You've used your freshly prepared diazonium salt solution in a subsequent reaction, but the yield of your target compound is significantly lower than expected.

Probable Cause Scientific Explanation Recommended Solution
Decomposition During Storage/Handling Diazonium salts are generally not stored and are used immediately after preparation due to their inherent instability.[1][11] Even at low temperatures, decomposition can occur over time, reducing the concentration of the active diazonium species available for the subsequent reaction.In Situ Usage: Use the diazonium salt solution immediately after its synthesis.[1][11] Avoid any delays between the diazotization and the next synthetic step.
Presence of Metal Impurities Trace amounts of certain transition metals, such as copper, can catalyze the decomposition of diazonium salts.[12] This is particularly relevant if you are performing a Sandmeyer reaction and there is premature introduction of the copper(I) catalyst.Use High-Purity Reagents and Clean Glassware: Ensure that all reagents and solvents are of high purity and that the glassware is scrupulously clean to avoid any catalytic decomposition.
Incorrect Stoichiometry An incorrect ratio of reactants, especially an insufficient amount of sodium nitrite, will result in incomplete diazotization of the starting amine, leading to a lower concentration of the diazonium salt.[13]Precise Stoichiometry: Carefully calculate and measure the molar equivalents of the starting amine, sodium nitrite, and acid. It is common practice to use a slight excess of the acid.
Issue 3: Formation of an Insoluble Precipitate During Diazotization

During the addition of sodium nitrite, an unexpected solid precipitates from the reaction mixture.

Probable Cause Scientific Explanation Recommended Solution
Low Solubility of the Diazonium Salt Some diazonium salts, particularly those with certain counter-ions or substituents on the aromatic ring, may have limited solubility in the reaction medium. For instance, benzenediazonium fluoroborate is known to be less soluble in water and can precipitate out.[1]Modify the Solvent System: If solubility is an issue, consider using a different mineral acid to change the counter-ion or, in some advanced applications, perform the diazotization in an organic solvent.[14]
Precipitation of the Starting Amine Salt If the initial amine is not fully dissolved in the acidic solution before the addition of sodium nitrite, it may precipitate out as its salt, leading to an incomplete reaction.Ensure Complete Dissolution: Confirm that the primary aromatic amine is completely dissolved in the mineral acid before cooling the solution and starting the addition of sodium nitrite. Gentle warming may be necessary initially, followed by thorough cooling.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to keep the temperature below 5 °C during diazotization?

Maintaining a low temperature (0-5 °C) is the most critical parameter for preventing the premature decomposition of the diazonium salt.[1][4][5] The C-N bond in arenediazonium salts is relatively weak, and at higher temperatures, the molecule readily expels dinitrogen (N₂), an extremely stable molecule, to form a highly unstable and reactive aryl cation.[15][16] This cation will then quickly react with nucleophiles in the medium, most commonly water, to form phenols, leading to a significant reduction in the yield of the desired product.[6]

Q2: Can I store a solution of a diazonium salt?

It is strongly advised not to store solutions of diazonium salts.[1][11] Due to their inherent instability, they should be prepared in situ and used immediately for the subsequent synthetic step.[1][11] While some specific diazonium salts, such as those with tetrafluoroborate or tosylate counter-ions, exhibit greater thermal stability and can sometimes be isolated as solids, this should only be attempted with extreme caution and on a small scale.[17][18][19][20]

Q3: Does the choice of acid matter for the stability of the diazonium salt?

Yes, the counter-ion provided by the acid can significantly influence the stability of the diazonium salt.[17][19] While chloride salts are very common, they are also quite unstable.[19] Larger, less nucleophilic counter-ions like tetrafluoroborate (from fluoroboric acid) or tosylate can form more stable, and sometimes isolable, diazonium salts.[17][18][21] This increased stability is attributed to the formation of a more stable crystal lattice and reduced interaction of the counter-ion with the diazonium cation.

Q4: What are the visual signs of diazonium salt decomposition?

The most common visual indicator of decomposition is the evolution of nitrogen gas, which appears as bubbling or fizzing in the reaction vessel.[16] Another sign is a distinct color change of the solution, often turning yellow, brown, or even black, due to the formation of phenols and other colored byproducts.[4][6]

Q5: Are there ways to chemically stabilize a diazonium salt if I cannot use it immediately?

While immediate use is the best practice, certain strategies can enhance stability. The formation of double salts, for example with zinc chloride, can stabilize the diazonium salt, allowing for safer handling in some industrial applications.[10][12] Complexation with crown ethers has also been shown to reduce thermal decomposition.[12] For long-term storage, converting the diazonium salt to a more stable form, like a tetrafluoroborate salt, is a viable option, though this requires an additional synthetic step.[9][19]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental considerations.

Diagram 1: Decomposition Pathway of an Arenediazonium Salt

DecompositionPathway cluster_0 Stable Diazonium Salt (0-5 °C) cluster_1 Decomposition Products ArN2 Ar-N₂⁺ X⁻ Ar_cation Ar⁺ (Aryl Cation) ArN2->Ar_cation  Δ (Heat > 5°C)   N2 N₂ (Nitrogen Gas) Phenol Ar-OH (Phenol) Ar_cation->Phenol + H₂O DiazotizationWorkflow Start Start: Primary Aromatic Amine (Ar-NH₂) Dissolve 1. Dissolve in excess strong mineral acid (e.g., HCl) Start->Dissolve Cool 2. Cool to 0-5 °C (Ice Bath) Dissolve->Cool AddNitrite 3. Add NaNO₂ solution dropwise with vigorous stirring Cool->AddNitrite PrepareNitrite Prepare chilled aq. NaNO₂ solution PrepareNitrite->AddNitrite CheckTemp Monitor Temperature: Maintain 0-5 °C AddNitrite->CheckTemp CheckTemp->AddNitrite Temp > 5°C (Slow Addition) Product Stable Diazonium Salt Solution (Ar-N₂⁺ X⁻) CheckTemp->Product Temp OK UseImmediately 4. Use Immediately in Next Reaction Step Product->UseImmediately End End UseImmediately->End

References

Technical Support Center: Optimizing IBX Synthesis from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Iodoxybenzoic acid (IBX). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of this versatile hypervalent iodine(V) oxidant from 2-Iodobenzoic acid. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of IBX.

Q1: What is the general reaction mechanism for the oxidation of this compound to IBX using Oxone?

A1: The synthesis of IBX from this compound is an oxidation reaction where the iodine atom is converted from a +1 to a +5 oxidation state. The process, when using Oxone (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant, proceeds through a trivalent iodine intermediate, 2-Iodosobenzoic acid (IBA).[1] The active oxidant in Oxone is potassium peroxymonosulfate (KHSO₅). The overall transformation in an aqueous medium is robust and environmentally friendly, with sulfate salts being the primary byproducts.[2]

Q2: Why is the Oxone-based method preferred over older methods using reagents like potassium bromate?

A2: The Oxone method is now standard practice due to significant safety and environmental advantages.[3] Older methods often employed potassium bromate (KBrO₃) in hot sulfuric acid, which is hazardous, can release toxic bromine vapors, and may leave carcinogenic residues.[4][5] In contrast, Oxone is a stable, inexpensive, and non-toxic solid, and the reaction byproducts are benign inorganic salts, making the procedure greener and safer for large-scale production.[2][3][6]

Q3: Is it possible to purify IBX by recrystallization?

A3: Recrystallization of IBX, particularly from water at elevated temperatures, is not recommended. IBX is susceptible to thermal decomposition, especially in solution, where it can revert to 2-Iodosobenzoic acid (IBA) and this compound.[1][7] This decomposition pathway makes purification by recrystallization counterproductive, often leading to a product of lower purity.[7] The most effective purification method is a thorough washing of the crude, filtered product with deionized water and acetone.[1]

Q4: What are the primary safety concerns when handling IBX?

A4: IBX is a high-energy material and is known to be explosive upon strong impact or when heated above 200°C.[3][7] It is crucial to avoid grinding the solid or heating it under confinement.[8] While commercially available IBX is often stabilized with benzoic and isophthalic acids, freshly synthesized IBX should be handled with care.[5][7] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] The synthesis should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of IBX 1. Incomplete Oxidation: Reaction time was too short or the temperature was below the optimal range.[1] 2. Decomposition of IBX: The reaction temperature exceeded 75-80°C, or the heating time was excessively long.[1] 3. Suboptimal Stoichiometry: An insufficient amount of Oxone was used.[1]1. Ensure the reaction is maintained at a temperature of 70-73°C for a minimum of 1-3 hours.[1][7] 2. Carefully monitor and control the internal reaction temperature. Avoid aggressive heating. 3. Use a molar excess of Oxone, typically 1.3 to 1.8 equivalents relative to the this compound.[1][6]
Product is Contaminated with Starting Material (this compound) Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidant failed to drive the reaction to completion.[1]1. Increase the reaction time or ensure the temperature is consistently within the 70-73°C range.[1] 2. Verify that an adequate excess of Oxone was used. 3. After filtration, wash the crude IBX solid thoroughly with deionized water to remove the more water-soluble starting material.[1]
Product Contains Significant Amounts of 2-Iodosobenzoic Acid (IBA) Incomplete Oxidation: The reaction conditions were not sufficient to oxidize the trivalent IBA intermediate to the pentavalent IBX. This is common at lower temperatures or with shorter reaction times.[1]1. Increase the reaction temperature to the recommended 70-73°C range and/or extend the reaction time to ensure complete conversion.[1] 2. Confirm the correct stoichiometry of Oxone was used.
The Final Product is a Sticky or Oily Solid 1. Presence of Impurities: Contamination with starting material, IBA, or other byproducts can inhibit proper crystallization. 2. Residual Solvent: The product was not dried sufficiently.[1]1. Ensure the filtered product is washed meticulously with both deionized water and acetone to remove water-soluble and organic-soluble impurities.[1][10] 2. Dry the final product under vacuum until a constant weight is achieved to ensure all residual solvents are removed.[1]
Poor Reactivity of Synthesized IBX in Subsequent Oxidations Low Purity: The presence of inert impurities like unreacted this compound or the IBA intermediate reduces the effective molar quantity of the active oxidant.[1]1. Re-evaluate the synthesis and purification steps to ensure high purity. The washing steps are critical. 2. Purity can be checked via ¹H NMR in DMSO-d₆ by integrating the characteristic peaks of IBX, IBA, and this compound.[10]
Reaction Optimization & Data

The synthesis of IBX is highly sensitive to reaction parameters. The following data, compiled from literature, illustrates the impact of temperature and time on the reaction outcome.

Table 1: Effect of Reaction Conditions on IBX Synthesis

Temperature (°C)Reaction Time (hours)Typical Yield (%)Typical Purity (%)Key Observations
< 603ModerateModerateIncomplete conversion to IBX; significant IBA intermediate may remain.[1]
70-73 1 ~77 ≥99 Optimal for high purity, with a slight trade-off in yield. [7]
70-73 3 79-81 ~95 Standard conditions for a good balance of yield and purity. [1][3][6]
> 803DecreasedDecreasedIncreased risk of IBX decomposition, leading to lower yield and purity.[1]
Visualizing the Synthesis and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.

G cluster_0 IBX Synthesis Pathway A This compound B 2-Iodosobenzoic Acid (IBA) (Intermediate) A->B Oxone, H₂O (Partial Oxidation) C IBX (Final Product) B->C Oxone, H₂O, 70-73°C (Full Oxidation) G start Problem: Low Yield or Purity q1 Was reaction temp 70-73°C? start->q1 a1_yes Was reaction time 1-3 hours? q1->a1_yes Yes a1_no Adjust temperature to 70-73°C. Lower temp gives IBA, higher temp causes decomposition. q1->a1_no No a2_yes Was Oxone ratio 1.3-1.8 eq? a1_yes->a2_yes Yes a2_no Extend reaction time. Incomplete reaction leaves starting material or IBA. a1_yes->a2_no No a3_yes Were washing steps (H₂O & Acetone) thorough? a2_yes->a3_yes Yes a3_no Use 1.3-1.8 eq of Oxone. Too little results in incomplete conversion. a2_yes->a3_no No a4_yes Review subsequent steps. Consider product handling and storage. a3_yes->a4_yes Yes a4_no Wash filter cake thoroughly to remove unreacted starting material and salts. a3_yes->a4_no No

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 2-iodobenzoic acid. As a Senior Application Scientist, this resource is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Heck reaction with this compound is sluggish or has failed completely. What are the likely causes?

A: Low or no conversion in cross-coupling reactions with this compound can be attributed to several factors, primarily related to catalyst deactivation. The ortho-carboxylate group presents unique challenges.[1]

  • Catalyst Poisoning by the Carboxylate Group: The carboxylate anion can coordinate to the palladium center, forming stable, catalytically inactive complexes. This is a common pathway for catalyst deactivation.[1][2]

  • Decarboxylation of the Substrate: Under thermal stress or in the presence of certain bases, this compound can undergo decarboxylation to form iodobenzene. This side reaction consumes your starting material.[1]

  • Poor Solubility: The salt form of this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

Q2: How does the ortho-carboxylate group in this compound specifically poison the palladium catalyst?

A: The ortho-carboxylate group can chelate to the palladium center, acting as a bidentate ligand. This chelation can form a stable palladacycle that is resistant to subsequent steps in the catalytic cycle, such as reductive elimination, effectively taking the active catalyst out of circulation.[1]

Q3: Can I use ester derivatives of this compound to avoid these issues?

A: Yes, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common and effective strategy. The ester is generally less coordinating and not prone to decarboxylation under typical cross-coupling conditions. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction if needed.[1]

Q4: My reaction mixture has turned black. What does this signify?

A: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of palladium.[3] This indicates catalyst decomposition. To prevent this, ensure thorough degassing of your reaction mixture, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high.[3]

II. Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms: The reaction shows little to no formation of the desired product, even after an extended reaction time.

Probable Causes & Solutions:

  • Catalyst Poisoning by the Carboxylate Group:

    • Explanation: The carboxylate anion of this compound can bind strongly to the palladium center, forming catalytically inactive complexes.[1][2] This is a primary mode of catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the carboxylate to the palladium center and promote the desired catalytic cycle.[1]

  • Poor Solubility:

    • Explanation: The deprotonated this compound may not be sufficiently soluble in common organic solvents, leading to a slow or stalled reaction.[1]

    • Solution: Utilize a biphasic solvent system (e.g., toluene/water, dioxane/water) to ensure both the organic-soluble catalyst and the water-soluble carboxylate can interact.[1] The use of a phase-transfer catalyst can also be beneficial in these systems.

  • General Catalyst Deactivation:

    • Explanation: As with other cross-coupling reactions, the palladium catalyst is susceptible to poisoning by impurities. Oxygen, in particular, can lead to the formation of inactive palladium oxides.[1]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[1]

Issue 2: Significant Decarboxylation of Starting Material

Symptoms: Observation of a significant amount of a byproduct that is identified as the decarboxylated starting material (iodobenzene).

Probable Causes & Solutions:

  • Thermal Stress and Base-Promoted Decarboxylation:

    • Explanation: Halo-substituted benzoic acids can undergo decarboxylation, a side reaction often promoted by heat and the presence of a base.[1]

    • Mitigation Strategies:

      • Temperature Control: Use milder reaction conditions, including lower temperatures.

      • Base Selection: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases such as hydroxides or alkoxides.[1]

      • Reaction Time: Monitor the reaction closely and stop it once the desired product has formed to minimize prolonged exposure to conditions that favor decarboxylation.

Logical Troubleshooting Workflow

start Low/No Conversion check_decarboxylation Check for Decarboxylation Byproduct start->check_decarboxylation decarboxylation_yes Significant Decarboxylation check_decarboxylation->decarboxylation_yes Yes decarboxylation_no Minimal/No Decarboxylation check_decarboxylation->decarboxylation_no No optimize_conditions Optimize Conditions: - Lower Temperature - Weaker Base (K₂CO₃, Cs₂CO₃) - Shorter Reaction Time decarboxylation_yes->optimize_conditions check_solubility Assess Solubility of Starting Material decarboxylation_no->check_solubility solubility_issue Poor Solubility check_solubility->solubility_issue Issue solubility_ok Good Solubility check_solubility->solubility_ok OK change_solvent Use Biphasic Solvent System (e.g., Toluene/Water) or Add Phase-Transfer Catalyst solubility_issue->change_solvent catalyst_poisoning Suspect Catalyst Poisoning solubility_ok->catalyst_poisoning change_ligand Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands catalyst_poisoning->change_ligand esterify Consider Esterification of This compound catalyst_poisoning->esterify

Caption: Troubleshooting workflow for low conversion.

III. Data Presentation & Experimental Protocols

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Observations
PPh₃2K₂CO₃Dioxane/H₂O100<10Significant starting material decomposition.
SPhos2K₂CO₃Dioxane/H₂O8085Clean conversion to product.
XPhos2Cs₂CO₃Toluene/H₂O8092High yield, minimal byproducts.
None2K₂CO₃Dioxane/H₂O1000No reaction, formation of palladium black.

This data is illustrative and results may vary based on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., Dioxane/Water 4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv.).[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Mechanism of Catalyst Poisoning by this compound

cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Chelation Chelation Ar-Pd(II)-I(L2)->Chelation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Inactive\nPalladacycle Inactive Palladacycle Chelation->Inactive\nPalladacycle o-carboxylate

Caption: Inhibition of the catalytic cycle by chelation.

IV. References

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate - Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid - Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Catalyst Poisoning in Methyl 3-boronobenzoate Reactions - Benchchem. Available from: --INVALID-LINK--

References

Technical Support Center: Managing 2-Iodobenzoic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of 2-iodobenzoic acid, with a specific focus on preventing its unintended decarboxylation during synthetic reactions. Our goal is to equip you with the expertise to anticipate and mitigate this common side reaction, ensuring the integrity and efficiency of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is an organoiodine compound, appearing as a white to light yellow solid with a melting point of approximately 160-162 °C.[1][2][3] It is a versatile precursor in organic synthesis. Key applications include its use in the synthesis of hypervalent iodine reagents (like 2-iodosobenzoic acid, IBA), which are valuable non-metallic oxidants.[4][5] It is also a crucial building block for forming indole structures through methods like the Pictet-Spengler reaction and transition-metal-catalyzed C-H activation.[4] Furthermore, it serves as a reactant in various cross-coupling reactions to form C-C and C-heteroatom bonds.[6]

Q2: Under what conditions does this compound become unstable and prone to decarboxylation?

A: The primary drivers for the decarboxylation of this compound, which results in the formation of iodobenzene, are thermal stress and the presence of certain bases.[7] This side reaction is a known issue, particularly in palladium-catalyzed cross-coupling reactions where elevated temperatures and basic conditions are common.[7] While stable under standard storage conditions (room temperature, inert atmosphere, protected from light), its reactivity increases significantly at the higher temperatures often required for reactions like Suzuki, Heck, and Ullmann couplings.[2]

Q3: What is the fundamental mechanism behind the decarboxylation of this compound?

A: The decarboxylation of aromatic carboxylic acids can proceed through several mechanisms. For ortho-substituted benzoic acids, the process can be facilitated by the neighboring group. In many transition-metal-catalyzed reactions, the process is thought to involve the formation of an aryl-metal intermediate after the loss of CO2. This is particularly relevant in copper-catalyzed reactions where decarboxylation is closely linked to the coupling mechanism.[8][9] The reaction is essentially the cleavage of the C(aryl)-C(carboxyl) bond, releasing carbon dioxide. The presence of an ortho-iodo substituent can influence the electronic environment and steric strain, potentially lowering the energy barrier for this process compared to other isomers.[10][11]

Q4: Are there any immediate "red flags" in a reaction setup that suggest a high risk of decarboxylation?

A: Yes. Be particularly cautious under the following conditions:

  • High Temperatures: Reaction temperatures approaching or exceeding the melting point of this compound (~162°C) significantly increase the rate of thermal decarboxylation.[1][2] Many coupling reactions, especially traditional Ullmann condensations, can require temperatures in excess of 200°C.[12]

  • Strong Bases: The use of strong bases, such as hydroxides (e.g., NaOH, KOH) or alkoxides, can promote the formation of the benzoate salt, which may be more susceptible to decarboxylation under thermal stress.[7]

  • Prolonged Reaction Times: Even at moderate temperatures, extended heating can lead to a cumulative increase in the amount of decarboxylated byproduct.

  • Specific Catalytic Systems: Some transition metal systems, particularly copper in Ullmann-type reactions, are known to facilitate decarboxylative coupling pathways.[8]

Troubleshooting Guides: Preventing Decarboxylation in Key Reactions

This section provides detailed strategies to mitigate decarboxylation in specific, commonly employed reaction types.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed reactions are workhorses in modern synthesis but often require heat and a base, creating a perfect storm for decarboxylation.

Issue: Significant formation of iodobenzene byproduct detected by GC-MS or NMR.

This indicates that this compound is undergoing decarboxylation, reducing the yield of your desired coupled product.

Causality and Mitigation Strategies:

The carboxylate group of this compound can coordinate to the palladium center, which can be a pathway for catalyst deactivation or lead to decarboxylation under thermal duress.[7]

A highly effective, albeit indirect, method is to protect the carboxylic acid functional group by converting it to an ester (e.g., methyl or ethyl ester).[7][13] Esters are not prone to decarboxylation under typical cross-coupling conditions and are generally less coordinating to the metal center.[7] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Step-by-Step Workflow:

  • Esterification: Convert this compound to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Purification: Purify the resulting methyl 2-iodobenzoate.

  • Cross-Coupling: Perform the Suzuki or Heck reaction on the ester derivative under your optimized conditions.[14]

  • Hydrolysis: After the coupling is complete, hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.

If protecting the acid is not feasible, carefully tuning the reaction conditions is critical.

G cluster_problem Problem Identification Problem Decarboxylation Observed (Iodobenzene Formation) Temp Temp Problem->Temp Heat promotes decarboxylation Base Base Problem->Base Strong base can facilitate process Ligand Ligand Problem->Ligand Ligand choice affects catalyst environment Protect Protect Problem->Protect Circumvents issue entirely Result Minimized Decarboxylation Higher Product Yield Temp->Result Base->Result Ligand->Result Protect->Result

Detailed Parameter Adjustments:

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Temperature > 100 °CStart at 60-80 °C and increase incrementallyMinimizes thermal decomposition. While lower temperatures may slow the desired reaction, finding the lowest effective temperature is key.
Base Strong bases (NaOH, NaOtBu)Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Weaker bases are less aggressive and reduce the concentration of the carboxylate anion, which can be more prone to decarboxylation.[7]
Ligand Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands can sterically hinder the coordination of the carboxylate to the palladium center, preventing catalyst poisoning and favoring the desired catalytic cycle.[7][13]
Solvent High-boiling aprotic (e.g., DMF, NMP)Lower-boiling (e.g., Toluene, Dioxane), often in a biphasic system with waterUsing a biphasic system can improve solubility of the carboxylate salt while allowing for lower overall reaction temperatures.[7]
Guide 2: Copper-Catalyzed Ullmann Condensation

Traditional Ullmann reactions are notorious for requiring harsh conditions, making decarboxylation a significant competing pathway, especially when coupling with carboxylic acids themselves.[12]

Issue: Low yield of the desired biaryl ether or amine, with evidence of decarboxylation and/or homocoupling of the coupling partner.

This suggests the reaction conditions are favoring the decomposition of this compound over the intended C-O or C-N bond formation.

Causality and Mitigation Strategies:

The high temperatures (>200 °C) and polar aprotic solvents used in classic Ullmann reactions are prime conditions for decarboxylation.[12] Modern methods using soluble copper catalysts and ligands allow for significantly milder conditions.

Avoid using copper powder at very high temperatures. Instead, employ a modern, ligand-accelerated protocol.

Step-by-Step Ligand-Accelerated Protocol:

  • Catalyst System: Use a Cu(I) source like CuI.

  • Ligand Selection: Add a supporting ligand. Diamine ligands (e.g., 1,10-phenanthroline) or amino acids are often effective.

  • Base: Use a moderate base like K₂CO₃ or K₃PO₄.

  • Solvent: Employ a solvent like DMF or DMSO.

  • Temperature Control: Begin optimization at a much lower temperature (e.g., 100-130 °C) than traditional Ullmann conditions. The ligand accelerates the reaction, often precluding the need for extreme heat that causes decarboxylation.

G Traditional Traditional Modern Modern Traditional->Modern Transition to Milder Conditions

Key Insight: The development of ligand-supported copper catalysts has been crucial in expanding the scope and mildness of Ullmann-type reactions, making them more compatible with sensitive substrates like this compound.[15]

References

Technical Support Center: Navigating Solubility Challenges of 2-Iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-iodobenzoate and its salts in palladium-catalyzed cross-coupling reactions. The unique physicochemical properties of this substrate, particularly its challenging solubility profile, often require specialized solutions to achieve high-yielding, reproducible results. This document is designed to explain the causality behind common issues and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: My reaction is sluggish or fails completely. The 2-iodobenzoate starting material is not fully dissolving in my organic solvent. What is the primary cause and how do I fix it?

Answer: This is the most common issue encountered with 2-iodobenzoate. The root cause is a fundamental polarity mismatch. In the presence of the inorganic bases required for cross-coupling (e.g., K₂CO₃, K₃PO₄), the 2-iodobenzoic acid is deprotonated to form a salt, sodium or potassium 2-iodobenzoate. This salt is highly polar and, consequently, has very poor solubility in common, relatively nonpolar organic solvents used for cross-coupling like toluene, THF, or dioxane.[1][2] A heterogeneous reaction mixture leads to slow reaction rates because the catalyst (in the organic phase) and the substrate (largely in the solid or aqueous phase) cannot interact efficiently.

Core Solutions:

  • Employ a Biphasic Solvent System: The most effective strategy is to use a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water, THF/Water). This system ensures that the polar 2-iodobenzoate salt can dissolve in the aqueous phase, while the palladium catalyst and the coupling partner (e.g., boronic acid) reside primarily in the organic phase.[1] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

  • Introduce a Polar Aprotic Co-solvent: If a single-phase system is desired, adding a polar aprotic co-solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly increase the solubility of the 2-iodobenzoate salt.[4][5] However, be cautious, as DMF can sometimes inhibit Sonogashira reactions, and high temperatures can cause decomposition.[6] Start by adding the co-solvent in a small volume percentage (e.g., 10-20% v/v) and monitor dissolution.

Table 1: Properties of Common Solvents and Co-solvents
SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Use / Comment
Toluene2.4111Standard nonpolar solvent for Suzuki, Heck. Good for biphasic systems.
1,4-Dioxane2.2101Popular ether-type solvent, often used with water.
Tetrahydrofuran (THF)7.666Lower boiling point, good for milder conditions. Miscible with water.
N,N-Dimethylformamide (DMF)36.7153Excellent polar co-solvent for dissolving salts. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189Highly polar co-solvent. High boiling point requires vacuum for removal.
Water80.1100Essential for biphasic systems to dissolve inorganic bases and carboxylate salts.
Question 2: I've switched to a biphasic system, but my reaction rate is still unacceptably slow. How can I accelerate the reaction?

Answer: While a biphasic system helps dissolve the reactants in their respective phases, the reaction can become limited by the rate at which the 2-iodobenzoate anion moves from the aqueous phase into the organic phase to interact with the palladium catalyst. To overcome this mass-transfer limitation, a Phase-Transfer Catalyst (PTC) is highly recommended.[7]

A PTC is a substance with dual solubility that transports a reactant across the phase boundary.[8][9] Typically, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are used.[8] The lipophilic alkyl chains of the PTC allow it to be soluble in the organic phase, while its positive charge pairs with the 2-iodobenzoate anion, shuttling it from the aqueous phase into the organic phase where the catalytic cycle takes place.[10]

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) CAT [Pd(0)L2] Catalyst ArI Ar-I (Organic Soluble) CAT->ArI Oxidative Addition PTC_Anion_Org [Q+RCOO-] Ion Pair ArI->PTC_Anion_Org Reaction PTC_X_Org [Q+X-] PTC Salt PTC_Anion_Org->PTC_X_Org Returns to Aqueous Phase Anion_Aq RCOO- (2-Iodobenzoate) PTC_X_Org->Anion_Aq Ion Exchange Anion_Aq->PTC_Anion_Org Ferrying Anion PTC_X_Aq [Q+X-] PTC Salt PTC_X_Aq->PTC_X_Org Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis in a biphasic system.

Question 3: I am observing significant byproduct formation, possibly from decarboxylation, or my reaction mixture turns black. What is the cause?

Answer: These issues point towards two potential problems often seen with 2-iodobenzoate: substrate decomposition and catalyst deactivation.

  • Decarboxylation: Under thermal stress or in the presence of strong bases, 2-iodobenzoate can decarboxylate to form iodobenzene.[1] This consumes your starting material and leads to undesired byproducts.

    • Solution: Use milder reaction conditions. Lower the temperature and use weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of stronger options like hydroxides.

  • Catalyst Poisoning: The formation of palladium black indicates catalyst decomposition.[6] With 2-iodobenzoate, a specific deactivation pathway exists where the ortho-carboxylate group can act as a ligand, coordinating to the palladium center to form stable, catalytically inactive complexes.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][11] The steric bulk of these ligands physically hinders the carboxylate group from coordinating to the palladium, keeping the catalyst active and in the desired cycle.

Question 4: Are there alternative strategies to circumvent these solubility and catalyst-poisoning issues entirely?

Answer: Yes. If optimizing the reaction conditions proves difficult, modifying the substrate is a highly effective and common strategy.

  • Esterification: Convert the this compound into its corresponding methyl or ethyl ester.[1] The resulting 2-iodobenzoate ester is significantly more soluble in common organic solvents and is not prone to decarboxylation.[12] Furthermore, the ester group is much less coordinating than the carboxylate anion, which prevents catalyst poisoning. The ester can be hydrolyzed back to the carboxylic acid post-coupling if needed.

  • Solid-State Synthesis (Advanced): For substrates with extremely low solubility, solvent-free techniques can be employed. High-temperature ball milling, a mechanochemical method, uses mechanical force to facilitate reactions between solid reactants, completely bypassing solubility issues.[13][14][15] This is an advanced technique but can be a powerful tool for otherwise intractable substrates.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues with 2-iodobenzoate cross-coupling reactions.

Troubleshooting_Workflow start Reaction Start: Cross-Coupling with 2-Iodobenzoate q1 Is the starting material fully dissolved? start->q1 sol1 Implement Biphasic System (e.g., Toluene/Water) OR Add Polar Co-solvent (e.g., DMF) q1->sol1 No q2 Is the reaction rate still too slow? q1->q2 Yes sol1->q2 sol2 Add a Phase-Transfer Catalyst (e.g., TBAB, 1-5 mol%) q2->sol2 Yes q3 Is there catalyst decomposition (Pd black) or low yield? q2->q3 No sol2->q3 sol3 Switch to Bulky Ligand (e.g., SPhos, XPhos) to prevent carboxylate coordination q3->sol3 Yes end_good Reaction Successful q3->end_good No q4 Are issues persisting (decarboxylation, etc.)? sol3->q4 sol4 Alternative Strategy: Convert to Methyl/Ethyl Ester before coupling q4->sol4 Yes q4->end_good No end_alt Proceed with Ester Substrate sol4->end_alt

Caption: Troubleshooting workflow for 2-iodobenzoate cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phase-Transfer Catalyst

This protocol is a general guideline for the coupling of this compound with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 0.02 mmol)

  • SPhos (4 mol%, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 5 mol%, 0.05 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Deionized Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, TBAB, Pd(OAc)₂, and SPhos under an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed deionized water via syringe.

  • Degassing: Seal the flask and perform three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. The presence of oxygen can promote catalyst decomposition and boronic acid homocoupling.[6][16]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure efficient mixing between the two phases. A high stir rate is crucial for maximizing the interfacial surface area.[3]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate to dilute the organic phase. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

References

Technical Support Center: Proactive Management of Vigorous & Uncontrolled Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing vigorous and uncontrolled reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing, identifying, and controlling potentially hazardous exothermic events during chemical synthesis. Our focus is on fostering a proactive safety culture through a deep understanding of reaction thermodynamics and kinetics.

Frequently Asked Questions (FAQs)

Q1: What is a "runaway reaction" and what are the primary causes?

A runaway reaction, or thermal runaway, is a situation where an exothermic chemical reaction becomes uncontrollable.[1] This occurs when the heat generated by the reaction exceeds the rate at which it can be removed from the system.[2][3] The resulting increase in temperature accelerates the reaction rate, creating a dangerous positive feedback loop that can lead to a rapid rise in temperature and pressure, potentially causing explosions or the release of hazardous materials.[1][4]

The primary causes of runaway reactions often stem from an inadequate understanding of the process chemistry and thermochemistry, insufficient design for heat removal, and inadequate operational procedures.[5] Specific contributing factors include:

  • Improper scaling-up: A reaction that is easily managed on a small scale can become dangerous when scaled up because the volume (heat generation) increases more rapidly than the surface area (heat removal).[3][6]

  • Insufficient cooling: Failure of the cooling system or an undersized cooling capacity can lead to a buildup of heat.[1][5]

  • Incorrect reagent addition: Adding a reactant too quickly can generate heat faster than the system can dissipate it.[4]

  • Agitation failure: Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher.[5]

  • Human error and procedural deviations: Unauthorized changes to procedures, inadequate training, and failure to follow established protocols are common underlying causes.[5][7]

Q2: I'm planning to scale up a reaction. What are the critical safety considerations?

Scaling up a chemical reaction requires a thorough hazard evaluation before proceeding.[8] It is crucial to understand the energetics of both the desired reaction and any potential side or decomposition reactions.[8] Key steps include:

  • Comprehensive Hazard Assessment: Conduct a thorough review of all chemicals involved and the potential for undesired reactions.[8] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential for this assessment.[8]

  • Incremental Scaling: A prudent approach is to not increase the scale by more than a factor of three in a single step.[9][10] Any changes to reagents, solvents, or reaction conditions should first be tested on a small scale.[10]

  • Temperature Control: Maintain vigilant control over the internal reaction temperature. A positive feedback loop between temperature and reaction rate can quickly lead to a runaway situation.[9][10] Always have a robust cooling system in place.[9]

  • Controlled Addition: Ensure that the rate of reagent addition does not overwhelm the cooling capacity of the reactor.[9]

  • Adequate Headspace: The reaction vessel should have sufficient headspace, at least twice the volume of all combined reagents and solvents, to accommodate potential gas evolution or expansion.[10]

Q3: My reaction is showing a rapid, unexpected temperature increase. What are the immediate steps I should take?

If you observe a rapid and uncontrolled temperature rise, immediate and decisive action is required to prevent a thermal runaway. The primary goal is to cool the reaction and stop the addition of any further reagents.

Emergency Protocol for a Potential Runaway Reaction:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Enhance Cooling: Maximize the cooling to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Notify Personnel: Alert all personnel in the immediate vicinity of the potential hazard.[11]

  • Lower the Sash: If the reaction is in a fume hood, lower the sash completely to provide a physical barrier.[11]

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quench procedure.

Q4: What is "quenching" and when should it be used?

Quenching is the process of rapidly stopping a chemical reaction by adding a substance that deactivates the reactive species.[12] It is a critical safety measure to regain control of a reaction that is becoming dangerously exothermic.[13]

A quench should be initiated when other methods of temperature control have failed and there is a significant risk of a thermal runaway. The choice of quenching agent is crucial and must be carefully considered beforehand as part of the experimental plan. The ideal quenching agent will react quickly and exothermically with the reactive components of the mixture to neutralize them.

Troubleshooting Guides

Issue 1: The reaction exotherm is more vigorous than anticipated during a pilot scale-up.

Possible Causes:

  • Inaccurate Calorimetry Data: The initial heat of reaction may have been underestimated.

  • Changes in Heat Transfer: The larger reactor may have a less efficient heat transfer coefficient than the lab-scale equipment.

  • Impure Reagents: The presence of impurities could catalyze an undesired, more exothermic side reaction.

Troubleshooting Steps:

  • Re-evaluate Calorimetry Data: Perform reaction calorimetry under conditions that more closely mimic the pilot plant environment to get a more accurate measure of the heat of reaction.[14][15][16]

  • Characterize Heat Transfer: Determine the heat transfer capabilities of the pilot-scale reactor to ensure it can handle the expected heat load.

  • Analyze Reagents: Verify the purity of all starting materials and reagents.

  • Consider Semi-Batch or Continuous Flow: For highly exothermic reactions, transitioning from a batch process to a semi-batch (where one reagent is added slowly) or a continuous flow process can significantly improve heat management and safety.[2][17]

Issue 2: A solid precipitate is forming, and the reaction temperature is increasing despite cooling.

Possible Causes:

  • Poor Agitation: The formation of solids can impede proper mixing, leading to localized areas of high concentration and temperature.

  • Exothermic Crystallization: The process of crystallization itself may be exothermic.

  • Change in Reaction Pathway: The precipitate could be an intermediate that is part of a more energetic reaction pathway.

Troubleshooting Steps:

  • Improve Agitation: Ensure the agitator is appropriately designed and operating at a speed sufficient to keep the solids suspended and maintain a uniform temperature.

  • Characterize the Solid: Safely take a sample of the precipitate (if possible) to identify it and understand its role in the reaction.

  • Dilution: Consider adding more solvent to keep the components in solution, but be mindful of the impact on reaction kinetics and downstream processing.

  • Re-evaluate the Process: If the issue persists, a redesign of the process may be necessary, such as changing the solvent system or the order of reagent addition.

Visualizing Reaction Safety Concepts

Decision Tree for Managing an Exothermic Event

This diagram outlines the critical decision-making process when faced with an unexpected temperature increase during a synthesis.

Exotherm_Management Start Unexpected Temperature Rise Detected Stop_Addition Immediately Stop All Reagent Addition Start->Stop_Addition Maximize_Cooling Maximize Cooling to Reactor Stop_Addition->Maximize_Cooling Temp_Controlled Is Temperature Under Control? Maximize_Cooling->Temp_Controlled Continue_Monitoring Continue Monitoring Closely Temp_Controlled->Continue_Monitoring Yes Prepare_Quench Prepare for Emergency Quench Temp_Controlled->Prepare_Quench No Temp_Still_Rising Does Temperature Continue to Rise? Prepare_Quench->Temp_Still_Rising Temp_Still_Rising->Continue_Monitoring No Initiate_Quench Initiate Quench Procedure Temp_Still_Rising->Initiate_Quench Yes Evacuate Evacuate the Area Alert Emergency Services Initiate_Quench->Evacuate

Caption: Decision workflow for responding to an unexpected exotherm.

Experimental Protocols

Protocol 1: General Procedure for Quenching a Runaway Reaction

Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on the specific chemistry of the reaction. This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE).[18]

Materials:

  • Pre-determined quenching agent (e.g., a solution of a weak acid or base, a reducing agent, or a polymerization inhibitor)

  • Addition funnel or syringe pump for controlled addition

  • Appropriate PPE (flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves)[18][19]

Procedure:

  • Ensure Personal Safety: Don the appropriate PPE and ensure an escape route is clear.

  • Cool the Quenching Agent: If the quenching reaction is also exothermic, pre-cool the quenching agent in an ice bath.[13]

  • Controlled Addition: Slowly and carefully add the quenching agent to the reaction mixture.[13][20] Monitor the temperature and any gas evolution closely.[13]

  • Maintain Cooling: Continue to cool the reaction vessel throughout the quenching process.

  • Observe for Completion: Continue adding the quenching agent until the temperature stabilizes and there are no further signs of reaction.

  • Post-Quench Handling: Once the reaction is quenched and has cooled to a safe temperature, it can be worked up according to standard procedures. Treat all materials as hazardous waste.[21]

Quantitative Data Summary

ParameterLaboratory Scale (100 mL)Pilot Scale (10 L)Production Scale (1000 L)
Surface Area to Volume Ratio HighMediumLow
Typical Heat Transfer Coefficient (W/m²K) 200 - 500100 - 30050 - 150
Recommended Maximum Scale-Up Factor N/A3-5x2-3x
Typical Time for Reagent Addition Minutes1-2 HoursSeveral Hours

This table illustrates the challenges of heat removal as the scale of a reaction increases, highlighting the importance of careful process design and engineering controls.

References

Technical Support Center: Purification of 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their synthesis and purification workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may face during the purification of this compound, providing step-by-step solutions grounded in chemical principles.

Issue 1: My crude this compound is yellow, brown, or tan. What causes this discoloration and how do I remove it?

Answer:

The characteristic off-white to yellow or tan color of crude this compound is typically due to the presence of residual iodine (I₂) or other colored byproducts from the synthesis, which often involves the Sandmeyer reaction.[1][2] In this reaction, the diazotization of anthranilic acid can lead to side reactions or incomplete conversion, resulting in colored impurities.[1][2] Exposure to light can also cause some minor decomposition over time, contributing to a slight yellow appearance.[3]

Root Cause Analysis & Solution Workflow:

The most effective method to remove these colored impurities is a two-pronged approach involving a chemical wash followed by recrystallization with a decolorizing agent.

Visual Workflow for Purification:

Purification_Workflow cluster_crude Crude Product Handling cluster_recrystallization Recrystallization & Decolorization cluster_final Final Product Crude Crude, Colored This compound Wash Wash with Sodium Bisulfite/Thiosulfate Crude->Wash Removes I₂ Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) Wash->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Adsorbs large colored organic impurities Filter Hot Gravity Filtration Charcoal->Filter Removes charcoal & adsorbed impurities Crystallize Cool to Crystallize Filter->Crystallize Collect Vacuum Filtration & Drying Crystallize->Collect Pure Pure, White Crystalline This compound Collect->Pure Activated_Carbon cluster_solution Solution with Impurities cluster_carbon Activated Carbon Particle cluster_adsorption Adsorption Process 2IBA_1 2-Iodobenzoic Acid Molecule 2IBA_2 2-Iodobenzoic Acid Molecule (Remains in Solution) Impurity_1 Colored Impurity (Large Organic Molecule) Carbon Activated Carbon Particle Porous Surface Impurity_1->Carbon:f1 Adsorbs onto surface Carbon_Adsorbed Activated Carbon Particle Impurity Adsorbed in Pore

References

issues with 2-Iodobenzoic acid stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Iodobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this versatile reagent. As a foundational building block in organic synthesis, particularly for hypervalent iodine reagents like IBX and in cross-coupling reactions, understanding its stability is paramount to achieving reproducible and reliable experimental outcomes.[1] This resource provides in-depth answers to frequently asked questions and robust troubleshooting guides based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of this compound Stability

This section addresses the most common initial questions regarding the handling, storage, and fundamental stability of this compound.

Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: Proper storage is the most critical factor in maintaining the integrity of this compound. The compound is generally stable when stored correctly.[2] Key recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature Store in a cool place.[2]Minimizes the rate of potential thermal degradation or reaction with trace impurities.
Atmosphere Keep container tightly closed in a dry, well-ventilated place.[2]This compound can be sensitive to moisture and air.[3][4] A tight seal prevents hydrolysis and oxidation.
Light Avoid direct sunlight; store in an opaque or amber container.[5]The carbon-iodine bond can be susceptible to photolytic cleavage. Exposure to light, particularly UV, can initiate degradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).[3]This provides an extra layer of protection against oxidative degradation.

Question 2: My bottle of this compound, which was originally a white powder, has developed a pale yellow or brownish tint. Is it still usable?

Answer: A color change from white/off-white to yellow or brown is a common visual indicator of degradation.[5] This discoloration is often due to the formation of trace amounts of elemental iodine (I₂) resulting from the slow decomposition of the compound.

  • Usability: For less sensitive applications, such as the synthesis of some derivatives where rigorous purity is not essential, the material may still be usable. However, for high-purity applications, such as the synthesis of pharmaceutical intermediates or in sensitive catalytic reactions like Suzuki couplings, using discolored reagent is not recommended as it can lead to lower yields and the formation of byproducts.[6]

  • Recommendation: If you observe a significant color change, it is best to either purify the material or use a fresh batch. A simple purification can be achieved by recrystallization from aqueous ethanol.[7]

Question 3: What are the primary degradation pathways for this compound?

Answer: this compound can degrade via several pathways, primarily initiated by exposure to light, heat, or incompatible chemical agents. The main pathways are:

  • Oxidation: It can be oxidized to form 2-Iodosobenzoic acid (IBA) and subsequently 2-Iodoxybenzoic acid (IBX).[8][9] This is a common pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over long periods.

  • Photodecomposition: Exposure to light can cause homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can lead to byproducts such as benzoic acid (from dehalogenation) or biphenyl derivatives (from coupling reactions).

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decarboxylation to yield iodobenzene and carbon dioxide.[10]

  • Reaction with Strong Bases: While it reacts with standard bases to form a salt, very strong bases can promote an elimination-addition reaction via a highly reactive "benzyne" intermediate, leading to substituted products.[3][11]

Below is a diagram illustrating the major degradation pathways.

Caption: Major degradation pathways of this compound.

Section 2: Troubleshooting Guides for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems where the stability or purity of this compound may be the root cause.

Scenario 1: Low Yield in a Suzuki Coupling Reaction

Question: I am using this compound in a Suzuki coupling reaction, but my yields are consistently low and I observe the formation of benzoic acid as a byproduct. What is happening?

Answer: This issue points towards two potential problems related to your this compound: degradation of the starting material and a competing side reaction.

  • Cause 1: Degraded Starting Material: If your this compound has been improperly stored (e.g., exposed to light), it may have partially degraded.[5] The presence of impurities reduces the molar quantity of the active starting material, leading to lower yields. The formation of benzoic acid as a byproduct is a strong indicator of protodehalogenation, a process that can be exacerbated if the starting material has already begun to degrade.[12]

  • Cause 2: Protodehalogenation: This is a common side reaction in Suzuki couplings where the aryl halide is reduced to the corresponding arene (in this case, benzoic acid). This can be caused by:

    • Hydride Sources: Impurities in the reagents or solvents can act as hydride sources.

    • Base and Solvent Choice: Certain bases (like hydroxides) and protic solvents (like alcohols) can promote this side reaction.[12]

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield & Benzoic Acid Byproduct in Suzuki Coupling check_reagent 1. Assess this compound Quality start->check_reagent is_discolored Is it discolored (yellow/brown)? check_reagent->is_discolored purify Purify by recrystallization or use a fresh batch. is_discolored->purify Yes proceed Reagent appears pure. Proceed to check reaction conditions. is_discolored->proceed No check_conditions 2. Optimize Reaction Conditions purify->check_conditions proceed->check_conditions base_solvent Review Base & Solvent: - Use anhydrous base (e.g., K₃PO₄, Cs₂CO₃) - Use anhydrous aprotic solvent (e.g., Dioxane, Toluene) check_conditions->base_solvent degas Ensure rigorous degassing of all reagents and solvents. base_solvent->degas ligand Consider bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate cross-coupling over dehalogenation. degas->ligand result Improved Yield & Reduced Byproduct ligand->result

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Scenario 2: Inconsistent Results in IBX Synthesis

Question: I am preparing 2-Iodoxybenzoic acid (IBX) from this compound and Oxone®, but my yields are inconsistent, and sometimes the product has poor reactivity as an oxidant. Why?

Answer: The synthesis of IBX is an oxidation reaction, and its success is highly dependent on the purity of the starting this compound and precise control of reaction conditions.

  • Cause 1: Impure Starting Material: If the this compound contains non-reactive impurities, the stoichiometry of the reaction will be incorrect, leading to lower yields. The presence of partially oxidized material like 2-Iodosobenzoic acid (IBA) can also affect the reaction course.

  • Cause 2: Incomplete Oxidation or Over-reaction: The oxidation of this compound to IBX proceeds through an IBA intermediate. If the reaction is not allowed to proceed to completion (insufficient time or temperature), the final product will be contaminated with IBA, reducing its oxidizing power.[13] Conversely, excessively high temperatures can cause the decomposition of the desired IBX product back to IBA and this compound.[9][12]

Protocol: Quality Assessment of this compound by HPLC

To ensure the quality of your starting material, a simple High-Performance Liquid Chromatography (HPLC) analysis is recommended. This can help identify the presence of common impurities like benzoic acid or isomeric iodobenzoic acids.

  • System Preparation:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid to ensure the analyte is protonated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and analyze the chromatogram. The purity can be estimated by the area percent of the main peak. The presence of significant secondary peaks indicates impurities that may be affecting your reaction.

Section 3: In-Depth Technical Protocols

This section provides detailed protocols for handling and assessing the quality of this compound.

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol describes a standard procedure to purify this compound that has developed a yellow or brown color due to degradation.

  • Materials:

    • Degraded this compound

    • Ethanol (95%)

    • Deionized water

    • Activated carbon (optional)

    • Büchner funnel and filter flask

    • Filter paper

    • Erlenmeyer flasks

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • If the solution is still highly colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystals of purified this compound should form.

    • Cool the flask further in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are used to understand the degradation pathways and to develop stability-indicating analytical methods.[13][14][15] This is a generalized protocol.

  • Objective: To intentionally degrade this compound under various stress conditions and identify the resulting degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time (e.g., 5 days).

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified time.

    • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

    • Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., below its melting point) for a specified duration.

  • Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (as described in the troubleshooting section) to separate the parent compound from any degradation products.

    • If coupled with a mass spectrometer (LC-MS), the masses of the degradation products can be determined to aid in their identification.

References

Technical Support Center: Handling Light-Sensitive 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this light-sensitive reagent. As a versatile precursor in organic synthesis, particularly for hypervalent iodine reagents like IBX and Dess-Martin periodinane, its stability is paramount to achieving reproducible and high-yield experimental outcomes[1]. This guide provides practical, field-proven insights in a direct question-and-answer format to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered light-sensitive?

A: The photosensitivity of this compound is due to the carbon-iodine (C-I) bond. This bond is susceptible to cleavage upon exposure to light, particularly UV wavelengths. This photochemical decomposition can lead to the formation of radical species, resulting in discoloration (often a yellowish or brownish tint), the formation of elemental iodine, and a reduction in the purity and reactivity of the material[2][3].

Q2: My solid this compound has a slight yellow tint. Is it still usable?

A: A slight yellow discoloration indicates a minor degree of decomposition, likely from light exposure over time[3]. For non-critical applications or if subsequent purification steps are involved (like recrystallization), it may still be usable. However, for high-purity applications, such as the synthesis of sensitive reagents like IBX, using a pure, white to off-white starting material is crucial to avoid side reactions and ensure safety[4][5]. If the color is pronounced or dark, it suggests significant degradation, and using a fresh batch is recommended.

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A: To maximize shelf-life and maintain purity, this compound must be protected from light, moisture, and air. The table below summarizes the recommended storage protocols.

ParameterRecommendationRationaleSource
Container Tightly sealed amber glass bottle or a clear bottle completely wrapped in aluminum foil.Prevents exposure to ambient light and moisture.[2][6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and moisture-related degradation.[7][8]
Temperature Cool, dry place. Refrigeration is recommended for long-term storage.Low temperatures slow the rate of any potential decomposition reactions.[2][9][10]
Location Store in a dark, well-ventilated chemical cabinet away from strong oxidizing agents and bases.Prevents reaction with incompatible materials and ensures safety.[7][10]

Q4: How should I prepare a solution of this compound for a reaction?

A: Solutions should ideally be prepared fresh for each experiment[2]. Use an amber volumetric flask or a standard flask wrapped in aluminum foil. Dissolve the solid in a suitable degassed solvent immediately after weighing to minimize light exposure to the solid material[2]. If a stock solution must be stored, even for a short period, it should be kept in a tightly sealed amber vial, purged with an inert gas, and stored in a refrigerator[2].

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q5: My reaction yield is consistently low, and I suspect an issue with my this compound. What should I check?

A: Low yield is a common problem when a starting material's purity is compromised. Here are the likely causes related to the reagent:

  • Cause 1: Degradation of Starting Material: The most probable cause is the degradation of this compound due to improper storage or handling, specifically prolonged exposure to light[2]. This reduces the effective concentration of the active reagent.

    • Solution: Use a fresh bottle of this compound or purify the existing material by recrystallization (e.g., from water or ethanol/water)[11][12]. Always handle the material following the light-protection protocols outlined in this guide.

  • Cause 2: Presence of Inhibitory Impurities: Decomposition byproducts can sometimes interfere with or inhibit catalytic cycles in sensitive reactions (e.g., palladium-catalyzed couplings).

    • Solution: Before use, you can perform a quick purity check (e.g., melting point determination; pure this compound melts at 162°C)[1]. If the melting range is broad or depressed, purification is necessary.

Q6: I am observing unexpected side products and the formation of a dark color in my reaction mixture. What could be the cause?

A: The formation of color and byproducts often points to radical-mediated side reactions.

  • Cause: Photodecomposition during the reaction. If the reaction vessel is not adequately protected from light, the this compound can decompose in situ. The resulting radical intermediates can lead to a variety of unintended products[2].

    • Solution: Ensure your entire experimental setup is light-proof. Wrap the reaction flask, any addition funnels, and condensers securely in aluminum foil. Work in a fume hood with the sash lowered and dim overhead lights where possible[2].

Workflow for Handling this compound

G cluster_storage Storage & Inspection cluster_prep Preparation cluster_reaction Reaction storage Store in amber bottle, cool, dark, inert atmosphere inspect Inspect Solid: White/Off-White? storage->inspect decision Is solid pure? inspect->decision weigh Weigh quickly under subdued light dissolve Dissolve immediately in degassed solvent in foil-wrapped/amber flask weigh->dissolve setup Set up reaction in foil-wrapped glassware dissolve->setup inert Maintain inert atmosphere (Ar/N2) setup->inert purify Purify by recrystallization decision->purify No (Yellow/Brown) proceed Proceed to Weighing decision->proceed Yes purify->proceed proceed->weigh

Caption: Decision workflow for proper handling of this compound.

Experimental Protocols

Protocol 1: Weighing and Transfer of Solid this compound

  • Workspace Preparation: Dim the overhead lights in the laboratory or work in a fume hood with the sash lowered to create a shaded environment[2].

  • Gather Materials: Have your spatula, weigh boat, and a pre-wrapped (aluminum foil) or amber receiving flask ready.

  • Transfer: Open the reagent bottle and quickly transfer the approximate amount of this compound to the weigh boat.

  • Weighing: Record the weight quickly and efficiently. Minimize the time the solid is exposed on the open balance.

  • Final Transfer: Immediately transfer the weighed solid into the designated light-protected flask for dissolution or direct use.

Protocol 2: Setup for a Light-Sensitive Reaction

This protocol provides a general guideline for setting up a reaction where a component, such as this compound, is photosensitive.

  • Glassware Preparation: Thoroughly wrap all glassware components (reaction flask, condenser, addition funnel, etc.) with a continuous layer of aluminum foil, ensuring no gaps[2]. Alternatively, use amber-coated laboratory glassware.

  • Reagent Addition: Add the this compound and any other solid reagents to the foil-wrapped reaction flask.

  • Solvent Addition: Add the degassed solvent via cannula or a syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or bubbler system[2].

  • Reaction Monitoring: If thin-layer chromatography (TLC) is used for monitoring, quickly take an aliquot using a syringe and immediately quench it in a separate vial. Keep the TLC plate covered or in a dark chamber during development.

Diagram of a Light-Protected Reaction Setup

G cluster_setup Light-Protected Reaction Apparatus condenser Condenser (Wrapped in Foil) flask Round-Bottom Flask (Wrapped in Foil) condenser->flask bubbler Oil Bubbler condenser->bubbler Outlet stirplate Stir Plate / Heat Source flask->stirplate inert_gas Inert Gas Source (Ar or N2) inert_gas->condenser Inlet

Caption: Standard experimental setup for a reaction requiring light protection.

Safety & Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. This compound causes skin irritation and serious eye damage[7][9][13][14].

  • Handling Precautions: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which may cause respiratory irritation[9][10][14].

  • Spill Response: In case of a spill, sweep up the solid material carefully to avoid creating dust. Place it in a suitable, closed container for disposal[9].

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains[9][15].

References

Validation & Comparative

comparing reactivity of 2-Iodobenzoic acid vs 2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Iodobenzoic Acid vs. 2-Bromobenzoic Acid

For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. Among the versatile building blocks available, 2-halobenzoic acids are staples for constructing complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of two key analogues: this compound and 2-bromobenzoic acid. By examining the fundamental principles of chemical reactivity and presenting supporting experimental data, we aim to equip scientists with the insights needed to make informed decisions for their specific applications.

The difference in reactivity between this compound and 2-bromobenzoic acid is fundamentally rooted in the distinct properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. These properties directly impact the kinetics of many crucial synthetic transformations, particularly the rate-determining steps of transition metal-catalyzed cross-coupling reactions.

Bond Strength and Length

The C-I bond is significantly weaker and longer than the C-Br bond. As one moves down the halogen group on the periodic table, the atomic size increases, leading to more diffuse orbitals and less effective overlap with carbon's orbitals.[1][2] This results in a lower bond dissociation energy (BDE) for the C-I bond.

PropertyAryl C-Br BondAryl C-I BondRationale
Avg. Bond Dissociation Energy ~81 kcal/mol~65 kcal/molIodine's larger atomic radius leads to poorer orbital overlap with carbon, resulting in a weaker bond.[2]
Avg. Bond Length ~1.91 Å~2.10 ÅThe larger covalent radius of the iodine atom results in a longer bond.[1][3]
Bond Polarity (Electronegativity) More Polar (C: 2.55, Br: 2.96)Less Polar (C: 2.55, I: 2.66)The C-Br bond has a greater electronegativity difference, making it more polar.[3]

While the C-Br bond is more polar, it is the bond strength that overwhelmingly dictates reactivity in the most common applications of these molecules, such as palladium-catalyzed cross-coupling.

Impact on Oxidative Addition

In many transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the first and often rate-limiting step is the oxidative addition of the catalyst (commonly a Pd(0) complex) into the carbon-halogen bond.[4][5][6] The weaker C-I bond undergoes this insertion much more readily and at lower temperatures than the more robust C-Br bond. This establishes a clear and predictable reactivity trend: Aryl-I > Aryl-Br > Aryl-Cl .[4][7]

cluster_0 Oxidative Addition Step Pd(0)L2 Pd(0)L2 Intermediate_I Ar-Pd(II)(I)-L2 Pd(0)L2->Intermediate_I Fast / Milder Conditions (Lower Energy Barrier) Intermediate_Br Ar-Pd(II)(Br)-L2 Pd(0)L2->Intermediate_Br Slower / Harsher Conditions (Higher Energy Barrier) Ar-I This compound Ar-I->Intermediate_I Ar-Br 2-Bromobenzoic Acid Ar-Br->Intermediate_Br Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting) pd0->oxidative_add Ar-X (Ar-I > Ar-Br) ar_pdx_l2 Ar-Pd(II)(X)-L₂ oxidative_add->ar_pdx_l2 transmetal Transmetalation ar_pdx_l2->transmetal R-B(OR)₂ Base ar_pdr_l2 Ar-Pd(II)(R)-L₂ transmetal->ar_pdr_l2 reductive_elim Reductive Elimination ar_pdr_l2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product start Prepare Two Reaction Vessels (Vessel A: 2-Iodo, Vessel B: 2-Bromo) add_reagents To each vessel, add: - 2-Halobenzoic Acid (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (3.0 eq) start->add_reagents inert_atm Evacuate and backfill with Argon (3x) add_reagents->inert_atm add_solvent Add degassed solvent (e.g., Dioxane/H₂O 10:1) inert_atm->add_solvent reaction_a Vessel A (Iodo): Stir at 40°C add_solvent->reaction_a reaction_b Vessel B (Bromo): Stir at 90°C add_solvent->reaction_b monitor Monitor reaction progress (TLC or LC-MS) reaction_a->monitor reaction_b->monitor workup Aqueous Workup (Acidify, Extract with EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify analyze Analyze Products (NMR, MS) and Compare Yields purify->analyze

References

A Comparative Analysis of 2-Iodobenzoic Acid and 3-Iodobenzoic Acid: Acidity and pKa Values

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Chemistry and Drug Development

In the landscape of organic chemistry and pharmaceutical sciences, the acidity of a molecule, quantified by its pKa value, is a fundamental parameter governing its reactivity, solubility, and biological interactions. For drug development professionals and researchers, a nuanced understanding of how molecular structure influences acidity is paramount for designing molecules with desired pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the acidity of two isomers, 2-iodobenzoic acid and 3-iodobenzoic acid, supported by experimental data and theoretical principles.

Quantitative Comparison of Acidity: pKa Values

The acid dissociation constant (Ka) and its logarithmic form, pKa, are the standard metrics for quantifying the acidity of a compound in a solution. A lower pKa value indicates a stronger acid. Experimental determination reveals a significant difference in the acidity of the two isomers.

CompoundStructurepKa (at 25°C)Acidity
This compound this compound Structure~2.85[1]Stronger Acid
3-Iodobenzoic Acid 3-Iodobenzoic Acid Structure~3.8[2]Weaker Acid

The data clearly indicates that this compound is a considerably stronger acid than 3-iodobenzoic acid. This difference of almost a full pKa unit translates to a tenfold difference in their acid dissociation constants.

Theoretical Underpinnings of the Acidity Difference

The observed disparity in acidity between this compound and 3-iodobenzoic acid can be rationalized by considering the electronic and steric effects exerted by the iodine substituent at different positions on the benzene ring.

The Ortho Effect in this compound

The enhanced acidity of this compound is a classic example of the ortho effect .[3][4][5] This phenomenon describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][6] The primary cause of the ortho effect is steric hindrance.[3][6]

In this compound, the bulky iodine atom in the ortho position sterically clashes with the carboxylic acid group.[7] This steric repulsion forces the -COOH group to twist out of the plane of the benzene ring.[6][8] Resonance, which involves the delocalization of electrons, requires the p-orbitals of the interacting groups to be aligned, meaning they must be coplanar.[9] By forcing the carboxyl group out of planarity, the steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring.[6][8] This "Steric Inhibition of Resonance" (SIR) is a key factor.[5][8][10]

The consequence of this inhibited resonance is a localization of the negative charge on the carboxylate anion upon deprotonation. This localization, contrary to what might be expected, leads to a more stable conjugate base. The reason is that the resonance stabilization of the neutral benzoic acid molecule is disrupted, making it a higher energy (less stable) starting point for dissociation. The resulting carboxylate ion is stabilized by the inductive effect of the iodine and is not significantly destabilized by the loss of resonance with the ring. Therefore, the acid more readily donates its proton, resulting in a lower pKa and stronger acidity.[5][11]

Caption: Factors increasing the acidity of this compound.

The Inductive Effect in 3-Iodobenzoic Acid

For 3-iodobenzoic acid, the iodine atom is in the meta position, which is too distant to cause significant steric hindrance with the carboxyl group. Therefore, the ortho effect is not operative. The primary influence on the acidity of 3-iodobenzoic acid is the inductive effect .[12][13][14]

Iodine, being an electronegative halogen, exerts an electron-withdrawing inductive effect (-I effect).[13][15] This effect involves the pulling of electron density through the sigma bonds of the molecule towards the iodine atom. The withdrawal of electron density from the benzene ring and, consequently, from the carboxyl group, helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.[12][14] By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in a stronger acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).

However, the inductive effect weakens with distance.[13] In the meta position, the inductive effect of iodine is less pronounced than the combined steric and inductive effects in the ortho position. This explains why 3-iodobenzoic acid is a weaker acid than this compound.

Caption: Primary factors influencing the acidity of 3-iodobenzoic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically validate the pKa values, a potentiometric titration is a robust and widely used method.[16] This technique involves monitoring the pH of a solution of the acid as a titrant (a strong base) is incrementally added. The pKa can then be determined from the resulting titration curve.

Materials and Equipment
  • This compound and 3-Iodobenzoic acid (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO2-free water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beakers (150 mL)

  • Analytical balance

Step-by-Step Methodology
  • Preparation of the Acid Solution:

    • Accurately weigh approximately 0.1 mmol of the iodobenzoic acid isomer and record the mass.

    • Dissolve the acid in approximately 50 mL of deionized water in a 150 mL beaker. Gentle warming may be necessary to fully dissolve the compound, particularly this compound which has lower water solubility.[1] Ensure the solution returns to room temperature before titration.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration Procedure:

    • Begin stirring the acid solution at a moderate, constant speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection region of the titration curve. This rapid change occurs near the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH begins to plateau.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at half-equivalence, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]), and thus pH = pKa.

Experimental Workflow Diagram

G start Start: Prepare Acid Solution calibrate Calibrate pH Meter start->calibrate setup Set up Titration Apparatus (pH meter, stirrer, burette) titrate Titrate with NaOH (Record pH vs. Volume) setup->titrate calibrate->setup plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (First Derivative Plot) plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep pka Determine pKa (pH at Half-Equivalence Point) find_hep->pka end End pka->end

Caption: Workflow for the potentiometric determination of pKa.

Conclusion

The acidity of iodobenzoic acid isomers is highly dependent on the position of the iodine substituent. This compound (pKa ≈ 2.85) is a significantly stronger acid than 3-iodobenzoic acid (pKa ≈ 3.8). This is primarily due to the ortho effect , where steric hindrance between the ortho-iodine and the carboxyl group forces the latter out of the plane of the benzene ring, inhibiting resonance and increasing acidity. In contrast, the acidity of 3-iodobenzoic acid is mainly influenced by the electron-withdrawing inductive effect of the iodine atom, which is less potent at the meta position. A thorough understanding of these positional and steric effects is crucial for scientists in the field of medicinal chemistry and material science for the rational design of molecules with tailored acidic properties.

References

Navigating the Synthesis of Hypervalent Iodine Reagents: A Guide to Alternatives Beyond 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility and Inherent Challenges of Hypervalent Iodine Reagents

Hypervalent iodine compounds, particularly iodine(V) reagents like 2-Iodoxybenzoic acid (IBX) and the Dess-Martin Periodinane (DMP), have become indispensable tools in modern organic synthesis.[1] Their capacity for mild, selective oxidation of alcohols to aldehydes and ketones, without resorting to toxic heavy metals, has cemented their role in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][2][3]

Historically, the synthesis of these powerful reagents has been dominated by a single precursor: 2-iodobenzoic acid.[2] While effective, this starting material presents several challenges. The synthesis of IBX from this compound often requires harsh conditions and can produce potentially explosive reagents if not handled with extreme care.[4][5] Furthermore, the overall atom economy of the traditional routes can be poor.[6] These limitations have spurred significant research into safer, more efficient, and economically viable alternatives, moving beyond the classic precursor to broaden the accessibility and applicability of hypervalent iodine chemistry.

This guide provides a comprehensive comparison of these alternatives, offering field-proven insights and experimental data to inform your choice of synthetic strategy. We will explore the shift from stoichiometric, precursor-derived reagents to greener, catalytic systems, providing the necessary protocols and data to implement these advanced methods in your laboratory.

The Benchmark: The Modern Synthesis of IBX from this compound

To appreciate the advancements offered by alternative precursors, we must first understand the modern benchmark. The classic synthesis of IBX involved oxidants like potassium bromate (KBrO₃) in sulfuric acid, a method that is effective but carries safety risks.[2][5] The contemporary standard, developed for improved safety and environmental profile, utilizes Oxone® (potassium peroxymonosulfate) in water.[7][8] This procedure is now widely adopted for its reliability and the reduced hazard profile of the oxidant.[7][9]

The reaction proceeds by the oxidation of the iodine(I) center in this compound to the hypervalent iodine(V) state, precipitating the notoriously insoluble IBX from the aqueous solution.[8] The resulting IBX is the direct precursor to the more soluble and widely used Dess-Martin Periodinane (DMP), which is prepared by reacting IBX with acetic anhydride.[10][11][12]

G cluster_0 Traditional Pathway 2-IBA This compound IBX IBX (2-Iodoxybenzoic Acid) 2-IBA->IBX  Oxone®, H₂O, 70°C DMP DMP (Dess-Martin Periodinane) IBX->DMP  Acetic Anhydride, 80-90°C

Caption: Synthetic pathway from this compound to IBX and DMP.

While this Oxone®-based method is a significant improvement, the inherent issues of IBX remain: poor solubility in most organic solvents (except DMSO) and potential thermal instability, which can lead to explosive decomposition upon heating or impact.[5][7][9] These drawbacks are the primary motivation for seeking alternative synthetic routes and precursors.

Emerging Alternatives: Greener, Safer, and More Versatile Precursors

Research has unveiled a host of alternatives to this compound, focusing on improving safety, cost-effectiveness, and synthetic flexibility. These can be broadly categorized into simpler iodoarenes and catalytic systems that generate the active oxidant in situ.

Simpler Iodoarenes: Expanding the Precursor Scope

Instead of relying on the pre-functionalized this compound, chemists have successfully employed simpler, often cheaper, iodoarenes as starting materials. Iodoarenes can be oxidized to versatile iodine(III) reagents, such as (diacetoxyiodo)arenes, which are valuable oxidants in their own right and serve as precursors to other hypervalent iodine species.[13][14]

A range of oxidants can be used for this transformation, including m-chloroperoxybenzoic acid (m-CPBA) in acetic acid, sodium perborate, and sodium hypochlorite.[13] These methods avoid the need to handle potentially hazardous precursors to IBX and provide access to a wider variety of hypervalent iodine reagents with tailored electronic and steric properties. For instance, electron-withdrawing or -donating groups on the aromatic ring can modulate the reactivity of the resulting oxidant.

Catalytic Systems: The Paradigm Shift to In Situ Generation

The most significant advance in hypervalent iodine chemistry has been the development of catalytic systems.[15] This approach circumvents the need to synthesize, isolate, and handle potentially explosive stoichiometric hypervalent iodine reagents. Instead, a sub-stoichiometric amount of a stable iodoarene precatalyst is used in conjunction with a cheap, safe terminal oxidant (most commonly Oxone®).[15]

The catalytic cycle involves the iodoarene being oxidized in situ to the active iodine(III) or iodine(V) species, which then oxidizes the substrate (e.g., an alcohol). In the process, the hypervalent iodine is reduced back to the starting iodoarene, which re-enters the catalytic cycle. This methodology is not only safer but also more atom-economical and environmentally friendly.[15][16] Various functionalized iodoarenes, such as 2-iodoanisole and substituted 2-iodobenzamides, have been shown to be effective precatalysts.[15]

G Precatalyst Iodoarene (Ar-I) Precatalyst Active_Oxidant Active Hypervalent Iodine(V) Oxidant (e.g., Ar-IO₂) Precatalyst->Active_Oxidant  Terminal Oxidant  (e.g., Oxone®) Active_Oxidant->Precatalyst  Reduction Substrate Substrate (e.g., R-CH₂OH) Active_Oxidant->Substrate  Oxidation Product Product (e.g., R-CHO) Substrate->Product

Caption: Catalytic cycle for in situ generation of hypervalent iodine oxidants.

Comparative Analysis: Performance, Safety, and Cost

PrecursorTypical OxidantProductYieldConditionsKey AdvantagesKey Disadvantages
This compound Oxone®IBX80-92%[8][17]70°C, 3h, H₂O[8]Well-established, reliable.Precursor cost, potentially explosive product (IBX).[5][9]
Iodoarenes (general) m-CPBA / Acetic Acid(Diacetoxyiodo)arenesHigh Yields[13]Room Temp.Access to diverse I(III) reagents, avoids IBX.Stoichiometric use of peracid.
Iodine & Arenes Not specifiedHTIBs*High Yields[13]Mild conditionsOne-pot synthesis, avoids expensive iodoarene precursors.Requires specific arene activation.
Iodoarene (Catalytic) Oxone®Oxidized SubstrateHigh Yields[15]Room Temp. - 40°CSafer (in situ generation), high atom economy, lower reagent loading.May require optimization for specific substrates.

*HTIBs: [Hydroxy(tosyloxy)iodo]arenes

Safety and Handling: The primary driver for exploring alternatives is safety. IBX and DMP are known to be shock-sensitive and can decompose explosively upon heating.[12][18] Catalytic methods that generate the active oxidant in low concentrations in situ dramatically reduce this risk.[15] Furthermore, stabilized IBX formulations (SIBX), which is a mixture with benzoic and isophthalic acids, have been developed to mitigate the explosion hazard of pure IBX, allowing for its use at higher temperatures with greater safety.[8]

Cost and Atom Economy: From a green chemistry perspective, catalytic approaches are far superior.[6][16] They minimize waste by using only a small amount of the iodoarene and relying on an inexpensive terminal oxidant. Syntheses starting from basic feedstocks like iodobenzene or even iodine itself are also more cost-effective than those requiring pre-functionalized this compound.[13][19]

Detailed Experimental Protocols

Protocol 1: Synthesis of IBX from this compound (Benchmark)

Adapted from Frigerio, M. et al., J. Org. Chem., 1999.[7]

Materials:

  • This compound

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Acetone

  • Round-bottom flask, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • To a stirred suspension of Oxone® (1.3 equivalents) in deionized water, add this compound (1.0 equivalent) in a single portion at room temperature.[20]

  • Heat the resulting white suspension to 70-73°C and stir vigorously for approximately 3 hours.[8][20] The slurry will become a finer, more easily stirred suspension.

  • Cool the reaction mixture to 0-5°C in an ice bath to ensure complete precipitation of the product.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with copious amounts of deionized water, followed by a wash with acetone to remove residual water and water-soluble impurities.[9][20]

  • Dry the resulting white powder under vacuum to a constant weight to obtain pure IBX. Safety Note: While this procedure is safer than older methods, the product, IBX, is potentially explosive upon impact or heating. Handle with care and avoid grinding the solid material.[9]

Protocol 2: Synthesis of (Diacetoxyiodo)benzene from Iodobenzene

Adapted from Togo, H. et al., Synlett, 2012.[13]

Materials:

  • Iodobenzene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve iodobenzene (1.0 equivalent) in glacial acetic acid.

  • Add m-CPBA (typically 1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the product can often be precipitated by the addition of water and collected by filtration.

  • Recrystallization from a suitable solvent can be performed for further purification.

Protocol 3: Catalytic Oxidation of a Secondary Alcohol

Generalized procedure based on catalytic systems.[15]

Materials:

  • Secondary alcohol (substrate)

  • Iodoarene precatalyst (e.g., 2-iodobenzamide, 5-10 mol%)

  • Oxone® (terminal oxidant, ~2.0 equivalents)

  • Solvent (e.g., acetonitrile/water mixture)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the secondary alcohol (1.0 equivalent), the iodoarene precatalyst (0.05-0.1 equivalents), and the solvent system (e.g., a 1:1 mixture of acetonitrile and water).

  • To this stirred solution, add Oxone® (2.0 equivalents) in one portion.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40°C) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Conclusion and Future Outlook

While this compound remains a viable precursor for hypervalent iodine reagents, the field has decisively moved towards safer, greener, and more versatile alternatives. The development of catalytic systems that generate powerful oxidants in situ from simple iodoarenes represents a major leap forward, mitigating the significant safety hazards associated with isolating explosive compounds like IBX. For researchers in drug development and complex molecule synthesis, these catalytic methods offer not only enhanced safety but also improved efficiency and a broader substrate scope. As the principles of green chemistry become increasingly integrated into synthetic planning, the adoption of these alternative precursors and catalytic methodologies is set to become the new standard in hyperto valent iodine chemistry.

References

A Senior Application Scientist's Guide to 2-Iodobenzoate Analysis: HPLC, GC-MS, and NMR in Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of 2-iodobenzoate and its derivatives are critical for reaction monitoring, purity assessment, and quality control.[1][2] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), understanding the nuances of the available analytical techniques is paramount to ensuring the quality, safety, and efficacy of the final product.[2] This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of 2-Iodobenzoate.

This document moves beyond a simple listing of methods to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Every claim is grounded in authoritative sources to provide a comprehensive and trustworthy resource.

At a Glance: Comparative Analysis of HPLC, GC-MS, and NMR for 2-Iodobenzoate Analysis

The selection of an analytical method for 2-iodobenzoate hinges on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation.[1] The following table summarizes the key performance characteristics of each technique for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification.[1]Quantitation based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1]
Key Advantages Robust and widely applicable for purity and assay determination.[2]High sensitivity and specificity, making it ideal for detecting trace-level impurities.[1]Non-destructive, provides rich structural information, requires minimal sample preparation, and can be used for in-situ reaction monitoring.[1]
Key Disadvantages Requires consumption of organic solvents and can have potential for co-elution of compounds with similar polarities.[1]Often requires derivatization for non-volatile compounds like 2-iodobenzoic acid and carries a risk of thermal degradation of the analyte.[1][3]Lower sensitivity compared to chromatographic methods, higher instrumentation cost, and potential for signal overlap in complex mixtures.[1][4]
Typical Limit of Detection (LOD) 0.05 - 0.15 µg/mL.[1]9 - 50 pg/L (for similar iodinated aromatics).[1]Dependent on magnetic field strength and acquisition time; generally less sensitive than chromatographic methods.[1]
Typical Limit of Quantitation (LOQ) 0.1 - 0.5 µg/mL.[1]0.01 - 0.1 ng/mL (for similar iodinated aromatics).[1]Generally higher than chromatographic methods.[1]

The Analytical Workflow: A Visual Overview

To effectively analyze 2-Iodobenzoate, a structured experimental workflow is essential. The following diagram illustrates a general workflow applicable to chromatographic and spectroscopic analysis.

Analytical Workflow for 2-Iodobenzoate cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_DataAnalysis Data Analysis Sample_Collection Sample Collection (e.g., reaction aliquot) Quenching Reaction Quenching (if applicable) Sample_Collection->Quenching Dilution_Extraction Dilution / Extraction & Internal Standard Addition Quenching->Dilution_Extraction HPLC HPLC Analysis Dilution_Extraction->HPLC GCMS GC-MS Analysis (with Derivatization) Dilution_Extraction->GCMS NMR NMR Analysis Dilution_Extraction->NMR Peak_Integration Peak Integration or Signal Quantification HPLC->Peak_Integration GCMS->Peak_Integration NMR->Peak_Integration Calibration Calibration Curve Generation (for HPLC/GC-MS) Peak_Integration->Calibration Concentration_Calculation Concentration or Purity Calculation Calibration->Concentration_Calculation

Caption: A generalized workflow for the quantification of 2-Iodobenzoate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a robust and widely used technique for monitoring the conversion of aromatic compounds like 2-iodobenzoate and for assessing the purity of the final product.[1][2] A reversed-phase method is typically employed for this purpose.

Causality Behind Experimental Choices in HPLC
  • Reversed-Phase Chromatography (C18 column): 2-Iodobenzoate is a moderately polar molecule. A C18 column, with its nonpolar stationary phase, provides excellent retention and separation from both more polar impurities (like residual acids) and less polar byproducts when used with a polar mobile phase (e.g., acetonitrile and water).

  • UV Detection: The aromatic ring in 2-iodobenzoate provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A wavelength of 254 nm is often chosen as it is a common output for mercury lamps and provides good sensitivity for many aromatic compounds.[2]

  • Mobile Phase Composition: The ratio of acetonitrile to water is optimized to achieve a good retention time and peak shape for 2-iodobenzoate, ensuring it is well-separated from other components in the sample matrix.[2]

Detailed Experimental Protocol for HPLC Analysis of 2-Iodobenzoate

This protocol describes a reversed-phase HPLC method for the purity determination of 2-iodobenzoate.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[2][5]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture or dissolve a known amount of the solid sample in the mobile phase.[1] Dilute the sample to a concentration that falls within the calibration range.[1] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the 2-iodobenzoate standards against their known concentrations. Determine the concentration of 2-iodobenzoate in the samples by interpolating their peak areas on the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Trace Analysis

GC-MS offers exceptional sensitivity and specificity, making it an excellent choice for detecting and quantifying trace impurities in a 2-iodobenzoate sample.[1] However, due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form, such as its methyl or trimethylsilyl (TMS) ester.[3][6]

Causality Behind Experimental Choices in GC-MS
  • Derivatization: The carboxylic acid group in this compound makes it polar and non-volatile. Derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a nonpolar TMS group, increasing its volatility and improving its chromatographic behavior.[7]

  • Capillary Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized 2-iodobenzoate from other components based on boiling points.

  • Mass Spectrometric Detection: MS detection provides definitive identification of the analyte based on its unique mass spectrum and fragmentation pattern, offering a higher degree of confidence than UV detection.

Detailed Experimental Protocol for GC-MS Analysis of 2-Iodobenzoate (after derivatization)

This protocol provides a general procedure for the analysis of 2-iodobenzoate after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Detector (MS Transfer Line) Temperature: 280°C.[2]

  • Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes; ramp at 10°C/min to 250°C; hold at 250°C for 5 minutes.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

Procedure:

  • Derivatization: In a vial, dissolve a known amount of the 2-iodobenzoate sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent such as BSTFA with 1% TMCS and heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[7]

  • Standard Preparation: Prepare calibration standards of derivatized 2-iodobenzoate in a similar manner.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Data Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized 2-iodobenzoate against the concentration of the standards. Quantify the analyte in the samples using this calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

Quantitative NMR (qNMR) is a powerful primary method for determining the purity and concentration of 2-iodobenzoate without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[8][9] It also provides unambiguous structural confirmation.

Causality Behind Experimental Choices in NMR
  • Internal Standard: An internal standard of known purity and concentration is added to the sample to provide a reference signal for quantification. The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte's signals.[8]

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample, as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from overwhelming the analyte signals.[10]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure that all protons have fully relaxed between scans, which is essential for accurate integration and quantification.[8]

Detailed Experimental Protocol for Quantitative ¹H NMR (qNMR) of 2-Iodobenzoate

This protocol outlines a general procedure for the purity determination of 2-iodobenzoate by ¹H qNMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-iodobenzoate sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.[10]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[10]

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

Procedure:

  • Acquire the ¹H NMR spectrum of the sample.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of 2-iodobenzoate and a signal from the internal standard.

  • Data Analysis: Calculate the concentration or purity of 2-iodobenzoate using the following equation[11]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the substance

    • analyte = 2-Iodobenzoate

    • IS = Internal Standard

Conclusion and Recommendations

The choice between HPLC, GC-MS, and NMR for the analysis of 2-iodobenzoate is dictated by the specific analytical goal.

  • For routine purity analysis and reaction monitoring where high throughput is desired, HPLC is the method of choice. Its robustness, ease of use, and good sensitivity make it a reliable workhorse in most analytical laboratories.

  • When the identification and quantification of trace-level impurities are critical, GC-MS is the superior technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling. However, the need for derivatization adds an extra step to the sample preparation process.

  • For definitive structural confirmation and for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte, qNMR is the gold standard. Although it has lower sensitivity than chromatographic methods, its non-destructive nature and direct proportionality between signal and concentration make it a powerful tool for the characterization of reference materials and for validating the results obtained by other techniques.

By understanding the strengths and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work with 2-iodobenzoate.

References

A Comparative Guide to the Synthesis of 2-Iodoxybenzoic Acid (IBX): Electrochemical vs. Chemical Oxidation Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, 2-Iodoxybenzoic acid (IBX) stands out as a versatile and selective oxidizing agent.[1][2][3] Its utility in converting alcohols to aldehydes and ketones without over-oxidation to carboxylic acids has made it an invaluable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][4] Traditionally, IBX is prepared by the chemical oxidation of 2-iodobenzoic acid using strong oxidizing agents. However, recent advancements have introduced electrochemical methods as a promising alternative. This guide provides an in-depth, objective comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Section 1: The Incumbent - Chemical Oxidation of this compound

The most prevalent method for synthesizing IBX involves the oxidation of this compound with potassium peroxymonosulfate, commercially known as Oxone®.[1][2][3] This method is widely adopted due to its operational simplicity and the ready availability of the reagents.

Mechanism of Oxidation: The reaction proceeds by the oxidation of the iodine atom in this compound from a +1 to a +5 oxidation state. Oxone®, a powerful oxidizing agent, facilitates this transformation in an aqueous medium. The reaction is typically heated to drive it to completion.[1][5]

Advantages:

  • High Yields: The Oxone®-based method consistently produces IBX in high yields, often exceeding 80%.[2]

  • Good Purity: The product precipitates from the reaction mixture and can be isolated with high purity by simple filtration and washing.[1][5]

  • Environmentally Benign Byproducts: The primary byproducts of this reaction are inorganic sulfate salts, which are considered environmentally friendly.[1]

  • Well-Established Protocols: The procedure is well-documented in the literature, providing a reliable and reproducible method for IBX synthesis.[5]

Disadvantages:

  • Safety Concerns: IBX is known to be an impact- and heat-sensitive explosive, particularly when impure.[2][6][7] The use of a strong oxidizing agent like Oxone® requires careful temperature control to prevent runaway reactions.[5]

  • Stoichiometric Reagent Use: The method requires a stoichiometric excess of Oxone®, which can contribute to the overall cost and waste generation.[5]

  • Work-up and Purification: While straightforward, the filtration and washing steps can be time-consuming, especially on a large scale.

Section 2: The Challenger - Electrochemical Synthesis of IBX

Electrochemical synthesis offers a modern, "green" alternative to traditional chemical oxidation. This method utilizes an electric current to drive the oxidation of this compound at an anode, eliminating the need for chemical oxidants.

Mechanism of Oxidation: In an acidic aqueous solution, this compound is anodically oxidized. The process occurs in a stepwise manner, first to the intermediate 2-iodosobenzoic acid (IBA) and then further to IBX.[8][9] Boron-doped diamond (BDD) electrodes are often favored for this transformation due to their high overpotential for oxygen evolution, which minimizes this competing side reaction.[9][10]

Advantages:

  • Inherent Safety: The electrochemical method avoids the use of hazardous and potentially explosive chemical oxidants.[8] The reaction can be precisely controlled by adjusting the applied potential and current.

  • Reduced Waste: By replacing chemical oxidants with electricity, this method significantly reduces the generation of chemical waste. The only byproduct is typically oxygen gas.[8]

  • High Selectivity: By carefully controlling the electrode potential, the oxidation can be selectively targeted to produce either IBA or IBX with high selectivity.[8][9]

  • Potential for Automation and Flow Chemistry: Electrochemical synthesis is well-suited for continuous flow processes, allowing for safer, more efficient, and scalable production.[11]

Disadvantages:

  • Specialized Equipment: This method requires a potentiostat and an electrochemical cell, which may not be standard equipment in all organic synthesis laboratories.

  • Electrode Material: The choice of electrode material is crucial for high efficiency and selectivity. While BDD electrodes are effective, they can be more expensive than standard electrode materials.[9]

  • Developing Field: While promising, the electrochemical synthesis of IBX is a newer technique, and established, scaled-up protocols are less common compared to the chemical oxidation method.

Comparative Data Summary

FeatureChemical Oxidation (Oxone®)Electrochemical Synthesis
Oxidizing Agent Oxone® (Potassium peroxymonosulfate)Electricity
Typical Yield >80%[2]High selectivity and charge yields reported (>55%)[9]
Purity High, after washing[1][5]High selectivity reported[8][9]
Reaction Time Typically 1-3 hours at 70°C[2][5]Dependent on current and scale
Safety Requires careful temperature control; IBX is explosive[5][6][7]Inherently safer, avoids hazardous reagents[8]
Byproducts Inorganic sulfate salts[1]Oxygen gas[8]
Cost Reagent cost of Oxone®Electricity cost, initial equipment investment
Scalability Established for lab scale, potential challenges for large scaleWell-suited for flow chemistry and large-scale production[11]

Experimental Protocols

Protocol 1: Chemical Oxidation of this compound using Oxone®

This protocol is adapted from a standard literature procedure.[5]

Materials:

  • This compound

  • Oxone® (potassium peroxymonosulfate)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Oxone® (1.3 to 1.8 equivalents) in deionized water.

  • To this solution, add this compound (1.0 equivalent) in one portion.

  • Heat the reaction mixture to 70-73°C and maintain this temperature with vigorous stirring for 1-3 hours.[5] The mixture will initially be a thick slurry that becomes a finer suspension as the reaction progresses.[5]

  • After the reaction is complete, cool the mixture in an ice bath to 0-5°C and continue stirring for another 1-1.5 hours to ensure complete precipitation of the product.[5]

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Wash the filter cake with acetone to aid in drying.[5]

  • Dry the product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Excess Oxone®: Using a molar excess of Oxone® ensures the complete oxidation of this compound to IBX and can reduce the reaction time.[1][5]

  • Temperature Control: Maintaining the temperature between 70-73°C is crucial. Lower temperatures may lead to incomplete oxidation and the formation of 2-iodosobenzoic acid (IBA) as an impurity, while temperatures above 75°C can cause decomposition of IBX, leading to lower yields.[5]

  • Cooling and Stirring: Cooling the reaction mixture after completion maximizes the precipitation of IBX, thereby increasing the isolated yield.[5]

  • Washing: Thorough washing with water and acetone is essential for removing unreacted starting materials, inorganic byproducts, and IBA, resulting in a purer final product.[5]

Protocol 2: Electrochemical Synthesis of IBX

This protocol is based on published electrochemical methods.[9]

Materials & Equipment:

  • This compound

  • Sulfuric acid (0.2 M)

  • Divided electrochemical cell

  • Boron-doped diamond (BDD) anode

  • Platinum or stainless steel cathode

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 0.2 M sulfuric acid solution in deionized water to serve as the electrolyte.

  • Dissolve this compound in the electrolyte solution.

  • Assemble the divided electrochemical cell with the BDD anode in the anodic compartment and the cathode in the cathodic compartment, separated by a membrane.

  • Immerse the electrodes and the reference electrode in the electrolyte solution.

  • Apply a constant potential of >1.8 V (vs. SCE) to the BDD anode.[9]

  • Monitor the reaction progress by techniques such as cyclic voltammetry or by analyzing aliquots of the reaction mixture.

  • Upon completion of the reaction, the precipitated IBX can be collected by filtration.

  • Wash the collected solid with deionized water and dry under vacuum.

Causality Behind Experimental Choices:

  • Divided Cell: A divided cell is used to prevent the reduction of the newly formed IBX at the cathode.

  • BDD Anode: A BDD anode is chosen for its high oxygen evolution overpotential, which favors the desired oxidation of this compound over the competing water oxidation reaction, leading to higher current efficiency.[9]

  • Applied Potential: The potential is set above 1.8 V (vs. SCE) to ensure the oxidation proceeds to the pentavalent iodine state of IBX. A lower potential might result in the formation of the trivalent intermediate, IBA.[9]

  • Acidic Electrolyte: The acidic medium (0.2 M H₂SO₄) provides the necessary conductivity for the electrochemical process and facilitates the desired reaction pathway.[9]

Visualization of Synthetic Pathways

G cluster_0 Chemical Oxidation 2-Iodobenzoic Acid_C 2-Iodobenzoic Acid_C IBX_C IBX_C 2-Iodobenzoic Acid_C->IBX_C Oxone®, H₂O, 70°C Byproducts_C Sulfate Salts

Caption: Chemical synthesis of IBX via oxidation with Oxone®.

G cluster_1 Electrochemical Synthesis 2-Iodobenzoic Acid_E 2-Iodobenzoic Acid_E IBA_E IBA_E 2-Iodobenzoic Acid_E->IBA_E Anodic Oxidation (>1.6V vs SCE) IBX_E IBX_E IBA_E->IBX_E Anodic Oxidation (>1.8V vs SCE) Byproduct_E O₂ Gas

References

A Comparative Guide to the Reactivity of 2-Iodobenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of starting material is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Halogenated benzoic acids are foundational building blocks, but the nature of the halogen substituent profoundly influences the molecule's reactivity. This guide provides an in-depth comparison of 2-iodobenzoic acid and its halogenated counterparts—2-fluoro, 2-chloro, and 2-bromobenzoic acids—supported by experimental data and mechanistic principles to inform your synthetic strategy.

Fundamental Physicochemical Properties: The "Ortho Effect" and Bond Energies

The reactivity of 2-halobenzoic acids is governed by a combination of electronic and steric factors, which are particularly pronounced due to the ortho relationship between the halogen and the carboxylic acid group.

Acidity and the Ortho Effect

All ortho-substituted benzoic acids are stronger acids than benzoic acid itself, a phenomenon known as the "ortho effect".[1][2] This is primarily due to steric hindrance, where the bulky ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[3] This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in benzoic acid is a destabilizing cross-conjugation. The result is a more stabilized carboxylate anion upon deprotonation and thus a lower pKa (stronger acid).[2][3]

The magnitude of this effect varies with the halogen's size. One might expect acidity to correlate with electronegativity (F > Cl > Br > I), but steric factors play a more dominant role.[4] The larger halogens (Br and I) cause greater steric hindrance, leading to more significant twisting and higher acidity.[4]

Table 1: Comparison of pKa Values for 2-Halobenzoic Acids

CompoundpKa (in water)Key Influencing Factors
2-Fluorobenzoic Acid3.27High electronegativity, but small size leads to less steric hindrance.[4]
2-Chlorobenzoic Acid2.94Balance of moderate electronegativity and steric bulk.[4][5]
2-Bromobenzoic Acid2.85Significant steric hindrance from the large bromine atom enhances acidity.[4]
This compound2.86Largest halogen size maximizes the steric component of the ortho effect.[4]
Benzoic Acid (for reference)4.20Planar conformation allows for resonance.[1]
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)

The strength of the carbon-halogen bond is a critical determinant of reactivity in reactions that involve its cleavage, most notably in transition-metal-catalyzed cross-coupling reactions. The BDE decreases significantly as the halogen size increases, making the C-I bond the weakest and most easily broken.[6]

Table 2: Carbon-Halogen Bond Dissociation Energies in Halobenzenes

BondBond Dissociation Energy (kcal/mol)Implication for Reactivity
C-F~121Very strong bond, making it generally unreactive in cross-coupling.[7]
C-Cl~99Strong bond, often requiring specialized catalysts or harsh conditions to cleave.[7]
C-Br~83Weaker than C-Cl, making it a common and reliable substrate for cross-coupling.[7]
C-I~65-69Weakest C-X bond, leading to the highest reactivity in oxidative addition.[6]

Comparative Reactivity in Key Synthetic Transformations

The differences in acidity and bond strength translate directly into distinct reactivity profiles in common organic reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds. The catalytic cycle's rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] Consequently, the reactivity of 2-halobenzoic acids in this reaction is a direct reflection of their C-X bond dissociation energies.

Reactivity Order: this compound > 2-Bromobenzoic Acid > 2-Chlorobenzoic Acid >> 2-Fluorobenzoic Acid [8][9][10]

This compound is the most reactive substrate due to its weak C-I bond, often enabling reactions to proceed under mild conditions with low catalyst loadings.[9] Conversely, 2-chlorobenzoic acid is significantly less reactive and may require more forcing conditions or specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[9][11]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (2-Halobenzoic Acid) ArX->OxAdd Rate Determining Step Reactivity: I > Br > Cl ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halobenzoic Acids

This protocol provides a general starting point for comparing the reactivity of different 2-halobenzoic acids.

  • Inert Atmosphere: To a dry Schlenk flask, add the 2-halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[9]

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h).

  • Workup: After completion or at the final time point, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the product.[9]

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Table 3: Representative Data for Suzuki Coupling with Phenylboronic Acid

2-Halobenzoic AcidTypical Reaction Time (Yield)Comments
This compound1-2 hours (>95%)Highly efficient, proceeds quickly at moderate temperatures.[8][9]
2-Bromobenzoic Acid4-8 hours (>90%)Excellent substrate, slightly longer reaction time than the iodo-analog.[9]
2-Chlorobenzoic Acid12-24 hours (60-80%)Requires more robust ligand/catalyst systems and higher temperatures.[8][11]
2-Fluorobenzoic Acid>24 hours (<5%)Generally considered unreactive under standard Suzuki conditions.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[12][13] The reaction is favored by strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[14]

The reactivity order for the leaving group in SNAr is often the reverse of that in cross-coupling and is typically F > Cl > Br > I .[14] This is because the rate-determining step is usually the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack. Although fluoride is a poor leaving group, its effect on accelerating the first step often dominates the overall reaction rate.[12][14]

The carboxylate group of the benzoic acid is an electron-withdrawing group, which can activate the ring for SNAr, albeit weakly compared to a nitro group.

// Structures Start [label=<

2-Halobenzoic Acid

];

Meisenheimer [label=<

Meisenheimer Complex

];

Product [label=<

Product

];

// Arrows and Labels Start -> Meisenheimer [label="+ Nu⁻\n(Slow, RDS)", color="#EA4335", fontcolor="#202124"]; Meisenheimer -> Product [label="- X⁻\n(Fast)", color="#34A853", fontcolor="#202124"]; }

Caption: Synthetic pathway from this compound to IBX and DMP.

Conclusion and Recommendations

The choice between 2-iodo-, 2-bromo-, 2-chloro-, and 2-fluorobenzoic acid is a strategic decision that depends entirely on the desired transformation.

  • For Palladium-Catalyzed Cross-Coupling: this compound is the superior choice for achieving high yields under the mildest possible conditions, making it ideal for complex molecule synthesis where functional group tolerance is paramount. 2-Bromobenzoic acid serves as a reliable and slightly more cost-effective alternative.

  • For Nucleophilic Aromatic Substitution: 2-Fluorobenzoic acid is predicted to be the most reactive substrate, provided a suitable nucleophile and reaction conditions are employed.

  • For Reactions at the Carboxyl Group: When targeting esterification or amidation, reactivity is inversely proportional to halogen size. 2-Fluorobenzoic acid will react the fastest, whereas this compound will be the most sterically hindered and sluggish.

  • For Access to Oxidizing Agents: this compound is unique in its ability to serve as a precursor to powerful hypervalent iodine oxidants like IBX and DMP.

By understanding these fundamental differences in reactivity, researchers can make informed decisions, optimizing reaction conditions and paving the way for more efficient and successful synthetic outcomes.

References

The Strategic Synthesis Guide: A Cost-Benefit Analysis of 2-Iodobenzoic Acid and its Progeny in Oxidation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information for the cost-benefit analysis of 2-Iodobenzoic acid, focusing on its main application: the synthesis of Dess-Martin periodinane (DMP) for alcohol oxidation. I have found details on the advantages of DMP over chromium- and DMSO-based oxidants, including milder reaction conditions, higher yields, and simpler workups. I also have pricing information for DMP, as well as for reagents used in alternative oxidation methods like Swern oxidation (DMSO, oxalyl chloride, triethylamine), PCC, and TEMPO-catalyzed oxidations.

However, to create a truly comprehensive guide, I need to structure this information effectively. I will need to create detailed comparison tables summarizing costs, reaction conditions (temperature, time), yields for various substrates, and safety/disposal considerations for each method. I also need to find more specific experimental protocols for each of these alternative oxidation methods to present a fair and complete picture. While I have some information on the synthesis of this compound itself, a more direct cost comparison of in-house synthesis versus purchasing would be beneficial.

Therefore, my next steps will involve organizing the collected data and supplementing it with specific protocols and a more direct cost analysis of the starting material. After that, I will be ready to generate the full guide.

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic route is a multi-faceted decision, weighing reagent cost, reaction efficiency, scalability, and safety. This compound, a seemingly simple aromatic halide, stands as a pivotal precursor to some of modern organic synthesis's most valuable oxidizing agents. This guide provides an in-depth cost-benefit analysis of utilizing this compound, primarily through its transformation into Dess-Martin periodinane (DMP), and objectively compares its performance against established and contemporary oxidation methodologies. Our objective is to furnish you with the critical data and insights necessary to navigate the nuanced landscape of alcohol oxidation and make the most strategic choice for your synthetic endeavors.

This compound: The Economic Entry Point to Hypervalent Iodine Chemistry

While this compound has applications in cross-coupling reactions, its principal value lies in its role as an affordable and stable starting material for the synthesis of hypervalent iodine reagents, most notably 2-Iodoxybenzoic acid (IBX) and the highly versatile Dess-Martin periodinane (DMP). The decision to purchase this compound versus synthesizing it in-house is the first economic checkpoint.

In-House Synthesis vs. Purchase: A Cost Evaluation

This compound can be readily synthesized in the laboratory via a Sandmeyer reaction, starting from the inexpensive anthranilic acid.

Experimental Protocol: Synthesis of this compound from Anthranilic Acid

  • Materials: Anthranilic acid, concentrated hydrochloric acid, sodium nitrite, potassium iodide, water, ice, sodium metabisulfite, ethanol.

  • Procedure:

    • In a flask, dissolve anthranilic acid in water and concentrated HCl.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • To this, add a solution of potassium iodide in water.

    • Allow the mixture to stand at room temperature and then warm gently to complete the reaction.

    • Heat the mixture on a steam bath, then cool.

    • Decolorize the solution by adding a small amount of sodium metabisulfite.

    • Collect the crude this compound by vacuum filtration.

    • Recrystallize the crude product from hot ethanol or water to yield pure this compound.

While the raw materials for this synthesis are considerably cheaper than purchasing this compound, a thorough cost analysis must include factors such as technician time, solvent usage, and waste disposal. For many research and early-stage development settings, the convenience and time-savings of purchasing high-purity this compound often outweigh the apparent cost savings of in-house synthesis.

The Power of the Progeny: Dess-Martin Periodinane (DMP)

The primary justification for the use of this compound is its conversion to DMP, a highly efficient and selective oxidizing agent for primary and secondary alcohols.

Synthesis of Dess-Martin Periodinane from this compound

The synthesis of DMP is a two-step process from this compound. The first step is the oxidation of this compound to 2-Iodoxybenzoic acid (IBX), followed by acetylation to yield DMP. A modern and safer method for the oxidation to IBX utilizes Oxone® as the oxidant.

Experimental Protocol: Two-Step Synthesis of DMP

  • Step 1: Synthesis of IBX using Oxone®

    • To a stirred suspension of Oxone® in water, add this compound.

    • Heat the mixture to approximately 70°C for 3 hours.

    • Cool the mixture in an ice bath to precipitate the IBX.

    • Collect the solid IBX by filtration and wash thoroughly with water and acetone.

  • Step 2: Acetylation of IBX to DMP

    • To the dried IBX, add acetic anhydride and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the reaction mixture to 0°C.

    • Filter the white solid and wash with anhydrous ether to obtain pure DMP.

This in-house synthesis of DMP can offer significant cost savings compared to purchasing the reagent directly, especially for large-scale applications. However, it is crucial to note that IBX and DMP are potentially explosive and should be handled with appropriate safety precautions.

DMP in Action: A Comparative Performance Analysis

The true value of the this compound-to-DMP pathway is realized when comparing the performance of DMP against other common methods for alcohol oxidation. The primary contenders include Swern oxidation, pyridinium chlorochromate (PCC), and TEMPO-catalyzed oxidations.

Key Advantages of Dess-Martin Periodinane Oxidation:

  • Mild Reaction Conditions: DMP oxidations are typically carried out at room temperature under neutral pH, making them ideal for sensitive substrates.

  • High Chemoselectivity: DMP tolerates a wide range of functional groups and is particularly effective for complex molecules.

  • Rapid Reactions and Simple Workup: Reactions are often complete within a few hours, and the workup is generally straightforward, often involving a simple filtration to remove the iodo-compound byproduct.

  • High Yields: DMP consistently provides high yields for the oxidation of primary and secondary alcohols to aldehydes and ketones,

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Sourced 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 2-Iodobenzoic acid is a pivotal building block in organic synthesis, notably as a precursor to widely used oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2] Its structural integrity is paramount. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of commercially available this compound, grounded in scientific principles and practical field experience.

The Criticality of Purity in this compound

The primary route to synthesizing this compound is the Sandmeyer reaction, involving the diazotization of anthranilic acid.[3] This process, while effective, can introduce several impurities that may compromise subsequent reactions or introduce unwanted contaminants into final products. Common process-related impurities include unreacted starting materials like anthranilic acid, and byproducts such as salicylic acid, which forms if the diazonium salt reacts with water, particularly at elevated temperatures.[4] The presence of these impurities can have significant consequences, from reduced yields in subsequent synthetic steps to the introduction of potentially toxic components in a drug development pipeline. Therefore, a robust analytical assessment of purity is a non-negotiable step in its application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most widely adopted technique for the purity assessment of non-volatile organic compounds like this compound, owing to its high resolution and sensitivity.[5]

The Principle of HPLC Separation

HPLC operates on the principle of differential partitioning of a sample's components between a liquid mobile phase and a solid stationary phase packed within a column. For a polar molecule like this compound, a reversed-phase setup is typically employed. In this configuration, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.

Experimental Protocol for HPLC Analysis

This protocol outlines a validated method for the determination of this compound purity.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for the best separation of impurities.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh the commercially sourced this compound sample and dissolve it in the mobile phase to a concentration similar to the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm[5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak by comparing its retention time with that of the reference standard. Purity is calculated by the area percent method (ratio of the main peak area to the total peak area) or more accurately using a calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (Acetonitrile/Water/Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Reference Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram PeakID Peak Identification (Retention Time) Chromatogram->PeakID PurityCalc Purity Calculation (Area Percent/Calibration) PeakID->PurityCalc

HPLC Analysis Workflow
Advantages and Limitations of HPLC

Advantages Disadvantages
High Resolution: Capable of separating closely related impurities.Cost: High initial instrument and ongoing solvent and column costs.[6]
High Sensitivity: UV detection allows for the quantification of trace impurities.Complexity: Requires skilled operators for method development and troubleshooting.
Quantitative Accuracy: Provides precise and reproducible purity values.Destructive: The sample cannot be recovered after analysis.
Versatility: Applicable to a wide range of organic molecules.[7]Not Universal Detection: UV detection requires the analyte to have a chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment, offering the distinct advantage of not requiring a reference standard for every analyte.[2][8]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard with a known structure, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Experimental Protocol for qNMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal Standard (e.g., maleic anhydride, dimethyl sulfone) of certified purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both the sample and the internal standard in a precise volume of a suitable deuterated solvent in a vial before transferring to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans. A D1 of 5 times the longest T1 relaxation time is recommended.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from this compound that does not overlap with any impurity or solvent signals.

    • Integrate a well-resolved signal from the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve NMR Acquire ¹H NMR Spectrum (Quantitative Conditions) Dissolve->NMR Process Process Spectrum (Phase, Baseline) NMR->Process Integrate Integrate Sample & Standard Signals Process->Integrate Calculate Calculate Purity (Formula) Integrate->Calculate

qNMR Analysis Workflow
Advantages and Limitations of qNMR

Advantages Disadvantages
Absolute Quantification: No need for a specific reference standard of the analyte.[10]Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities.
Structural Information: Provides structural confirmation of the main component and helps identify impurities.[11][12]Higher Initial Cost: NMR spectrometers are a significant capital investment.
Non-destructive: The sample can be recovered after analysis.[12]Signal Overlap: Can be challenging if impurity signals overlap with the analyte or standard signals.
Speed: Rapid for purity determination once the method is established.[10]Requires Expertise: Proper experimental setup and data processing are crucial for accuracy.

Titrimetry: The Classic Approach to Assay

Titrimetry, specifically acid-base titration, is a classic and highly accurate method for determining the overall purity (assay) of an acidic compound like this compound.[13] It does not, however, provide information about individual impurities.

The Principle of Potentiometric Titration

This method is based on the neutralization reaction between the acidic carboxylic group of this compound and a strong base of known concentration (the titrant), such as sodium hydroxide. The reaction is monitored by measuring the potential difference (in mV or pH) between an indicator electrode and a reference electrode as the titrant is added. The equivalence point, where the moles of base added are equal to the moles of acid in the sample, is identified by a sharp change in potential.

Experimental Protocol for Potentiometric Titration

This protocol is based on the principles outlined in USP General Chapter <541> Titrimetry and methods for similar halobenzoic acids.[11][12]

Instrumentation:

  • Automatic titrator or a pH meter with a combination pH electrode.

  • Buret

  • Analytical balance

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) volumetric solution

  • Ethanol (reagent grade)

  • Carbon dioxide-free water

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in a suitable solvent, such as ethanol, followed by dilution with carbon dioxide-free water.

  • Titration Setup: Immerse the pH electrode in the sample solution and begin stirring.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH or mV readings after each addition of titrant. Add the titrant in smaller increments as the equivalence point is approached.

  • Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve, which can be found using the first or second derivative of the curve.

  • Purity Calculation: The purity of the this compound is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification WeighSample Accurately Weigh Sample Dissolve Dissolve in Solvent WeighSample->Dissolve Titrate Titrate with Standardized Base Dissolve->Titrate Monitor Monitor pH/mV Titrate->Monitor Endpoint Determine Equivalence Point Monitor->Endpoint Calculate Calculate Assay (Purity) Endpoint->Calculate

Potentiometric Titration Workflow
Advantages and Limitations of Titrimetry

Advantages Disadvantages
High Precision and Accuracy: Provides a very accurate measure of the total acid content (assay).Not an Impurity Profile: Does not separate or quantify individual impurities.
Low Cost: The instrumentation and reagents are relatively inexpensive.Less Sensitive: Not suitable for detecting trace levels of impurities.
Robust and Reliable: A well-established and robust analytical technique.Interference: Any acidic or basic impurities will interfere with the assay result.
Primary Method: Can be considered a primary method of measurement.Requires Careful Standardization: The accuracy is dependent on the accurate standardization of the titrant.

Mass Spectrometry (MS): A Tool for Impurity Identification

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While not typically used as a standalone quantitative method for purity, it is invaluable for the identification and structural elucidation of impurities, often in conjunction with a chromatographic separation technique (LC-MS or GC-MS).[14]

The Principle of Mass Spectrometry

In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern of a molecule upon ionization provides a "fingerprint" that can be used to deduce its structure. For this compound, common fragmentation would involve the loss of the carboxyl group or the iodine atom. By analyzing the masses of impurity peaks, their molecular formulas and structures can be proposed.

Application in Purity Assessment
  • LC-MS/GC-MS: When coupled with chromatography, MS can provide mass information for each separated impurity peak, allowing for their identification.

  • Direct Infusion MS: A sample can be directly introduced into the mass spectrometer without prior chromatographic separation. This is a rapid method for getting a mass profile of the sample but can be affected by ion suppression from the main component.[10]

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_interp Interpretation Sample Sample Chromatography Chromatography (LC/GC) Sample->Chromatography DirectInfusion Direct Infusion Sample->DirectInfusion Ionization Ionization Chromatography->Ionization DirectInfusion->Ionization MassAnalyzer Mass Analyzer (m/z Separation) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum ImpurityID Impurity Identification MassSpectrum->ImpurityID

Mass Spectrometry Workflow for Impurity ID

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked. Is the goal a highly accurate assay of the main component, or a detailed profile of all impurities? The following table provides a comparative summary to guide this decision.

Parameter HPLC qNMR Titrimetry Mass Spectrometry
Primary Purpose Purity and impurity profilingAbsolute purity and structural confirmationAssay (total purity)Impurity identification and structural elucidation
Sensitivity High (ppm levels)Moderate (typically >0.1%)Low (not for trace impurities)Very High (ppb levels or lower)
Quantitative Yes (with reference standards)Yes (absolute, with internal standard)Yes (absolute)Primarily qualitative, quantitative with challenges
Information Provided Retention time, peak area (purity)Chemical shift, coupling, integral (structure, purity)Equivalence volume (assay)Mass-to-charge ratio, fragmentation (structure)
Cost per Sample ModerateHighLowHigh
Required Expertise HighHighModerateVery High

Conclusion and Recommendations

A comprehensive assessment of the purity of commercially sourced this compound necessitates a multi-faceted analytical approach.

  • For routine quality control and the most detailed impurity profile, HPLC is the method of choice due to its high resolution and sensitivity.

  • When an absolute, primary method of purity determination is required, or for structural confirmation without the need for specific impurity standards, qNMR is an unparalleled technique.

  • For a rapid, low-cost, and highly accurate determination of the total acid content (assay), potentiometric titration is a reliable and robust method.

  • Mass Spectrometry , particularly when coupled with HPLC, is indispensable for the definitive identification of unknown impurities.

As a Senior Application Scientist, my recommendation is to employ HPLC as the primary technique for routine purity assessment and impurity profiling. For critical applications, such as in late-stage drug development, the purity value should be confirmed by an orthogonal technique like qNMR. Titrimetry serves as an excellent, cost-effective method for a quick and accurate assay of the bulk material. By judiciously selecting and combining these powerful analytical tools, researchers can ensure the quality and integrity of their this compound, thereby safeguarding the reliability and success of their scientific endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2-Iodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-iodobenzoic acid, moving beyond a simple checklist to instill a deeper understanding of the principles at play.

Immediate Safety & Hazard Assessment: The "Why" Before the "How"

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This compound is not benign and demands respect.

Core Hazards:

  • Acute Toxicity: this compound is harmful if swallowed[1][2][3][4][5].

  • Skin Irritation: It is known to cause skin irritation upon contact[1][2][3][4][5][6].

  • Serious Eye Damage: The most severe hazard is its potential to cause serious and potentially irreversible eye damage[1][2][3][4][5][6].

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation[1][2][3][4][5][6][7].

These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE). Handling this compound without adequate protection is a significant breach of laboratory safety protocols.

PPE RequirementSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can lead to serious, irreversible damage[1][8][9][10].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation[1][8][11]. Gloves should be inspected before use and disposed of properly after handling[1].
Body Protection A lab coat or other protective clothing.To minimize the risk of skin contact with dust or through accidental spills[8][10][11].
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of airborne particles that can irritate the respiratory system[7][8][10].

Incompatible Materials: A critical aspect of safe disposal is understanding chemical incompatibilities to prevent dangerous reactions within a waste container. This compound should not be mixed with:

  • Strong oxidizing agents[6][7]

  • Strong bases[6]

Mixing with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is centered on one core principle: it must be treated as halogenated organic hazardous waste [11][12]. Under no circumstances should it be disposed of down the sanitary sewer[11][13].

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of a compliant and safe waste management program.

  • Designate a Waste Container: Obtain a dedicated, clearly labeled hazardous waste container. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[11][14][15][16].

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration if in solution[14][15][16].

  • Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be placed in the same hazardous waste container[11].

    • Solutions: Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste[12][17]. Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal[14][17].

Step 2: Spill Management

Accidents can happen, and a clear plan for spill management is essential.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood[1][2][18].

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand) to prevent the generation of dust[1][11].

  • Collect: Carefully sweep or scoop the absorbed material and place it into the designated halogenated hazardous waste container[1][9][11].

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste[16].

Step 3: Storage and Accumulation

Waste containers must be managed correctly within the laboratory pending pickup.

  • Secure Closure: Keep the waste container tightly closed except when adding waste[14][15][16].

  • Designated Area: Store the sealed container in a designated satellite accumulation area that is away from incompatible materials[11][19].

  • Secondary Containment: It is best practice to store the waste container within secondary containment to mitigate the impact of any potential leaks[16].

Step 4: Final Disposal

The ultimate disposal of this compound is not a task for laboratory personnel.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service[1][2][18]. These services have the capability to dispose of halogenated organic compounds in an environmentally sound and legally compliant manner.

  • Incineration: The recommended method of disposal for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) produced during combustion[1][12].

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Generation of This compound Waste assess_hazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat assess_hazards->don_ppe is_spill Is it a Spill? don_ppe->is_spill spill_procedure Spill Cleanup Protocol: 1. Ventilate 2. Absorb with Inert Material 3. Collect into Waste Container is_spill->spill_procedure Yes collect_waste Collect Waste in Designated Halogenated Organic Container is_spill->collect_waste No spill_procedure->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store in Satellite Accumulation Area: - Closed Lid - Secondary Containment label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal final_disposal Incineration by Professional Service contact_disposal->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the rigorous standards of scientific responsibility.

References

Mastering the Safe Handling of 2-Iodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. 2-Iodobenzoic acid, a versatile building block in organic synthesis, demands a comprehensive understanding of its properties to ensure its safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Analysis: Understanding the Risks of this compound

This compound is classified as a hazardous substance, and a thorough understanding of its potential dangers is the foundation of safe handling.[1][2] It is crucial to recognize that the toxicological properties of this compound have not been fully investigated, warranting a cautious and proactive approach to safety.[2][3][4]

Key Hazards:

  • Serious Eye Damage: Direct contact can cause significant and potentially irreversible damage to the eyes.[1][3][5][6]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[1][3][5][6]

  • Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[1][3][5][6]

  • Harmful if Swallowed: Ingestion of this compound is harmful.[3][5][6]

The following table summarizes the key hazard information:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute toxicity, Oral (Category 4)GHS07DangerH302: Harmful if swallowed.[3][5][6][7]
Skin irritation (Category 2)GHS07DangerH315: Causes skin irritation.[3][5][6][7]
Serious eye damage (Category 1)GHS05DangerH318: Causes serious eye damage.[3][5][6][7]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07DangerH335: May cause respiratory irritation.[3][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following diagram outlines the essential PPE and the rationale for its use.

PPE_Workflow cluster_ppe Essential PPE for this compound cluster_rationale Rationale Eye_Protection Eye and Face Protection Eye_Rationale Prevents severe eye damage from splashes or dust. Eye_Protection->Eye_Rationale because... Hand_Protection Hand Protection Hand_Rationale Avoids skin irritation and potential absorption. Hand_Protection->Hand_Rationale because... Body_Protection Body Protection Body_Rationale Protects against contamination of personal clothing. Body_Protection->Body_Rationale because... Respiratory_Protection Respiratory Protection (as needed) Respiratory_Rationale Prevents respiratory tract irritation from dust. Respiratory_Protection->Respiratory_Rationale because...

Caption: Essential PPE for handling this compound and the reasoning behind each item.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] For operations with a higher risk of splashing or dust generation, a face shield should be used in addition to goggles.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or puncture before use.[3] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is required to protect your clothing and skin from accidental contamination. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For operations where dust formation is likely and cannot be controlled by engineering measures, a NIOSH-approved N95 dust mask or equivalent respirator should be worn.[7]

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

  • Keep the container tightly closed to prevent the absorption of moisture and exposure to air, as the compound can be air-sensitive.[1][5]

Handling Procedures:

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]

  • Weighing and Dispensing:

    • Perform these tasks in a fume hood or a designated area with local exhaust ventilation to control dust.

    • Avoid creating dust clouds.[3] Use a spatula to gently transfer the solid.

    • If possible, weigh the material directly into the reaction vessel.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the release of any vapors or dust.

    • Maintain a clean and organized workspace. Immediately clean up any minor spills.

Spill and Emergency Response Plan

Preparedness is key to effectively managing any accidental release of this compound.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size & Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Prevent Spreading) PPE->Contain Clean_Up Clean Up Spill Contain->Clean_Up Decontaminate Decontaminate Area & Equipment Clean_Up->Decontaminate Dispose Dispose of Waste in a Labeled Container Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: A step-by-step workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Situation: Determine the extent of the spill. For large spills, or if you are not comfortable with the cleanup, contact your institution's environmental health and safety (EHS) department.

  • Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined in Section 2.

  • Cleanup:

    • For small, solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.

    • Do not add water to the spill area, as this could dissolve the material and spread the contamination.

  • Decontamination: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be placed in a sealed and properly labeled hazardous waste container.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[3] Call a poison control center or doctor immediately for treatment advice.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical final step in its safe handling.

General Principles:

  • All waste containing this compound must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

Disposal Procedure:

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[3] Your institution's EHS department will have established procedures for this.

  • Potential Treatment: In some cases, a licensed disposal company may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Iodobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.